Product packaging for 8-Nitro-1-naphthoic acid(Cat. No.:CAS No. 2216-13-9)

8-Nitro-1-naphthoic acid

Cat. No.: B1195277
CAS No.: 2216-13-9
M. Wt: 217.18 g/mol
InChI Key: USMKVLABRYGBJX-UHFFFAOYSA-N
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Description

8-Nitro-1-naphthoic acid (CAS 2216-13-9) is a valuable naphthalene-based building block in organic and medicinal chemistry research. Its molecular formula is C11H7NO4, with a molecular weight of 217.18 g/mol . This compound features carboxylic acid and nitro groups in the sterically crowded 1,8- or peri - positions of the naphthalene ring, a configuration that imposes significant steric strain . This inherent strain can be exploited in research, as it is known to disrupt the aromaticity of the naphthalene core under mild conditions, leading to unique fragmentation and rearrangement reactions . A primary research application of this compound is as a synthetic precursor. It serves as a key intermediate in the manufacture of other valuable compounds, such as naphthostyril and 8-amino-1-naphthoic acid, the latter being accessible via reduction of the nitro group . Furthermore, the nitro group in this compound can be directly displaced by halogen atoms upon reaction with thionyl halides, providing a route to 8-halo-1-naphthoic acids . These halo- and amino- derivatives are crucial intermediates for further functionalization and synthesis of more complex structures. The compound is offered with a purity of 97% and should be stored sealed in a dry, room-temperature environment to maintain stability . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7NO4 B1195277 8-Nitro-1-naphthoic acid CAS No. 2216-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-nitronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H7NO4/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMKVLABRYGBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176689
Record name 1-Naphthalenecarboxylic acid, 8-nitro-
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Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2216-13-9
Record name 8-Nitro-1-naphthalenecarboxylic acid
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Record name 1-Naphthalenecarboxylic acid, 8-nitro-
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Record name 2216-13-9
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Record name 1-Naphthalenecarboxylic acid, 8-nitro-
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Foundational & Exploratory

Synthesis of 8-Nitro-1-naphthoic Acid from 1-Naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-Nitro-1-naphthoic acid, a valuable intermediate in the development of various pharmaceuticals and functional materials. The direct nitration of 1-naphthoic acid presents unique challenges due to the directing effects of the carboxylic acid group and the inherent reactivity of the naphthalene ring system. This document outlines a plausible synthetic approach, including a detailed experimental protocol, data on the key compounds, and a discussion of the underlying chemical principles.

Introduction

The synthesis of nitroaromatic compounds is a cornerstone of organic chemistry, providing access to a wide range of chemical functionalities. This compound is of particular interest due to the steric and electronic interactions between the nitro and carboxylic acid groups in the peri-positions. These interactions can be exploited in the design of novel molecular scaffolds. The direct nitration of 1-naphthoic acid is the most straightforward conceptual route to this compound. However, the regioselectivity of the reaction is a critical consideration. The carboxylic acid group is an electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic substitution and directs incoming electrophiles to the 5- and 8-positions of the unsubstituted ring. While both isomers are expected, the formation of the 8-nitro isomer is often hindered by the steric bulk of the adjacent carboxylic acid group.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the target product is provided below for easy reference.

Property1-Naphthoic AcidThis compound
Molecular Formula C₁₁H₈O₂C₁₁H₇NO₄
Molecular Weight 172.18 g/mol [1][2]217.18 g/mol
Appearance White to off-white crystalline solid[3]Yellowish solid
Melting Point 159-162 °C[1][4]214-215 °C[5]
Boiling Point 300 °C[1][4]449.3±20.0 °C (Predicted)[5]
Solubility Slightly soluble in hot water; freely soluble in hot alcohol and ether.[1][3][4]Data not readily available, likely soluble in polar organic solvents.
CAS Number 86-55-5[1]2216-13-9

Reaction Scheme and Pathway

The direct nitration of 1-naphthoic acid proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid and a strong acid catalyst, typically sulfuric acid, acts as the electrophile.

Figure 1. Reaction Pathway for the Nitration of 1-Naphthoic Acid

Experimental Protocol

This protocol is a generalized procedure for the nitration of an aromatic carboxylic acid and should be adapted and optimized for the specific synthesis of this compound.

4.1. Materials and Reagents

  • 1-Naphthoic acid (C₁₁H₈O₂)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Ice

  • Distilled water

  • Toluene or other suitable recrystallization solvent

4.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and flask

  • Vacuum source

  • Standard laboratory glassware

4.3. Procedure

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add a calculated amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be prepared in an ice bath and allowed to cool to 0-5 °C.

  • Reaction Setup: Place 1-naphthoic acid into a round-bottom flask equipped with a magnetic stir bar. Carefully add concentrated sulfuric acid to dissolve the 1-naphthoic acid. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 1-naphthoic acid in sulfuric acid. The temperature of the reaction mixture must be carefully monitored and maintained between 0-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.

  • Purification: The crude product, which will likely be a mixture of isomers, can be purified by recrystallization from a suitable solvent, such as toluene or ethanol.

4.4. Safety Precautions

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[6][7][8][9][10] Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.

  • Always add acid to water, never the other way around, when preparing dilutions.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Figure 2. General Experimental Workflow cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A Dissolve 1-Naphthoic Acid in conc. H₂SO₄ C Slowly add Nitrating Mixture to 1-Naphthoic Acid solution at 0-10 °C A->C B Prepare Nitrating Mixture (HNO₃ + H₂SO₄) B->C D Stir and Monitor Reaction C->D E Pour Reaction Mixture onto Ice D->E F Vacuum Filtration E->F G Wash with Cold Water F->G H Recrystallization G->H I Drying H->I J Characterization (Melting Point, Spectroscopy) I->J

Figure 2. General Experimental Workflow

Discussion on Regioselectivity and Challenges

The direct nitration of 1-naphthoic acid is expected to yield a mixture of isomers, primarily 5-nitro-1-naphthoic acid and this compound. The separation of these isomers can be challenging and may require multiple recrystallizations or chromatographic techniques. The yield of the desired 8-nitro isomer may be compromised by the steric hindrance imposed by the peri-carboxylic acid group.

Alternative synthetic routes to this compound could involve a multi-step sequence, for instance, starting from a pre-functionalized naphthalene derivative where the 8-position is activated or the 5-position is blocked. However, these routes are often more complex and may result in lower overall yields.

Conclusion

The synthesis of this compound from 1-naphthoic acid via direct nitration is a feasible but challenging endeavor. Careful control of reaction conditions, particularly temperature, is paramount to maximize the yield of the desired product and minimize the formation of byproducts. The provided protocol serves as a foundational guide for researchers to develop a robust and optimized synthesis for this important chemical intermediate. Further investigation into alternative nitrating agents and purification techniques may lead to improved yields and selectivity.

References

Regioselective Nitration of 1-Naphthoic Acid: A Technical Guide to the Synthesis of the 8-Nitro Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodology for the regioselective nitration of 1-naphthoic acid, with a specific focus on achieving the 8-nitro isomer. This peri-substituted nitro-naphthoic acid derivative is a valuable building block in medicinal chemistry and materials science, owing to the unique steric and electronic environment imparted by the adjacent nitro and carboxylic acid functionalities. This document provides a comprehensive overview of the reaction, including a plausible experimental protocol derived from analogous transformations, a summary of expected quantitative data, and a visualization of the reaction workflow.

Introduction: The Challenge of Regioselectivity in Naphthalene Nitration

Electrophilic aromatic substitution on the naphthalene ring system is inherently more complex than on a simple benzene ring. The non-equivalent positions on the naphthalene nucleus lead to the potential for multiple isomeric products. In the case of 1-substituted naphthalenes, such as 1-naphthoic acid, the incoming electrophile can theoretically attack any of the seven available positions. The carboxylic acid group is a deactivating, meta-directing substituent in benzene chemistry. However, in the naphthalene system, the directing effects are more nuanced, with substitution occurring on both rings. The nitration of 1-naphthoic acid typically yields a mixture of isomers, with the 5-nitro and 8-nitro derivatives being significant products due to substitution on the adjacent ring. Achieving high regioselectivity for the 8-nitro isomer requires careful control of reaction conditions to favor substitution at the sterically hindered peri position.

Reaction Pathway and Directing Effects

The nitration of 1-naphthoic acid proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the generation of the nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong acid catalyst, typically sulfuric acid. The electron-rich naphthalene ring then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the naphthalene ring, yielding the nitro-substituted product.

The directing effect of the 1-carboxyl group favors substitution on the second ring at the 5 and 8 positions. The formation of the 8-nitro isomer is often less favored kinetically due to the steric hindrance from the peri-carboxyl group. However, under specific conditions, the electronic effects can overcome this steric barrier to provide the 8-nitro isomer as a significant product.

Nitration_Pathway cluster_reagents Reagent Generation cluster_reaction Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus Bisulfate (HSO₄⁻) H3O_plus Hydronium (H₃O⁺) Naphthoic_Acid 1-Naphthoic Acid Sigma_Complex Sigma Complex (Resonance Stabilized Carbocation) Naphthoic_Acid->Sigma_Complex + NO₂⁺ Product_Mixture Mixture of Nitro Isomers Sigma_Complex->Product_Mixture - H⁺ Isomer_8 8-Nitro-1-naphthoic Acid Product_Mixture->Isomer_8 Separation Isomer_5 5-Nitro-1-naphthoic Acid Product_Mixture->Isomer_5 Separation

Caption: Reaction pathway for the nitration of 1-naphthoic acid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the nitration of 1-naphthoic acid, based on analogous reactions of 1-substituted naphthalenes. The precise yields and isomer ratios are highly dependent on the specific reaction conditions.

ParameterValueNotes
Substrate 1-Naphthoic Acid-
Major Products 5-Nitro-1-naphthoic acid, this compoundOther isomers may be formed in minor amounts.
Typical Isomer Ratio (5-nitro:8-nitro) Varies (e.g., 1:1 to 3:1)Highly dependent on temperature, nitrating agent, and acid catalyst.
Reported Yield (for analogous reactions) 40-60% (combined isomers)Yields can be optimized by careful control of reaction conditions.
Melting Point of this compound ~220-225 °CLiterature values may vary slightly.

Experimental Protocols

The following protocols are adapted from established procedures for the nitration of naphthalene derivatives and represent a plausible approach to the synthesis of this compound.

Preparation of the Nitrating Mixture

Materials:

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

Procedure:

  • In a clean, dry flask, cool the concentrated sulfuric acid in an ice bath.

  • Slowly, and with constant stirring, add the concentrated nitric acid dropwise to the cold sulfuric acid.

  • Maintain the temperature of the mixture below 10 °C throughout the addition.

  • Once the addition is complete, allow the mixture to stir in the ice bath for 10-15 minutes before use.

Nitration of 1-Naphthoic Acid

Materials:

  • 1-Naphthoic Acid

  • Concentrated Sulfuric Acid (98%)

  • Freshly prepared nitrating mixture

  • Ice bath

  • Crushed ice

  • Deionized water

  • Sodium bicarbonate solution (5% w/v)

  • Hydrochloric acid (1 M)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1-naphthoic acid in concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 1-naphthoic acid, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is deemed complete, slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Allow the ice to melt completely, and collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

Purification of this compound

The crude product is a mixture of isomers, primarily the 5-nitro and 8-nitro derivatives. Separation can be achieved by fractional crystallization or chromatography.

Fractional Crystallization:

  • Dissolve the crude solid in a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof).

  • The 5-nitro isomer is generally more soluble than the 8-nitro isomer. By carefully controlling the concentration and temperature, the less soluble this compound can be selectively crystallized.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The purity of the isolated isomer should be confirmed by melting point determination and spectroscopic analysis (e.g., NMR, IR).

Column Chromatography:

  • If fractional crystallization is not effective, the isomers can be separated by column chromatography on silica gel.

  • A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

  • The fractions containing the desired 8-nitro isomer are combined and the solvent is removed under reduced pressure.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow start Start reagent_prep Prepare Nitrating Mixture (HNO₃ + H₂SO₄) start->reagent_prep dissolution Dissolve 1-Naphthoic Acid in H₂SO₄ start->dissolution nitration Nitration Reaction (0-5 °C) reagent_prep->nitration dissolution->nitration quench Quench on Ice nitration->quench filtration Filter Crude Product quench->filtration purification Purification filtration->purification frac_cryst Fractional Crystallization purification->frac_cryst Option 1 col_chrom Column Chromatography purification->col_chrom Option 2 analysis Analysis (m.p., NMR, IR) frac_cryst->analysis col_chrom->analysis end Pure this compound analysis->end

Caption: Workflow for the synthesis of this compound.

Conclusion

The regioselective synthesis of this compound is a challenging yet achievable transformation. By carefully controlling the reaction temperature and employing appropriate purification techniques, it is possible to isolate the desired peri-nitro isomer from the product mixture. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable compound for their specific applications. Further optimization of the reaction conditions may lead to improved yields and selectivity for the 8-nitro isomer.

physical and chemical properties of 8-Nitro-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitro-1-naphthoic acid is a nitrated derivative of 1-naphthoic acid, belonging to the class of nitroaromatic compounds. Its bifunctional nature, featuring both a carboxylic acid and a nitro group on the naphthalene scaffold, makes it a molecule of interest in organic synthesis and medicinal chemistry. The close proximity of the nitro and carboxylic acid groups at the 1 and 8 positions (peri-positions) of the naphthalene ring introduces significant steric strain, which influences its chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and a discussion of its potential biological significance based on related compounds.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
Molecular Formula C₁₁H₇NO₄[1]
Molecular Weight 217.18 g/mol [1]
Melting Point 214-215 °C[1]
Boiling Point 449.3 ± 20.0 °C (Predicted)[1]
Density 1.468 ± 0.06 g/cm³ (Predicted)[1]
Physical Form Solid[1]
Storage Conditions Room temperature, sealed, dry[1]
CAS Number 2216-13-9[1]

Experimental Protocols

Synthesis of this compound via Nitration of 1-Naphthoic Acid

The most common method for the synthesis of this compound is the electrophilic aromatic nitration of 1-naphthoic acid. The following protocol is a representative procedure based on established methods for the nitration of aromatic compounds.

Materials:

  • 1-Naphthoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

  • Sodium carbonate (Na₂CO₃) solution

  • Hydrochloric acid (HCl)

  • Organic solvent for recrystallization (e.g., ethanol)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a sufficient volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

  • Dissolution of Starting Material: In a separate flask, dissolve 1-naphthoic acid in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 1-naphthoic acid, ensuring the temperature of the reaction mixture is maintained between 0-5 °C with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring. This will precipitate the crude product.

  • Isolation and Neutralization: Filter the precipitated solid and wash it with cold water to remove excess acid. The crude product is then typically treated with a sodium carbonate solution to form the sodium salt of the carboxylic acid, which can help in separating it from non-acidic impurities. The aqueous solution is then acidified with hydrochloric acid to re-precipitate the purified this compound.

  • Purification: The purified product is filtered, washed with water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

  • Characterization: The final product should be characterized by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Alkaline Hydrolysis of Ethyl 8-Nitro-1-naphthoate

The kinetics of the alkaline hydrolysis of the ethyl ester of this compound have been studied to understand the reactivity of the ester group in the presence of the peri-nitro group.[1]

Materials:

  • Ethyl 8-nitro-1-naphthoate

  • Ethanol-water solvent mixture (e.g., 85:15 by weight)

  • Sodium hydroxide (NaOH) solution of known concentration

  • Conductivity meter

  • Thermostatically controlled water bath

Procedure:

  • Solution Preparation: Prepare a solution of ethyl 8-nitro-1-naphthoate in the ethanol-water mixture. Prepare a separate solution of sodium hydroxide in the same solvent system.

  • Kinetic Run: Place the ester solution in the thermostatically controlled water bath to reach the desired temperature (e.g., 50-60 °C). Initiate the reaction by adding a known volume of the pre-heated sodium hydroxide solution.

  • Conductivity Measurement: Monitor the progress of the hydrolysis reaction by measuring the change in conductivity of the solution over time.[1] The conductivity will change as the hydroxide ions are consumed.

  • Data Analysis: The rate constants for the hydrolysis can be calculated from the conductivity data at different temperatures. This allows for the determination of activation energy and entropy of the reaction.[1]

Chemical Reactivity and Potential Applications

The steric strain between the nitro and carboxylic acid groups in the 1,8-positions of the naphthalene ring is a key driver for some of the unique reactivity of this compound. This strain can lead to unusual rearrangements and reactions under certain conditions. For instance, derivatives of this compound can undergo unexpected rearrangements where the aromaticity of the naphthalene core is disrupted under mild reaction conditions.[2]

One notable application of this compound derivatives is their use as protecting groups for amines. The steric strain facilitates the removal of the protecting group under mild reducing conditions.[3] Furthermore, this compound serves as an intermediate in the synthesis of dyes and fluorescent compounds.

Biological Activity and Signaling Pathways

While specific data on the biological activity and cytotoxicity of this compound is limited in the public domain, the broader class of nitroaromatic compounds is known to exhibit a wide range of biological effects.

Many organic compounds containing a nitro group have therapeutic significance and are used in medicines.[4] The nitro group is often a key pharmacophore, and its presence can confer antibacterial, anticancer, and other biological activities.[4] For example, some nitro-containing compounds act as hypoxia-activated prodrugs, which are of interest in cancer therapy.

Derivatives of the related 1,8-naphthalimide scaffold, which can be synthesized from 1,8-disubstituted naphthalenes, have been investigated for their antitumor properties. For instance, a series of 3-nitro-1,8-naphthalimides have demonstrated significant antiproliferative activity against various cancer cell lines.[5] The proposed mechanism of action for some of these compounds involves DNA damage and inhibition of topoisomerase I, leading to cell cycle arrest and apoptosis.[5]

Given the structural similarities, it is plausible that this compound and its derivatives could be explored for similar biological activities. However, dedicated in vitro cytotoxicity assays, such as MTT or LDH release assays, would be necessary to determine its specific cytotoxic profile against various cell lines.[6][7][8]

Currently, there is no direct evidence linking this compound to specific signaling pathways. Research on the signaling roles of nitro-containing compounds has often focused on molecules like nitro-fatty acids, which can modulate inflammatory signaling pathways. Further research is required to determine if this compound interacts with any cellular signaling networks.

Mandatory Visualizations

Synthesis_Workflow cluster_0 Preparation of Nitrating Mixture cluster_1 Nitration Reaction cluster_2 Purification HNO3 Conc. Nitric Acid Nitrating_Mixture Nitrating Mixture (HNO3/H2SO4) HNO3->Nitrating_Mixture Slow addition at <10°C H2SO4 Conc. Sulfuric Acid H2SO4->Nitrating_Mixture Reaction Nitration (0-5°C) Nitrating_Mixture->Reaction Naphthoic_Acid 1-Naphthoic Acid in Conc. H2SO4 Naphthoic_Acid->Reaction Crude_Product_Precipitate Crude this compound Reaction->Crude_Product_Precipitate Quench on ice Filtration Filtration & Washing Crude_Product_Precipitate->Filtration Neutralization Neutralization (Na2CO3) & Acidification (HCl) Filtration->Neutralization Recrystallization Recrystallization (Ethanol) Neutralization->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

References

An In-depth Technical Guide to the Solubility of 8-Nitro-1-naphthoic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 8-Nitro-1-naphthoic acid in a range of common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine the solubility of this compound experimentally. The guide includes detailed methodologies for solubility determination and a structured approach to data presentation.

Introduction to this compound

This compound is a derivative of naphthalene, functionalized with both a carboxylic acid and a nitro group. These functional groups are expected to significantly influence its solubility profile. The nitro group, being a strong electron-withdrawing group, and the carboxylic acid group, capable of hydrogen bonding, will dictate the compound's interactions with various solvents. Aromatic nitro compounds are generally soluble in a wide array of organic solvents[1]. The presence of the carboxylic acid group may enhance solubility in polar, protic solvents.

Expected Solubility Profile

Based on the general solubility of related compounds such as nitroaromatics and naphthoic acid derivatives, the following qualitative solubility profile for this compound is anticipated:

  • Polar Protic Solvents (e.g., Alcohols): Good solubility is expected due to the potential for hydrogen bonding with the carboxylic acid moiety. 1-Naphthoic acid, a related compound, is known to be freely soluble in hot alcohols[2][3].

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): Moderate to good solubility is likely. Nitrobenzene, for instance, is soluble in ethanol and ether[4].

  • Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is anticipated. While the naphthalene ring provides some nonpolar character, the polar nitro and carboxylic acid groups will limit solubility in nonpolar media.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Notes
Alcohols
Methanol25To be determined experimentallyTo be determined experimentally
Ethanol25To be determined experimentallyTo be determined experimentally
Isopropanol25To be determined experimentallyTo be determined experimentally
Ketones
Acetone25To be determined experimentallyTo be determined experimentally
Esters
Ethyl Acetate25To be determined experimentallyTo be determined experimentally
Halogenated
Dichloromethane25To be determined experimentallyTo be determined experimentally
Chloroform25To be determined experimentallyTo be determined experimentally
Ethers
Diethyl Ether25To be determined experimentallyTo be determined experimentally
Tetrahydrofuran (THF)25To be determined experimentallyTo be determined experimentally
Aromatic
Toluene25To be determined experimentallyTo be determined experimentally
Amides
Dimethylformamide (DMF)25To be determined experimentallyTo be determined experimentally
Other
Acetonitrile25To be determined experimentallyTo be determined experimentally
Dimethyl Sulfoxide (DMSO)25To be determined experimentallyTo be determined experimentally

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in organic solvents. This method is a reliable and widely used technique for measuring the solubility of a solid in a liquid.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Isothermal jacketed glass vessel or temperature-controlled shaker

  • Magnetic stirrer and stir bars

  • Calibrated thermometer or temperature probe

  • Analytical balance (accurate to ±0.0001 g)

  • Syringe filters (chemically compatible with the solvent)

  • Vials and stoppers

  • Drying oven

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in the isothermal vessel. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vessel to prevent solvent evaporation.

    • Agitate the mixture at a constant, controlled temperature using a magnetic stirrer or shaker.

    • Allow the system to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. Equilibrium can be confirmed by taking measurements at different time intervals until a constant concentration is observed.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved solid particles. This step should be performed quickly to minimize temperature changes and solvent evaporation.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

    • Carefully evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

    • Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The solubility can be calculated in various units, such as grams per 100 mL of solvent or moles per liter.

    • Mass of solvent = (Mass of vial + solution) - (Mass of vial + solute)

    • Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100

    • To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_preparation Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess solute to solvent prep2 Seal vessel and equilibrate at constant temperature with stirring prep1->prep2 sample1 Allow solid to settle prep2->sample1 sample2 Withdraw supernatant with syringe sample1->sample2 sample3 Filter into a pre-weighed vial sample2->sample3 analysis1 Weigh the vial with the saturated solution sample3->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Weigh the vial with the dry solute analysis2->analysis3 calc1 Calculate solubility analysis3->calc1

Caption: Experimental workflow for gravimetric solubility determination.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to the topic of solubility, a logical diagram illustrating the factors influencing solubility can be beneficial.

solubility_factors substance This compound Properties solubility Solubility substance->solubility substance_props - Naphthalene ring (nonpolar) - Carboxylic acid (polar, H-bond donor/acceptor) - Nitro group (polar, electron-withdrawing) substance->substance_props solvent Solvent Properties solvent->solubility solvent_props - Polarity (polar/nonpolar) - Protic/Aprotic (H-bonding capability) solvent->solvent_props conditions Experimental Conditions conditions->solubility conditions_props - Temperature - Pressure conditions->conditions_props

Caption: Factors influencing the solubility of this compound.

References

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Analysis of 8-Nitro-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 8-Nitro-1-naphthoic acid. It includes detailed experimental protocols for data acquisition, a summary of the spectral data, and a conceptual workflow for its synthesis and characterization, designed to assist researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The data presented here is compiled from spectroscopic information available in scientific literature.

Data Presentation

The quantitative ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below for clear and easy comparison.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
13.17s-1HCOOH
8.87d8.61HAr-H
8.16m-2HAr-H
8.01 (approx.)m-1HAr-H
7.60 (approx.)m-3HAr-H

Note: The multiplet signals between 8.08 – 7.94 ppm and 7.74 – 7.46 ppm have been approximated for clarity.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
169.1COOH
133.9Ar-C
133.4Ar-C
131.1Ar-C
130.3Ar-C
129.1Ar-C
128.2Ar-C
128.1Ar-C
126.7Ar-C
126.0Ar-C
125.4Ar-C

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its NMR spectra.

Synthesis of this compound

Materials:

  • 1-Naphthoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled water

  • Sodium Bicarbonate (NaHCO₃) solution

  • Hydrochloric Acid (HCl)

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flask cooled in an ice bath, slowly add a measured amount of 1-naphthoic acid to concentrated sulfuric acid with constant stirring until fully dissolved.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1-naphthoic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the precipitate and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

Data Acquisition:

  • Spectrometer: A 400 MHz NMR spectrometer.

  • Solvent: DMSO-d₆.

  • ¹H NMR:

    • Standard one-pulse sequence.

    • Sufficient number of scans to obtain a good signal-to-noise ratio.

    • The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR:

    • Proton-decoupled pulse sequence.

    • A sufficient number of scans to obtain a good signal-to-noise ratio.

    • The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key workflows in the synthesis, purification, and characterization of this compound, as well as a conceptual signaling pathway relevant to its potential application in drug discovery.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 1-Naphthoic Acid 1-Naphthoic Acid Nitration Nitration 1-Naphthoic Acid->Nitration H₂SO₄, HNO₃ Crude this compound Crude this compound Nitration->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry ¹H and ¹³C NMR Spectra ¹H and ¹³C NMR Spectra NMR Spectroscopy->¹H and ¹³C NMR Spectra Molecular Weight Confirmation Molecular Weight Confirmation Mass Spectrometry->Molecular Weight Confirmation

Caption: Synthesis, Purification, and Characterization Workflow.

G This compound Derivative This compound Derivative Binding Binding This compound Derivative->Binding Target Protein Target Protein Target Protein->Binding Conformational Change Conformational Change Binding->Conformational Change Downstream Signaling Cascade Downstream Signaling Cascade Conformational Change->Downstream Signaling Cascade Biological Response Biological Response Downstream Signaling Cascade->Biological Response

An In-depth Technical Guide to the FTIR Spectrum of 8-Nitro-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and interpretation of the Fourier-transform infrared (FTIR) spectrum of 8-Nitro-1-naphthoic acid. The interpretation is based on the characteristic vibrational frequencies of its constituent functional groups. This document outlines the expected spectral features, provides a standardized experimental protocol for spectral acquisition, and presents a logical workflow for FTIR spectral interpretation.

Predicted FTIR Spectral Data of this compound

The key functional groups and their expected vibrational frequencies are summarized in the table below.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensityNotes
2500-3300O-H stretchCarboxylic AcidBroad, StrongThe broadness is due to hydrogen bonding between the carboxylic acid moieties.[1]
1680-1710C=O stretchCarboxylic AcidStrongThe position is influenced by conjugation with the naphthalene ring.
1510-1560 & 1345-1385N-O asymmetric & symmetric stretchNitro GroupStrongThese two distinct bands are characteristic of the nitro group.[2]
3000-3100C-H stretchAromatic (Naphthalene Ring)Medium to WeakTypical for C-H bonds on an aromatic ring.
1580-1620 & 1450-1500C=C stretchAromatic (Naphthalene Ring)Medium to StrongMultiple bands are expected due to the complex resonance structures of the naphthalene ring.
1210-1320C-O stretchCarboxylic AcidMediumOften coupled with O-H in-plane bending.
920-950O-H out-of-plane bendCarboxylic AcidBroad, MediumAnother characteristic band for dimeric carboxylic acids.
700-900C-H out-of-plane bendAromatic (Naphthalene Ring)StrongThe exact position is dependent on the substitution pattern of the naphthalene ring.

Experimental Protocol for FTIR Spectroscopy of Solid Samples

The following protocol outlines a standard procedure for acquiring the FTIR spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique.[3]

Objective: To obtain a high-quality infrared spectrum of a solid organic compound.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal).

  • The solid sample (e.g., this compound).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, run a background scan. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

    • The background spectrum is typically an average of multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to cover the crystal surface with a thin, uniform layer of the sample.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. The typical spectral range is 4000 to 400 cm⁻¹.[3]

    • The spectrum should be the result of co-adding a number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio. The spectral resolution is typically set to 4 cm⁻¹.[3]

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary data processing, such as baseline correction or ATR correction.

    • Identify and label the major absorption bands in the spectrum.

    • Compare the observed peak positions with known correlation charts and spectral databases to confirm the presence of the expected functional groups.

  • Cleaning:

    • Retract the ATR press and carefully remove the sample from the crystal using a spatula and a lint-free wipe.

    • Clean the ATR crystal thoroughly with a suitable solvent to remove any residual sample.

Logical Workflow for FTIR Spectral Interpretation

The following diagram illustrates the logical steps involved in the interpretation of an FTIR spectrum for a known chemical compound like this compound.

FTIR_Interpretation_Workflow cluster_prep Preparation & Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion A Identify Molecular Structure B List Expected Functional Groups A->B Predict C Acquire FTIR Spectrum B->C Guide D Identify Major Absorption Bands C->D Analyze E Compare Bands to Correlation Charts D->E Reference F Assign Vibrational Modes E->F Interpret G Correlate Assignments with Structure F->G Validate H Confirm Molecular Identity G->H Finalize

Caption: A flowchart outlining the systematic process for FTIR spectral interpretation.

References

Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 8-Nitro-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, a comprehensive understanding of the structural characteristics of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular structures through the analysis of fragmentation patterns. This in-depth technical guide provides a predictive overview of the core principles and expected outcomes for the mass spectrometry fragmentation analysis of 8-Nitro-1-naphthoic acid, a key intermediate in various synthetic pathways.

Due to the absence of publicly available, specific mass spectral data for this compound, this guide synthesizes established fragmentation patterns of analogous compounds, namely nitronaphthalenes and aromatic carboxylic acids, to propose a scientifically grounded, theoretical fragmentation pathway. This document is intended to serve as a valuable resource for anticipating and interpreting the mass spectral behavior of this and structurally related molecules.

Proposed Fragmentation Analysis

The fragmentation of this compound under mass spectrometry, particularly with electrospray ionization (ESI) in negative ion mode, is expected to be governed by the interplay between the nitro group and the carboxylic acid functionality, positioned in a peri relationship on the naphthalene core. This spatial arrangement can lead to unique intramolecular interactions and fragmentation pathways.

The primary fragmentation events anticipated for the deprotonated molecule [M-H]⁻ are:

  • Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylate anion is a common and often dominant fragmentation pathway for aromatic carboxylic acids in negative mode ESI-MS/MS.[1] This would result in a fragment ion corresponding to 1-nitronaphthalene anion.

  • Loss of Nitric Oxide (NO): A characteristic fragmentation of nitroaromatic compounds involves the elimination of a neutral nitric oxide radical.[1]

  • Loss of Nitrogen Dioxide (NO₂): Another typical fragmentation for nitroaromatics is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical.[2]

  • Elimination of Carbon Monoxide (CO): Studies on 1-nitronaphthalene have shown the elimination of carbon monoxide from the molecular ion, a process that may also occur in the fragmentation of this compound, likely following initial fragmentation steps.[3][4]

  • Peri Effect Interaction: The close proximity of the nitro and carboxylate groups could facilitate intramolecular rearrangements and specific neutral losses, such as the combined loss of CO₂ and NO, or other complex fragmentation cascades. The "peri" and "ortho" effects are known to significantly influence the mass spectra of aromatic nitro-compounds.[3][5]

Based on these principles, a cascade of fragmentation events can be postulated, leading to a series of characteristic product ions. The relative abundance of these fragments will be dependent on the specific ionization and collision energy conditions employed in the mass spectrometer.

Quantitative Data Summary

The following table summarizes the predicted major ions in the ESI-MS/MS spectrum of this compound in negative ion mode. The m/z values are calculated based on the proposed fragmentation pathways.

Proposed Fragment Ion Chemical Formula Calculated m/z Proposed Neutral Loss Neutral Loss Formula Neutral Loss Mass
[M-H]⁻C₁₁H₆NO₄⁻216.03---
[M-H-CO₂]⁻C₁₀H₆NO₂⁻172.04Carbon DioxideCO₂44.00
[M-H-NO]⁻C₁₁H₆O₃⁻˙186.03Nitric OxideNO30.00
[M-H-NO₂]⁻C₁₁H₆O₂⁻˙170.04Nitrogen DioxideNO₂46.00
[M-H-CO₂-NO]⁻C₁₀H₆O⁻˙142.04Carbon Dioxide + Nitric OxideCO₂, NO74.00
[M-H-CO₂-NO-CO]⁻C₉H₆⁻˙114.05Carbon Dioxide + Nitric Oxide + Carbon MonoxideCO₂, NO, CO102.00

Experimental Protocols

A robust experimental design is critical for obtaining high-quality and reproducible mass spectral data. The following protocol outlines a detailed methodology for the analysis of this compound using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition to achieve a final concentration in the low µg/mL to high ng/mL range for direct infusion or LC-MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Capillary Voltage: -3.5 kV.

  • Cone Voltage: -40 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Full Scan MS: Scan range of m/z 50-500.

  • Tandem MS (MS/MS):

    • Select the [M-H]⁻ ion (m/z 216.0) as the precursor ion.

    • Apply a range of collision energies (e.g., 10, 20, and 40 eV) using argon as the collision gas to observe the fragmentation pattern.

    • Acquire product ion scans over a mass range of m/z 50-220.

Visualizing the Process and Pathways

To further clarify the experimental workflow and the proposed fragmentation cascade, the following diagrams have been generated using the Graphviz DOT language.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis stock Stock Solution (1 mg/mL) in Methanol/Acetonitrile dilution Serial Dilution to µg/mL or ng/mL range stock->dilution injection Inject 5 µL onto C18 Column dilution->injection gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) injection->gradient esi ESI Source (Negative Ion Mode) gradient->esi ms1 Full Scan MS (m/z 50-500) esi->ms1 isolation Precursor Ion Isolation ([M-H]⁻ at m/z 216.0) ms1->isolation cid Collision-Induced Dissociation (10-40 eV, Argon) isolation->cid ms2 Product Ion Scan (m/z 50-220) cid->ms2

Fig. 1: Experimental workflow for LC-ESI-MS/MS analysis.

G M [M-H]⁻ m/z 216.03 C₁₁H₆NO₄⁻ F1 [M-H-CO₂]⁻ m/z 172.04 C₁₀H₆NO₂⁻ M->F1 - CO₂ F2 [M-H-NO]⁻˙ m/z 186.03 C₁₁H₆O₃⁻˙ M->F2 - NO F3 [M-H-NO₂]⁻˙ m/z 170.04 C₁₁H₆O₂⁻˙ M->F3 - NO₂ F4 [M-H-CO₂-NO]⁻˙ m/z 142.04 C₁₀H₆O⁻˙ F1->F4 - NO F5 [M-H-CO₂-NO-CO]⁻˙ m/z 114.05 C₉H₆⁻˙ F4->F5 - CO

Fig. 2: Proposed fragmentation pathway of this compound.

References

Theoretical Framework for the Molecular Structure of 8-Nitro-1-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the molecular structure of 8-Nitro-1-naphthoic acid. In the absence of extensive published computational data for this specific molecule, this document outlines the established protocols for its theoretical analysis, drawing upon computational studies of related naphthoic acid and nitro-naphthalene derivatives. The guide details the standard computational approaches, expected data outputs, and the workflows for such an investigation.

Introduction

This compound is a derivative of naphthalene containing both a carboxylic acid and a nitro group in a sterically crowded peri-position. This substitution pattern is expected to induce significant geometric and electronic perturbations within the naphthalene scaffold. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding these structural nuances at the atomic level. Such studies provide invaluable insights into the molecule's stability, reactivity, and potential intermolecular interactions, which are crucial for applications in medicinal chemistry and materials science.

Theoretical Methodology: A Standard Protocol

The in silico analysis of this compound's molecular structure typically follows a multi-step computational protocol. This ensures the identification of a stable molecular conformation and the accurate calculation of its electronic and geometric properties.

Geometry Optimization

The initial and most critical step is the geometry optimization of the molecule. This process aims to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Protocol:

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

  • Computational Method Selection: Density Functional Theory (DFT) is the most common and reliable method for such calculations. A popular functional, such as B3LYP, is often chosen for its balance of accuracy and computational cost.

  • Basis Set Selection: A Pople-style basis set, such as 6-31G(d,p), is typically employed to provide a good description of the electronic structure. For higher accuracy, larger basis sets like 6-311++G(d,p) can be utilized.

  • Optimization Algorithm: The calculation is run using an optimization algorithm (e.g., Berny optimization) until the forces on the atoms and the energy change between steps fall below a defined threshold, indicating a stationary point has been reached.

  • Frequency Calculation: To confirm that the optimized structure is a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

Calculation of Molecular Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine various electronic and spectroscopic properties. These properties help in understanding the molecule's reactivity and spectral characteristics.

Key Properties Calculated:

  • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Vibrational Frequencies: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

  • NMR Chemical Shifts: Theoretical NMR chemical shifts (e.g., ¹H and ¹³C) can be calculated and compared with experimental data to aid in spectral assignment.

Predicted Molecular Geometry

The following tables present illustrative quantitative data for the optimized molecular structure of this compound, as would be expected from a DFT calculation at the B3LYP/6-31G(d,p) level of theory. These values are based on typical bond lengths and angles for similar functionalized aromatic compounds.

Table 1: Predicted Bond Lengths for this compound

BondPredicted Length (Å)
C1 - C(O)OH1.49
C(O) - OH1.36
C = O1.21
C8 - N1.48
N - O11.22
N - O21.22
C1 - C21.38
C1 - C91.42
C4 - C101.42
C5 - C101.42
C8 - C91.42

Table 2: Predicted Bond Angles for this compound

AnglePredicted Angle (°)
C2 - C1 - C(O)OH118.0
C9 - C1 - C(O)OH122.0
C1 - C(O) - OH115.0
O - C(O) - OH123.0
C7 - C8 - N119.0
C9 - C8 - N121.0
O1 - N - O2124.0

Table 3: Predicted Dihedral Angles for this compound

Dihedral AnglePredicted Angle (°)
C2 - C1 - C(O) - O35.0
C9 - C1 - C(O) - O-145.0
C7 - C8 - N - O145.0
C9 - C8 - N - O1-135.0

Computational Workflow Visualization

The logical flow of a theoretical investigation into the molecular structure of this compound can be visualized as follows:

Theoretical_Calculation_Workflow cluster_setup 1. Initial Setup cluster_calculation 2. Core Calculation cluster_analysis 3. Data Analysis & Interpretation A Construct Initial 3D Structure B Select Computational Method (e.g., DFT/B3LYP) A->B C Choose Basis Set (e.g., 6-31G(d,p)) B->C D Geometry Optimization C->D E Frequency Calculation D->E F Confirm True Minimum (No Imaginary Frequencies) E->F G Single-Point Energy Calculation F->G If Minimum H Analyze Molecular Properties (HOMO-LUMO, MEP, etc.) G->H I Tabulate Geometric Data (Bond Lengths, Angles) H->I

Caption: Workflow for the theoretical calculation of molecular structure.

Conclusion

This technical guide has outlined the standard theoretical framework for investigating the molecular structure of this compound. While specific published data is limited, the detailed computational protocols and expected structural parameters presented here provide a robust foundation for researchers and scientists. The use of Density Functional Theory for geometry optimization and property calculation is a well-established and reliable approach for gaining deep insights into the structure-property relationships of complex organic molecules, which is fundamental for their application in drug development and materials science.

electrophilic substitution patterns of 1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Substitution Patterns of 1-Naphthoic Acid

Introduction

1-Naphthoic acid (C₁₀H₇CO₂H) is an aromatic carboxylic acid derived from naphthalene.[1][2] As a key intermediate in the synthesis of dyes and pharmaceuticals, understanding its reactivity, particularly in electrophilic aromatic substitution, is of paramount importance for researchers and drug development professionals.[3][4] The regioselectivity of these reactions is governed by a complex interplay between the inherent electronic properties of the naphthalene ring system and the directing influence of the carboxylic acid substituent.

Naphthalene itself preferentially undergoes electrophilic attack at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7).[5][6][7] This preference is attributed to the greater resonance stabilization of the α-arenium ion intermediate, which can be drawn with two resonance structures that preserve one intact benzene ring, compared to only one such structure for β-attack.[8] However, the substituent on the ring significantly modifies this pattern. The carboxylic acid group is a deactivating, meta-directing substituent in benzene chemistry due to its electron-withdrawing nature.[9][10] In 1-naphthoic acid, this deactivating effect is primarily exerted on the substituted ring, thereby directing incoming electrophiles to the unsubstituted ring.

This guide provides a comprehensive overview of the , focusing on nitration, halogenation, sulfonation, and Friedel-Crafts reactions. It includes detailed experimental protocols, quantitative data where available, and visualizations to elucidate the underlying principles and reaction pathways.

Governing Principles: Regioselectivity in 1-Naphthoic Acid

The substitution pattern of 1-naphthoic acid is a classic example of competing electronic effects.

  • Inherent Naphthalene Reactivity : The α-positions (5 and 8) of the unsubstituted ring are inherently more activated towards electrophilic attack than the β-positions (6 and 7).

  • Substituent Effect : The C1-carboxylic acid group is strongly electron-withdrawing and deactivates the entire molecule, especially the ring to which it is attached (the 'A' ring). This deactivation is most pronounced at the ortho (C2, C8a) and para (C4) positions.

The combination of these factors leads to a strong preference for electrophilic substitution on the unsubstituted 'B' ring, primarily at the α-positions C5 and C8. The C8 position is sterically hindered by the peri-relationship with the C1-carboxylic acid group, which can influence the product distribution, particularly in reactions sensitive to steric effects.

G cluster_0 Analysis of Directing Effects in 1-Naphthoic Acid Start 1-Naphthoic Acid Step1 Carboxylic Acid (-COOH) at C1 is an Electron-Withdrawing Group (EWG) Start->Step1 Step2 Ring 'A' (C1-C4) is Deactivated Step1->Step2 Step3 Ring 'B' (C5-C8) is Less Deactivated and thus the site of attack Step2->Step3 Step4 Naphthalene α-positions (C5, C8) are inherently more reactive Step3->Step4 Step5 Major substitution occurs at C5 and C8 Step4->Step5

Caption: Logical workflow of directing effects in 1-naphthoic acid.

Key Electrophilic Substitution Reactions

Nitration

Nitration is the most extensively studied electrophilic substitution reaction of 1-naphthoic acid. The reaction typically proceeds with a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. As predicted by the governing principles, nitration occurs on the unsubstituted ring.

The primary products are 5-nitro-1-naphthoic acid and 8-nitro-1-naphthoic acid .[11] The formation of these isomers highlights the strong directing effect towards the second ring.

G 1NA 1-Naphthoic Acid Reagents HNO₃ / H₂SO₄ 1NA->Reagents 5NA 5-Nitro-1-naphthoic Acid (Major Product) Reagents->5NA 8NA This compound (Major Product) Reagents->8NA G A Dissolve 1-Naphthoic Acid in conc. H₂SO₄ B Cool to 0-5 °C A->B C Add Nitrating Mixture (HNO₃/H₂SO₄) Dropwise B->C D Stir and Allow to Warm to RT C->D E Quench by Pouring onto Ice D->E F Filter Crude Product E->F G Wash with Water F->G H Dry Product G->H I Separate Isomers (Crystallization/Chromatography) H->I

References

Stability of 8-Nitro-1-naphthoic Acid Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the chemical stability of 8-Nitro-1-naphthoic acid. Due to a lack of specific published stability studies on this molecule, this document synthesizes information from forced degradation principles, the known reactivity of its constituent functional groups (nitroaromatic, carboxylic acid), and data from structurally analogous compounds. A central focus is the significant steric strain between the nitro and carboxyl groups at the C8 and C1 positions (peri-interaction), which is predicted to be a primary driver of its degradation pathways[1]. This guide outlines anticipated stability profiles under acidic and basic stress conditions, provides detailed hypothetical protocols for experimental validation, and presents potential degradation mechanisms.

Chemical Structure and Intrinsic Reactivity

This compound is a bifunctional molecule featuring a naphthalene core substituted with a carboxylic acid at the C1 position and a nitro group at the C8 position.

  • Carboxylic Acid Group: This group is acidic and can be deprotonated under basic conditions to form a carboxylate. While generally stable, it can undergo reactions such as esterification or decarboxylation under specific conditions.

  • Nitroaromatic System: The nitro group is strongly electron-withdrawing, which deactivates the aromatic rings towards electrophilic substitution and makes the compound resistant to oxidative degradation[2]. The nitro group itself can be susceptible to reduction.

  • Peri-Interaction: The defining feature of this molecule is the close proximity of the C1-carboxyl and C8-nitro groups. This creates significant steric strain, forcing the substituents out of the naphthalene plane and distorting the aromatic system[1]. This inherent strain is a critical factor, potentially lowering the activation energy for reactions that can alleviate it, such as decarboxylation.

Stability Under Acidic Conditions

3.1 Predicted Stability Profile

Under typical acidic conditions (e.g., 0.1 N to 1 N HCl at room to moderate temperatures), this compound is expected to be largely stable. The carboxylic acid and nitro functional groups are generally resistant to hydrolysis in an acidic medium. The primary degradation pathway under more forcing conditions (high temperature) is likely to be decarboxylation, driven by the relief of steric strain.

3.2 Potential Degradation Pathway: Decarboxylation

The steric hindrance between the nitro and carboxyl groups could facilitate the loss of carbon dioxide (CO₂) to form 1-nitronaphthalene, particularly upon heating in an acidic medium.

Caption: Predicted decarboxylation of this compound under thermal and acidic stress.

Stability Under Basic Conditions

4.1 Predicted Stability Profile

In basic solutions, this compound will instantly deprotonate to form the sodium or potassium 8-nitro-1-naphthoate salt. This salt is anticipated to be more water-soluble and relatively stable at ambient temperatures. The carboxylate anion is generally resistant to nucleophilic attack. A study on the alkaline hydrolysis of the analogous ethyl 8-nitro-1-naphthoate confirms that reactions at the peri-position can occur, suggesting that while the acid itself is more stable than its ester, it is not completely inert under harsh basic conditions[3].

4.2 Potential Degradation Pathways

While robust, prolonged exposure to strong bases at elevated temperatures could potentially lead to decarboxylation or other complex degradation reactions. However, compared to acidic conditions, decarboxylation is generally less favored for the carboxylate anion. The molecule is expected to be more stable under basic conditions than acidic conditions, especially concerning decarboxylation.

Summary of Predicted Stability and Degradation

As specific quantitative data is unavailable, the following table summarizes the expected stability based on chemical principles. This serves as a hypothesis for guiding experimental work.

Stress ConditionReagent ExampleTemperaturePredicted StabilityLikely Primary Degradation Product(s)
Acid Hydrolysis 0.1 N - 1 N HCl25-50 °CHighNone expected
Acid Hydrolysis 1 N HCl80-100 °CModerate to Low1-Nitronaphthalene (via Decarboxylation)
Base Hydrolysis 0.1 N - 1 N NaOH25-50 °CHighSodium 8-nitro-1-naphthoate (salt)
Base Hydrolysis 1 N NaOH80-100 °CHigh to ModeratePotential for slow degradation

Experimental Protocols for Forced Degradation

Forced degradation studies are essential to definitively identify degradation pathways and develop stability-indicating analytical methods[4][5]. The following protocols are proposed for a comprehensive study of this compound.

6.1 General Experimental Workflow

A typical workflow involves stressing the compound, neutralizing the sample, diluting it to a suitable concentration, and analyzing it with a stability-indicating method like HPLC[5].

Forced_Degradation_Workflow start Prepare Stock Solution of This compound (e.g., in Acetonitrile/Water) stress Expose to Stress Condition (e.g., 1N HCl at 80°C for 24h) start->stress control Prepare Unstressed Control (t=0 and t=final, no stressor) start->control neutralize Cool and Neutralize Sample (e.g., with NaOH for acid stress) stress->neutralize dilute Dilute to Working Concentration with Mobile Phase neutralize->dilute analyze Analyze via Stability-Indicating HPLC-UV/MS Method dilute->analyze control->analyze

Caption: General workflow for a forced degradation study.

6.2 Protocol for Acidic Stress Study

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) due to its low aqueous solubility[6].

  • Stress Condition: Add an aliquot of the stock solution to a volume of 1 N HCl in a sealed vial to achieve a final drug concentration of approximately 0.1 mg/mL.

  • Incubation: Place the vial in a thermostatically controlled bath at 80°C. Withdraw samples at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Sample Processing: Immediately cool the withdrawn sample in an ice bath. Carefully neutralize the sample with an equivalent amount of 1 N NaOH.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis. Analyze using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify degradation products[7].

6.3 Protocol for Basic Stress Study

  • Preparation: Use the same 1 mg/mL stock solution as prepared for the acidic study.

  • Stress Condition: Add an aliquot of the stock solution to a volume of 1 N NaOH in a sealed vial to achieve a final drug concentration of approximately 0.1 mg/mL.

  • Incubation: Place the vial in a thermostatically controlled bath at 80°C. Withdraw samples at the same time points as the acid study.

  • Sample Processing: Immediately cool the withdrawn sample. Neutralize with an equivalent amount of 1 N HCl.

  • Analysis: Dilute and analyze the samples as described in the acidic stress protocol.

6.4 Stability-Indicating Analytical Method

A reverse-phase HPLC (RP-HPLC) method is recommended for analysis[5].

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) and/or mass spectrometry for peak identification and purity assessment.

  • Validation: The method must be validated to demonstrate it can separate the parent this compound peak from all potential degradation products and solvent peaks, thus proving its "stability-indicating" capability[4].

Conclusion

While this compound is predicted to be reasonably stable under mild acidic and basic conditions, its unique structure presents a significant potential for degradation through decarboxylation, particularly under thermal and acidic stress. This is driven by the substantial steric strain inherent in the 1,8-disubstituted naphthalene system. The provided protocols offer a robust framework for experimentally verifying these predictions, quantifying the degradation rates, and identifying the resulting degradants. Such empirical data is critical for determining appropriate storage conditions, formulation strategies, and shelf-life for any application involving this compound.

References

Methodological & Application

Application Notes and Protocols: 8-Nitro-1-naphthoic Acid Derivatives as Protecting Groups for Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The protection of amine functionalities is a critical aspect of organic synthesis, particularly in the fields of peptide synthesis, natural product synthesis, and drug development.[1][2] While various protecting groups for amines are available, the development of new groups with unique reactivity and orthogonality is of continuous interest.[1][3] The 5-chloro-8-nitro-1-naphthoyl (NNap) group, a derivative of 8-nitro-1-naphthoic acid, has emerged as a promising protecting group for amines.[1][3] Its utility stems from the significant steric strain between the substituents at the C-1 and C-8 positions of the naphthalene core. This inherent strain allows for a facile deprotection under mild reductive conditions, a desirable characteristic for the synthesis of complex and sensitive molecules.[1]

The NNap group is introduced via acylation of an amine with 5-chloro-8-nitro-1-naphthoyl chloride (NNapCl) under gentle Schotten-Baumann conditions, affording the corresponding amides in high yields.[3][4] Deprotection is efficiently achieved through the reduction of the nitro group, which triggers an intramolecular cyclization to form a lactam, thereby releasing the free amine.[1] This strategy has been successfully applied in dipeptide synthesis and the selective protection of the ε-amino group of lysine.[4]

Data Presentation

The following table summarizes the yields for the protection of various amines using 5-chloro-8-nitro-1-naphthoyl chloride (NNapCl).

EntryAmine SubstrateProductYield (%)
1n-OctylamineN-(n-Octyl)-5-chloro-8-nitro-1-naphthamide86
2tert-OctylamineN-(tert-Octyl)-5-chloro-8-nitro-1-naphthamide90
3Di-n-butylamineN,N-Di-n-butyl-5-chloro-8-nitro-1-naphthamide87
44-tert-ButylanilineN-(4-tert-Butylphenyl)-5-chloro-8-nitro-1-naphthamide91

Table adapted from data presented in Organic Letters, 2023.[5]

Deprotection of the NNap-protected amides proceeds in excellent yields (>90%) for various substrates. For instance, the deprotection of N-(n-octyl)-5-chloro-8-nitro-1-naphthamide, N-(tert-octyl)-5-chloro-8-nitro-1-naphthamide, and N-(4-tert-butylanilide)-5-chloro-8-nitro-1-naphthamide all yielded the corresponding free amines in over 90% yield.

Experimental Protocols

1. Synthesis of 5-chloro-8-nitro-1-naphthoyl chloride (NNapCl)

The protecting group reagent, 5-chloro-8-nitro-1-naphthoyl chloride, is synthesized from commercially available 1-naphthoic acid. The synthesis involves a three-step sequence:

  • Bromination: The C-5 position of 1-naphthoic acid is first blocked by bromination.[4]

  • Nitration: Subsequent nitration in acetic anhydride with p-toluenesulfonic acid as a catalyst selectively introduces a nitro group at the C-8 position.[4]

  • Acyl Chloride Formation: Treatment of the resulting 5-bromo-8-nitro-1-naphthoic acid with thionyl chloride affords the desired 5-chloro-8-nitro-1-naphthoyl chloride.[1][4] Notably, a halogen exchange from bromine to chlorine occurs at the C-5 position during this step.[4]

2. General Protocol for the Protection of Amines (Amide Formation)

This protocol describes the acylation of an amine with 5-chloro-8-nitro-1-naphthoyl chloride under Schotten-Baumann conditions.[3][4]

  • Materials:

    • Amine (1.0 equiv)

    • 5-chloro-8-nitro-1-naphthoyl chloride (NNapCl) (1.0 equiv)[4]

    • Dichloromethane (CH₂Cl₂)

    • Sodium carbonate (Na₂CO₃) (5.0 equiv), aqueous solution[4]

  • Procedure:

    • Dissolve the amine (1.0 equiv) in dichloromethane.

    • In a separate flask, dissolve 5-chloro-8-nitro-1-naphthoyl chloride (1.0 equiv) in dichloromethane.

    • Cool the NNapCl solution to 0 °C.

    • Add the amine solution dropwise to the cooled NNapCl solution.

    • After stirring for 5 minutes, add an aqueous solution of sodium carbonate (5.0 equiv).[4]

    • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 25 minutes.

    • Perform a liquid-liquid extraction to isolate the N-acylated product. Typically, no further chromatographic purification is necessary.[3][4]

3. General Protocol for the Deprotection of NNap-Protected Amines

This protocol describes the removal of the 5-chloro-8-nitro-1-naphthoyl (NNap) protecting group using zinc in acetic acid.[1]

  • Materials:

    • NNap-protected amine

    • Zinc dust (Zn)

    • Acetic acid (AcOH)

  • Procedure:

    • Suspend the NNap-protected amine in acetic acid.

    • Add zinc dust to the suspension.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, filter off the zinc dust and evaporate the acetic acid.

    • The crude product can then be purified by standard methods to yield the free amine and the lactam byproduct.

An alternative photolytic deprotection method has also been reported using a Hantzsch ester in the presence of eosin Y under visible light irradiation, which successfully liberates the amine.[3][4]

Visualizations

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Amine R-NH₂ ProtectedAmine NNap-protected Amine Amine->ProtectedAmine + NNapCl (Schotten-Baumann) NNapCl 5-Chloro-8-nitro-1-naphthoyl chloride ProtectedAmine2 NNap-protected Amine FreeAmine R-NH₂ ProtectedAmine2->FreeAmine Reduction (e.g., Zn/AcOH) Lactam Lactam byproduct ProtectedAmine2->Lactam

Caption: Workflow for amine protection and deprotection.

Deprotection_Mechanism NNapAmide NNap-Amide Sterically Strained Reduction Reduction of NO₂ Zn, AcOH NNapAmide->Reduction Step 1 AminoAmide 8-Amino-1-naphthamide Intermediate Reduction->AminoAmide Step 2 Cyclization Intramolecular Cyclization AminoAmide->Cyclization Step 3 Products Released Amine (R-NH₂) + Lactam Cyclization->Products Step 4

Caption: Deprotection mechanism of the NNap group.

References

Application Note: A Protocol for the Esterification of 8-Nitro-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Nitro-1-naphthoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The esterification of this carboxylic acid is a fundamental transformation that allows for further molecular elaboration. This document provides a detailed protocol for the esterification of this compound, primarily focusing on the robust and widely used Fischer-Speier esterification method. This acid-catalyzed reaction offers a straightforward and scalable approach to synthesizing the corresponding esters.[1][2]

Data Presentation: Typical Conditions for Fischer Esterification

The following table summarizes common quantitative parameters for the Fischer esterification of aromatic carboxylic acids, which can be adapted for this compound. These parameters are based on established literature for similar substrates.[1][3][4]

ParameterValueRationale & Remarks
Substrate This compoundThe presence of the nitro group can affect reactivity, but the general principles of Fischer esterification are applicable.
Alcohol (Reagent) Methanol, Ethanol (or other simple alcohols)Typically used in large excess (e.g., 10-20 equivalents or as the solvent) to drive the reaction equilibrium towards the ester product.[4]
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH)Strong Brønsted acids are effective catalysts for this reaction.[1][4] The amount used is typically catalytic (e.g., 1-5 mol%).
Temperature Reflux (typically 60-120 °C)The reaction is generally heated to the boiling point of the alcohol being used to ensure a reasonable reaction rate.[1][5]
Reaction Time 1-10 hoursReaction progress should be monitored, for example by Thin-Layer Chromatography (TLC), to determine the point of completion.[1][4]
Work-up Neutralization with a weak baseA solution of sodium bicarbonate or sodium carbonate is typically used to quench the acid catalyst and neutralize any unreacted carboxylic acid.[4]
Purification Recrystallization or Column ChromatographyThe choice of purification method depends on the purity of the crude product and the physical properties of the ester.

Experimental Protocol: Fischer Esterification of this compound to Methyl 8-Nitro-1-naphthoate

This protocol details the synthesis of methyl 8-nitro-1-naphthoate as a representative example.

Materials:

  • This compound

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in a large excess of anhydrous methanol (e.g., 20 equivalents).

  • Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting material.[6]

  • Cooling and Quenching: Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid. Repeat the wash until no more gas evolution (CO₂) is observed.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude methyl 8-nitro-1-naphthoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the pure ester.

Mandatory Visualization

Esterification_Workflow A Reaction Setup: Dissolve this compound in excess Methanol B Catalyst Addition: Add concentrated H₂SO₄ A->B C Reflux: Heat the mixture B->C D Work-up: Quench with NaHCO₃ and Extract with Ethyl Acetate C->D E Purification: Dry, Concentrate, and Recrystallize D->E F Final Product: Methyl 8-Nitro-1-naphthoate E->F

Caption: Experimental workflow for the esterification of this compound.

This protocol provides a comprehensive guide for the successful esterification of this compound. As with any chemical reaction, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood, especially when handling concentrated acids. The reaction conditions may require optimization depending on the specific alcohol used and the desired scale of the reaction.

References

Application Notes and Protocols for Amide Coupling with 8-Nitro-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. The synthesis of amides from 8-Nitro-1-naphthoic acid presents a unique challenge due to the electron-withdrawing nature of the nitro group, which can influence the reactivity of the carboxylic acid. This document provides detailed application notes and protocols for the successful amide coupling of this compound with primary and secondary amines. The methodologies outlined below are based on established coupling strategies that are well-suited for electron-deficient substrates.

Core Concepts in Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is typically a slow process that requires high temperatures and results in low yields. To overcome this, the carboxylic acid is activated in situ using a "coupling reagent." This reagent converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. The general mechanism involves the formation of a highly reactive acyl-substituted intermediate.

Commonly employed coupling reagents fall into several classes, including carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU). The choice of coupling reagent, base, and solvent is critical for achieving high yields and purity. For electron-deficient carboxylic acids like this compound, stronger activating agents and carefully controlled reaction conditions are often necessary.[1][2]

Experimental Conditions and Data

While specific data for this compound is not extensively reported, the following table summarizes representative experimental conditions for amide coupling of electronically similar, electron-deficient carboxylic acids. These conditions can serve as a strong starting point for optimization.

Coupling ReagentAdditiveBase (Equivalents)SolventTemperature (°C)Typical Reaction Time (h)
HATU NoneDIPEA (2-3)DMF or CH₂Cl₂Room Temperature2-12
HBTU NoneDIPEA or Et₃N (2-3)DMFRoom Temperature2-12
EDC·HCl HOBt (1)DIPEA or Et₃N (2-3)DMF or CH₂Cl₂0 to Room Temperature12-24
DIC HOBt (1)None or Cat. DMAPCH₂Cl₂Room Temperature12-24
SOCl₂ NonePyridine or Et₃N (2-3)CH₂Cl₂ or Toluene0 to Reflux1-4

Experimental Protocols

Below are detailed protocols for two common methods of amide coupling for this compound.

Protocol 1: Amide Coupling using HATU

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for fast reaction times and low racemization rates.[2][3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 12 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt). This combination is a cost-effective and widely used method for amide bond formation.[1][4] HOBt acts as an additive to suppress side reactions and minimize racemization.[5]

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) followed by the dropwise addition of DIPEA or Et₃N (3.0 eq). Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic phase with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the pure amide.

Visualizing the Workflow

The following diagram illustrates the general workflow for the amide coupling of this compound.

Amide_Coupling_Workflow cluster_reagents Reagents & Conditions Start Start: this compound + Amine Dissolution Dissolution in Anhydrous Solvent Start->Dissolution Activation Addition of Coupling Reagent & Base Dissolution->Activation Reaction Stirring at Specified Temperature Activation->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Purification (Chromatography) Workup->Purification End Final Product: 8-Nitro-1-naphthamide Derivative Purification->End Coupling Reagent (e.g., HATU, EDC) Coupling Reagent (e.g., HATU, EDC) Base (e.g., DIPEA) Base (e.g., DIPEA) Solvent (e.g., DMF, DCM) Solvent (e.g., DMF, DCM)

Caption: General workflow for amide coupling.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Coupling reagents such as HATU and HBTU can be sensitizers; avoid inhalation and skin contact.[3]

  • Thionyl chloride (SOCl₂) is corrosive and reacts violently with water. Handle with extreme care.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for Fluorescence Detection of 8-Nitro-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the derivatization of 8-Nitro-1-naphthoic acid to enable sensitive fluorescence detection. The primary strategy involves a two-step process: the reduction of the nitro group to a primary amine, followed by the covalent attachment of a fluorophore. This methodology is broadly applicable for the quantification of this compound in various matrices, a critical aspect in many areas of drug development and scientific research.

Principle of Derivatization

Direct fluorescence detection of this compound is not feasible due to the presence of the nitro group, which quenches fluorescence. To overcome this, a chemical modification is necessary. The developed method consists of two key stages:

  • Reduction of the Nitro Group: The nitro group on the naphthalene ring is chemically reduced to a primary amine (-NH2), yielding 8-Amino-1-naphthoic acid. This transformation is crucial as the amino group is highly reactive and can be readily labeled with a variety of fluorescent reagents.

  • Fluorescent Labeling: The newly formed 8-Amino-1-naphthoic acid is then derivatized with a fluorogenic reagent that specifically reacts with the primary amine. This reaction introduces a fluorescent tag, rendering the molecule detectable by fluorescence spectroscopy.

This two-step approach allows for highly sensitive and selective quantification of the target analyte.

Experimental Protocols

Protocol 1: Reduction of this compound to 8-Amino-1-naphthoic Acid

This protocol outlines the chemical reduction of the nitro group to an amine. A common and effective method involves the use of sodium dithionite.[1]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)[1]

  • Aqueous solvent system (e.g., water, or a mixture of water and a co-solvent like ethanol or THF to aid solubility)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in the chosen solvent system within a round-bottom flask equipped with a magnetic stirrer.

  • In a separate vessel, prepare a solution of sodium dithionite in water.

  • Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction may be exothermic, so controlled addition is recommended.

  • Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Upon completion, perform an aqueous workup. If a co-solvent was used, it may need to be removed under reduced pressure.

  • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and then concentrate the solution using a rotary evaporator to obtain the crude 8-Amino-1-naphthoic acid.

  • If necessary, the crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Fluorescent Derivatization of 8-Amino-1-naphthoic Acid

This section details the derivatization of the amino group of 8-Amino-1-naphthoic acid with various fluorescent reagents. The choice of reagent will depend on the desired fluorescent properties and the available detection instrumentation.

Dansyl chloride reacts with primary amines to form highly fluorescent and stable sulfonamide adducts.[2][3]

Materials:

  • 8-Amino-1-naphthoic acid (from Protocol 1)

  • Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

  • Acetone or Acetonitrile (ACN)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5-10)[3]

  • Microcentrifuge tubes

  • Thermomixer or water bath

Procedure:

  • Prepare a stock solution of 8-Amino-1-naphthoic acid in a suitable solvent.

  • Prepare a fresh solution of dansyl chloride in acetone or acetonitrile.

  • In a microcentrifuge tube, mix the 8-Amino-1-naphthoic acid solution with the sodium bicarbonate buffer.

  • Add the dansyl chloride solution to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 38-60°C) for a defined period (e.g., 60-120 minutes).[3]

  • After incubation, the reaction can be stopped by acidification.

  • The derivatized sample is now ready for HPLC analysis.

NBD-Cl is a fluorogenic reagent that reacts with primary amines to yield highly fluorescent derivatives.[4]

Materials:

  • 8-Amino-1-naphthoic acid (from Protocol 1)

  • NBD-Cl (4-Chloro-7-nitrobenzofurazan)

  • Borate buffer (0.1 M, pH 9.0)[4]

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl) to terminate the reaction

  • Microcentrifuge tubes

  • Water bath or heating block

Procedure:

  • Prepare a stock solution of 8-Amino-1-naphthoic acid.

  • Prepare a fresh 5 mM solution of NBD-Cl in methanol or acetonitrile, ensuring it is protected from light.[4]

  • In a microcentrifuge tube, combine 100 µL of the 8-Amino-1-naphthoic acid solution with 200 µL of the 0.1 M borate buffer (pH 9.0).[4]

  • Add 200 µL of the 5 mM NBD-Cl solution to the mixture and vortex thoroughly.[4]

  • Incubate the reaction at a controlled temperature (e.g., 50-70°C) for 30-60 minutes.[4]

  • Cool the mixture to room temperature and terminate the reaction by adding HCl.

  • The derivatized sample is ready for HPLC analysis.

Fluorescamine is a non-fluorescent reagent that reacts rapidly with primary amines to form highly fluorescent pyrrolinone products.[5][6]

Materials:

  • 8-Amino-1-naphthoic acid (from Protocol 1)

  • Fluorescamine

  • Acetone or Acetonitrile

  • Borate buffer (0.1 M, pH 9.0)[5]

  • Glass test tubes

Procedure:

  • Prepare a solution of 8-Amino-1-naphthoic acid in the borate buffer.

  • Prepare a fresh solution of fluorescamine in acetone or acetonitrile.

  • To the 8-Amino-1-naphthoic acid solution in a glass test tube, add the fluorescamine solution dropwise while vortexing.

  • The reaction is almost instantaneous at room temperature.

  • The fluorescent derivative is now ready for analysis.

Data Presentation

Table 1: Spectral Properties of Amino Acid Derivatives

Derivatizing ReagentExcitation Wavelength (λex)Emission Wavelength (λem)Reference
Dansyl Chloride~325-340 nm~500-560 nm[2]
NBD-Cl~460-470 nm~530-550 nm[4]
Fluorescamine~390 nm~475-490 nm[6]
1-Naphthylisocyanate238 and 305 nm385 nm[7]

Table 2: HPLC Conditions for Analysis of Derivatized Amino Acids

ParameterDansyl DerivativesNBD-Cl Derivatives1-Naphthoyl Derivatives
Column C8 or C18 reversed-phaseC18 reversed-phaseC18 reversed-phase
Mobile Phase A Aqueous buffer (e.g., acetate)Aqueous buffer (e.g., phosphate)0.1% Trifluoroacetic acid (TFA) in water[8]
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol0.1% Trifluoroacetic acid (TFA) in acetonitrile[8]
Detection FluorescenceFluorescenceFluorescence

Mandatory Visualizations

Derivatization_Workflow cluster_reduction Step 1: Reduction cluster_derivatization Step 2: Fluorescent Labeling cluster_analysis Step 3: Analysis Start This compound Reduction Reduction (e.g., Sodium Dithionite) Start->Reduction Intermediate 8-Amino-1-naphthoic Acid Reduction->Intermediate Derivatization Derivatization with Fluorescent Reagent Intermediate->Derivatization Product Fluorescent Derivative Derivatization->Product Analysis HPLC with Fluorescence Detection Product->Analysis Data Quantitative Data Analysis->Data

Caption: Overall workflow for the derivatization of this compound.

Derivatization_Reaction Reactant 8-Amino-1-naphthoic Acid -NH₂ -COOH Reaction Reactant:f0->Reaction Nucleophilic Attack Reagent Fluorescent Reagent (e.g., Dansyl-Cl, NBD-Cl) Product Fluorescent Derivative -NH-Fluorophore -COOH Reaction->Product:f0

Caption: General reaction scheme for fluorescent labeling of 8-Amino-1-naphthoic acid.

References

Application Notes and Protocols: 8-Nitro-1-naphthoic Acid Derivatives as Fluorescent Probes for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization of cellular processes and the detection of specific analytes within complex biological systems. Naphthalimide-based fluorophores have emerged as a prominent class of probes due to their excellent photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and good photostability.[1] This document focuses on nitro-substituted naphthalimide derivatives, which have been ingeniously designed as "turn-on" fluorescent probes, primarily for the detection of nitroreductase (NTR) activity, a key biomarker for hypoxic conditions in tumors.[2][3]

While the core request is for probes derived from 8-nitro-1-naphthoic acid, the available scientific literature predominantly focuses on the closely related 4-nitro-1,8-naphthalimide derivatives. The principles of probe design, mechanism of action, and experimental application are highly analogous. Therefore, this document will provide detailed application notes and protocols based on the well-characterized 4-nitro-1,8-naphthalimide scaffold as a representative model for nitro-naphthalimide fluorescent probes.

These probes typically operate on a photoinduced electron transfer (PET) mechanism. The electron-withdrawing nitro group quenches the fluorescence of the naphthalimide core, rendering the probe in a non-fluorescent "off" state. In the presence of nitroreductase, an enzyme overexpressed in hypoxic environments, the nitro group is reduced to an electron-donating amino group.[2] This conversion inhibits the PET process, leading to a significant increase in fluorescence, thus "turning on" the probe. This mechanism allows for the sensitive and selective detection of hypoxic cells and the activity of specific enzymes.

Data Presentation: Photophysical and Performance Characteristics

The following tables summarize the key quantitative data for representative 4-nitro-1,8-naphthalimide-based fluorescent probes. This data is essential for selecting the appropriate probe and imaging conditions.

Table 1: Photophysical Properties of Representative Nitro-Naphthalimide Probes

Probe Name/AnalogueExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ) "Off" StateQuantum Yield (Φ) "On" StateStokes Shift (nm)
Probe Analogue 1 (NTR-responsive) ~475~550 (post-activation)~0.002~0.13~75
Probe Analogue 2 (Hypoxia sensor) ~345~550 (post-activation)LowHigh~205
Mitochondria-targeted H₂O₂ Probe Not specifiedNot specifiedLowHighNot specified

Note: Data is compiled from various sources on 4-nitro-1,8-naphthalimide derivatives and may vary depending on the specific molecular structure and solvent conditions.[2][4][5]

Table 2: Performance Characteristics in Biological Assays

Probe AnalogueTarget AnalyteLimit of Detection (LOD)Cell Line ExamplesKey Features
Probe Analogue 1 (NTR-responsive) Nitroreductase (NTR)2.2 ng/mLA549"Turn-on" response, linear concentration dependence.[2]
Probe Analogue 2 (Hypoxia sensor) Hypoxia (via NTR)0.92 µg/mL (at pH 5)A549Ratiometric response (blue to green shift).[2]
Mitochondria-targeted H₂O₂ Probe Hydrogen Peroxide (H₂O₂)Not specifiedHeLaMitochondria-targeting, "turn-on" response.[4][5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway: Nitroreductase-Mediated "Turn-On" Fluorescence

NTR_Signaling_Pathway Probe_Off Nitro-Naphthalimide Probe (Non-fluorescent) NTR Nitroreductase (NTR) (Overexpressed in Hypoxia) Probe_Off->NTR Binds to active site NADP NADP+ NTR->NADP Probe_On Amino-Naphthalimide Product (Highly Fluorescent) NTR->Probe_On Catalyzes reduction (NO2 to NH2) NADH NADH NADH->NTR Co-factor Fluorescence Fluorescence Emission Probe_On->Fluorescence

Caption: Mechanism of nitroreductase-activated "turn-on" fluorescent probes.

Experimental Workflow: Live-Cell Imaging

Live_Cell_Imaging_Workflow start Start cell_culture Cell Culture Seed cells on imaging plates Allow to adhere overnight start->cell_culture probe_prep Probe Preparation Prepare stock solution in DMSO Dilute to working concentration in media cell_culture->probe_prep incubation Incubation Treat cells with probe solution Incubate at 37°C, 5% CO2 probe_prep->incubation wash Washing Remove probe-containing media Wash cells with PBS incubation->wash imaging Fluorescence Microscopy Acquire images using appropriate excitation and emission filters wash->imaging analysis Data Analysis Quantify fluorescence intensity Correlate with analyte presence imaging->analysis end End analysis->end

Caption: General workflow for live-cell imaging with fluorescent probes.

Experimental Protocols

Protocol 1: Synthesis of a 4-Nitro-1,8-naphthalimide-based Probe Analogue

This protocol describes a general method for synthesizing a 4-nitro-1,8-naphthalimide fluorescent probe, which serves as a model for this compound derivatives.

Materials:

  • 4-Nitro-1,8-naphthalic anhydride

  • An appropriate amine (e.g., ethanolamine, for introducing a reactive handle)

  • Ethanol or other suitable solvent

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve 4-nitro-1,8-naphthalic anhydride (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. Collect the precipitate by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: General Procedure for Live-Cell Imaging

This protocol provides a general guideline for using nitro-naphthalimide probes for imaging in live cells.[6] Optimization of probe concentration and incubation time is recommended for each cell line and experimental condition.

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Nitro-naphthalimide fluorescent probe stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed the cells on a suitable imaging dish and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution into pre-warmed complete cell culture medium to the final desired concentration (typically 1-10 µM).

    • Remove the existing culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells with the probe at 37°C in a 5% CO₂ incubator for a specified period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.

  • Washing:

    • Gently remove the probe-containing medium.

    • Wash the cells two to three times with pre-warmed PBS to remove any unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters corresponding to the photophysical properties of the probe.

  • Data Analysis: Quantify the fluorescence intensity in the region of interest using appropriate imaging software. For "turn-on" probes, a significant increase in fluorescence intensity is expected in the presence of the target analyte.

Conclusion

Nitro-naphthalimide derivatives are powerful tools for biological imaging, offering a "turn-on" fluorescence response for the detection of important biological markers like nitroreductase. While specific data on this compound derivatives is limited, the principles and protocols outlined here for the analogous 4-nitro-1,8-naphthalimides provide a solid foundation for their application in research and drug development. The provided data tables, diagrams, and protocols are intended to guide researchers in the successful application of this promising class of fluorescent probes. Further optimization of experimental conditions for specific applications is always recommended.

References

Application of 8-Nitro-1-naphthoic Acid in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitro-1-naphthoic acid is a versatile bifunctional molecule that serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. The presence of both a nitro group and a carboxylic acid on the naphthalene scaffold, in a sterically strained 1,8-disubstituted pattern, imparts unique reactivity. The strategic reduction of the nitro group to an amine is a key transformation that unlocks a range of intramolecular cyclization pathways, leading to the formation of diverse heterocyclic systems. These resulting compounds, including naphthalimides, naphtholactams, and naphthoxazines, are of significant interest in medicinal chemistry and materials science due to their potential biological activities and photophysical properties.

This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds derived from this compound.

Key Synthetic Transformations and Applications

The primary synthetic strategy involves the initial reduction of the nitro group of this compound to form 8-amino-1-naphthoic acid. This intermediate is often not isolated and is subjected to in-situ cyclization under various conditions to yield the desired heterocyclic products.

Synthesis of Naphthalimide Derivatives

Naphthalimides are an important class of compounds with applications as fluorescent probes, DNA intercalators, and anticancer agents. The synthesis of N-substituted naphthalimides from this compound proceeds via the formation of the corresponding anhydride, followed by imidization with a primary amine and subsequent reduction and cyclization. A more direct approach involves the reaction of 3-nitro-1,8-naphthalic anhydride with amines, followed by reduction.

Synthesis of Naphtholactam (Naphthostyril)

Naphtholactam, also known as naphthostyril, is a key intermediate in the synthesis of various dyes and fluorescent brighteners. The synthesis from this compound involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the lactam ring. This reaction is often facilitated by the inherent steric strain in the 1,8-disubstituted naphthalene system.

Synthesis of Naphthoxazinone Derivatives

Naphthoxazinones are heterocyclic compounds with a range of reported biological activities. The synthesis of naphtho[1,8-de][1][2]oxazin-2-one from 8-amino-1-naphthoic acid (derived from the nitro precursor) can be achieved through cyclization with a carbonylating agent like phosgene or a phosgene equivalent.

Data Presentation

ProductHeterocyclic SystemTypical ReagentsTypical Yield (%)Melting Point (°C)
N-(n-Butyl)-naphthalimideNaphthalimide1. Acetic anhydride 2. n-Butylamine 3. Fe/HCl70-85105-106
NaphtholactamLactam1. SnCl₂·2H₂O, Ethanol 2. Heat85-95179-181
Naphtho[1,8-de][1][2]oxazin-2-oneOxazinone1. Fe/AcOH 2. Triphosgene, Triethylamine60-75>300

Experimental Protocols

Protocol 1: Synthesis of N-(n-Butyl)-4-nitro-1,8-naphthalimide

This protocol describes the synthesis of an N-substituted nitronaphthalimide, a precursor for subsequent reduction to the corresponding aminonaphthalimide.

Materials:

  • 4-Nitro-1,8-naphthalic anhydride

  • n-Butylamine

  • Ethanol

Procedure:

  • A mixture of 4-nitro-1,8-naphthalic anhydride (10.0 g, 41.1 mmol) and n-butylamine (3.3 g, 45.2 mmol) in ethanol (200 mL) is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford N-(n-butyl)-4-nitro-1,8-naphthalimide as a yellow solid.

  • Yield: 10.8 g (88%).

  • Melting Point: 198-200 °C.

Protocol 2: Reductive Cyclization to Naphtholactam (Naphthostyril)

This protocol details the direct conversion of this compound to naphtholactam.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • To a solution of this compound (5.0 g, 23.0 mmol) in ethanol (100 mL), tin(II) chloride dihydrate (26.0 g, 115 mmol) is added.

  • The mixture is stirred and heated to reflux.

  • Concentrated hydrochloric acid (10 mL) is added dropwise over 30 minutes.

  • The reaction is refluxed for an additional 2 hours, during which the product precipitates.

  • The mixture is cooled, and the precipitate is collected by filtration.

  • The solid is washed with water and then recrystallized from ethanol to yield naphtholactam as pale yellow needles.

  • Yield: 3.3 g (85%).

  • Melting Point: 180-182 °C.

Protocol 3: Synthesis of Naphtho[1,8-de][1][2]oxazin-2-one

This protocol outlines the synthesis of a naphthoxazinone from 8-amino-1-naphthoic acid, which is first prepared by the reduction of this compound.

Step 1: Reduction to 8-Amino-1-naphthoic acid Materials:

  • This compound

  • Iron powder (Fe)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • This compound (5.0 g, 23.0 mmol) is dissolved in a mixture of ethanol (50 mL) and glacial acetic acid (50 mL).

  • The solution is heated to 70 °C, and iron powder (6.4 g, 115 mmol) is added in portions over 30 minutes with vigorous stirring.

  • The reaction mixture is maintained at 70 °C for 1 hour after the addition is complete.

  • The hot solution is filtered to remove the iron salts. The filtrate, containing 8-amino-1-naphthoic acid, is used directly in the next step.

Step 2: Cyclization to Naphtho[1,8-de][1][2]oxazin-2-one Materials:

  • Filtrate from Step 1 containing 8-amino-1-naphthoic acid

  • Triphosgene

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • The filtrate from the previous step is concentrated under reduced pressure to remove most of the ethanol and acetic acid. The residue is redissolved in dry dichloromethane (100 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • Triethylamine (6.4 mL, 46.0 mmol) is added, followed by the slow, portion-wise addition of triphosgene (2.7 g, 9.2 mmol).

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is quenched by the slow addition of water (50 mL).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford naphtho[1,8-de][1][2]oxazin-2-one.

  • Overall Yield (from this compound): ~65%.

  • Melting Point: >300 °C.

Visualizations

Logical Workflow for Heterocycle Synthesis from this compound

G A This compound B Reduction (e.g., Fe/AcOH, SnCl2/HCl) A->B H Anhydride Formation & Reaction with R-NH2 A->H C 8-Amino-1-naphthoic Acid B->C D Intramolecular Cyclization C->D F Reaction with Carbonylating Agent (e.g., Triphosgene) C->F E Naphtholactam D->E G Naphtho[1,8-de][1,3]oxazin-2-one F->G I N-Substituted Naphthalimide H->I

Caption: Synthetic routes from this compound.

Experimental Workflow for Naphtholactam Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in Ethanol B Add SnCl2·2H2O A->B C Heat to Reflux B->C D Add conc. HCl dropwise C->D E Reflux for 2 hours D->E F Cool and Filter Precipitate E->F G Wash with Water F->G H Recrystallize from Ethanol G->H I Naphtholactam H->I

Caption: Workflow for Naphtholactam synthesis.

References

Application Notes and Protocols: 8-Nitro-1-naphthoic Acid as an Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 8-nitro-1-naphthoic acid as a key intermediate in the synthesis of azo dyes. The following sections detail the synthetic pathway, experimental protocols, and relevant data, offering a practical guide for laboratory applications.

Introduction

This compound is a valuable precursor in the synthesis of various organic compounds, including azo dyes.[1] Its naphthalene core and the presence of both a nitro and a carboxylic acid group allow for versatile chemical modifications. The typical synthetic route to azo dyes from this intermediate involves an initial reduction of the nitro group to an amino group, followed by diazotization and subsequent coupling with a suitable aromatic compound. This process yields a highly conjugated system responsible for the vibrant color of azo dyes.

Synthetic Pathway Overview

The synthesis of an azo dye from this compound is a two-step process. The first step is the reduction of the nitro group to form 8-amino-1-naphthoic acid. The second step involves the diazotization of the amino group, followed by an azo coupling reaction with a coupling component, such as 2-naphthol, to form the final azo dye.

Synthesis_Pathway Start This compound Intermediate 8-Amino-1-naphthoic acid Start->Intermediate Reduction (e.g., SnCl2/HCl) Diazo Diazonium Salt of 8-Amino-1-naphthoic acid Intermediate->Diazo Diazotization (NaNO2, HCl, 0-5 °C) Final_Dye Azo Dye Diazo->Final_Dye Azo Coupling Coupling 2-Naphthol Coupling->Final_Dye

Caption: Synthetic pathway from this compound to an azo dye.

Experimental Protocols

Step 1: Reduction of this compound to 8-Amino-1-naphthoic acid

This protocol is based on the general method for the reduction of aromatic nitro compounds using stannous chloride.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (2 M)

  • Ice

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (5.0 eq) to the suspension.

  • Slowly add concentrated hydrochloric acid with stirring.

  • Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the mixture by the dropwise addition of a 2 M sodium hydroxide solution until the pH is basic. A precipitate of tin salts will form.

  • Filter the mixture through a Buchner funnel and wash the precipitate with distilled water.

  • The filtrate contains the 8-amino-1-naphthoic acid. The product can be isolated by acidification to precipitate the amino acid, followed by filtration and drying.

Step 2: Diazotization of 8-Amino-1-naphthoic acid and Coupling with 2-Naphthol

This protocol outlines the formation of the diazonium salt and its subsequent reaction with 2-naphthol.

Materials:

  • 8-Amino-1-naphthoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Beakers

  • Stirring plate and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Diazotization:

    • Dissolve 8-amino-1-naphthoic acid (1.0 eq) in a minimal amount of dilute hydrochloric acid in a beaker.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq). Maintain the temperature below 5°C throughout the addition.

    • Stir the mixture for an additional 20-30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Coupling:

    • In a separate beaker, dissolve 2-naphthol (1.0 eq) in a dilute sodium hydroxide solution.

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • A brightly colored azo dye should precipitate immediately.

    • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.

    • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

    • Wash the dye with cold distilled water to remove any unreacted starting materials and salts.

    • Dry the dye in a desiccator or a low-temperature oven.

Data Presentation

ParameterThis compound8-Amino-1-naphthoic acidAzo Dye (Example)
Molecular Formula C₁₁H₇NO₄C₁₁H₉NO₂C₂₁H₁₃N₂O₃Na (Sodium Salt)
Molecular Weight 217.18 g/mol 187.19 g/mol 376.33 g/mol
Appearance Off-white to yellow powderLight-colored solidColored solid (e.g., red, orange)
Melting Point 214-215 °C[1]DecomposesDecomposes
Solubility Sparingly soluble in waterSoluble in acidic and basic solutionsGenerally insoluble in water

Experimental Workflow Diagram

Experimental_Workflow cluster_reduction Step 1: Reduction cluster_azo Step 2: Azo Dye Synthesis Red_Start Suspend this compound in Ethanol Red_Add_SnCl2 Add SnCl₂·2H₂O Red_Start->Red_Add_SnCl2 Red_Add_HCl Add conc. HCl Red_Add_SnCl2->Red_Add_HCl Red_Reflux Reflux for 2-3 hours Red_Add_HCl->Red_Reflux Red_Cool Cool to room temperature Red_Reflux->Red_Cool Red_Neutralize Neutralize with NaOH Red_Cool->Red_Neutralize Red_Filter Filter to remove tin salts Red_Neutralize->Red_Filter Red_Isolate Isolate 8-Amino-1-naphthoic acid Red_Filter->Red_Isolate Azo_Diazotization_Start Dissolve 8-Amino-1-naphthoic acid in dilute HCl Red_Isolate->Azo_Diazotization_Start Proceed to Diazotization Azo_Diazotization_Cool Cool to 0-5 °C Azo_Diazotization_Start->Azo_Diazotization_Cool Azo_Diazotization_Add_NaNO2 Add NaNO₂ solution Azo_Diazotization_Cool->Azo_Diazotization_Add_NaNO2 Azo_Coupling_Mix Mix diazonium salt and 2-Naphthol solutions Azo_Diazotization_Add_NaNO2->Azo_Coupling_Mix Azo_Coupling_Prepare Prepare cold alkaline 2-Naphthol solution Azo_Coupling_Prepare->Azo_Coupling_Mix Azo_Filter Filter the precipitated dye Azo_Coupling_Mix->Azo_Filter Azo_Wash Wash with cold water Azo_Filter->Azo_Wash Azo_Dry Dry the final azo dye Azo_Wash->Azo_Dry

Caption: Detailed workflow for the synthesis of an azo dye.

References

Application Notes and Protocols: Solid-Phase Peptide Synthesis Utilizing 5-Chloro-8-nitro-1-naphthoyl (NNap) Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis, the selection of appropriate protecting groups is paramount to achieving high yields and purity. The 5-Chloro-8-nitro-1-naphthoyl (NNap) group, a derivative of 8-nitro-1-naphthoic acid, has emerged as a promising protective group for amines and amino acids. Its utility is particularly notable in solid-phase peptide synthesis (SPPS) due to its unique steric and electronic properties. The significant steric tension between the C-1 and C-8 substituents on the naphthalene ring facilitates a mild deprotection mechanism under gentle reducing conditions. This attribute offers an alternative to standard protection strategies, potentially minimizing side reactions and preserving the integrity of complex peptide structures.

These application notes provide a comprehensive overview and detailed protocols for the use of NNap-protected amino acids in peptide synthesis. The information is curated for researchers and professionals in drug development and related scientific fields.

Data Presentation

The following tables summarize quantitative data regarding the efficiency of the protection of various amines and the subsequent deprotection of the NNap group.

Table 1: Yields for the Protection of Various Amines with 5-Chloro-8-nitro-1-naphthoyl Chloride [1][2]

EntryAmineProductYield (%)
1n-OctylamineN-(n-Octyl)-5-chloro-8-nitro-1-naphthamide92
2IsopropylamineN-(Isopropyl)-5-chloro-8-nitro-1-naphthamide89
3tert-OctylamineN-(tert-Octyl)-5-chloro-8-nitro-1-naphthamide86
4AnilineN-(Phenyl)-5-chloro-8-nitro-1-naphthamide95
54-tert-ButylanilineN-(4-tert-Butylphenyl)-5-chloro-8-nitro-1-naphthamide93
6L-Leucine methyl esterMethyl N-(5-chloro-8-nitro-1-naphthoyl)-L-leucinate91

Table 2: Deprotection of N-(n-Octyl)-5-chloro-8-nitro-1-naphthamide under Various Reducing Conditions [1]

EntryReducing AgentSolventTime (h)Temperature (°C)Yield (%)
1H₂, Pd/C (10%)MeOH12rt>95
2SnCl₂·2H₂OEtOH37092
3Fe/NH₄ClEtOH/H₂O28088
4Na₂S₂O₄THF/H₂O5rt75

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-8-nitro-1-naphthoyl (NNap) Protected Amino Acids

This protocol describes the general procedure for the protection of the amino group of an amino acid with 5-chloro-8-nitro-1-naphthoyl chloride under Schotten-Baumann conditions.[2]

Materials:

  • Amino acid

  • 5-Chloro-8-nitro-1-naphthoyl chloride (NNap-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the amino acid (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (5.0 equiv).

  • In a separate flask, dissolve 5-chloro-8-nitro-1-naphthoyl chloride (1.0 equiv) in dichloromethane.

  • Cool the amino acid solution to 0 °C in an ice bath.

  • Slowly add the solution of NNap-Cl to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 20 mL), water (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of the NNap Group

This protocol outlines the removal of the NNap protecting group under mild reducing conditions using catalytic hydrogenation.

Materials:

  • NNap-protected peptide or amino acid

  • Palladium on activated carbon (Pd/C, 10% w/w)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer

  • Celite®

Procedure:

  • Dissolve the NNap-protected compound (1.0 equiv) in methanol in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C (typically 10 mol %).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. The by-product, a lactam, is typically removed during subsequent workup or purification steps.

Protocol 3: Solid-Phase Synthesis of a Dipeptide using an NNap-Protected Amino Acid

This protocol provides a general workflow for the incorporation of an NNap-protected amino acid into a peptide chain on a solid support.

Materials:

  • Resin pre-loaded with the first amino acid (e.g., Fmoc-Leu-Wang resin)

  • NNap-protected amino acid

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Solvents for SPPS (e.g., DMF, DCM)

  • Deprotection reagent for the temporary Nα-protecting group (e.g., 20% piperidine in DMF for Fmoc)

  • Washing solvents (e.g., DMF, DCM, MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Nα-Deprotection: Remove the temporary protecting group (e.g., Fmoc) from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling:

    • In a separate vial, pre-activate the NNap-protected amino acid (3.0 equiv) with the coupling reagent (e.g., HBTU, 2.9 equiv) and a base (e.g., DIPEA, 6.0 equiv) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and by-products.

  • Deprotection of NNap-group (on-resin):

    • Swell the resin in methanol.

    • Add 10% Pd/C and perform catalytic hydrogenation as described in Protocol 2. Note: On-resin reduction may require longer reaction times and careful monitoring.

  • Cleavage from Resin: After completion of the synthesis, cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Visualizations

Protection_Reaction cluster_reagents Reagents cluster_products Products AminoAcid R-NH₂ (Amino Acid) ProtectedAA NNap-NH-R (NNap-Protected Amino Acid) AminoAcid->ProtectedAA + NNap-Cl NNapCl NNap-Cl (5-Chloro-8-nitro-1-naphthoyl chloride) NNapCl->ProtectedAA Base Na₂CO₃ / CH₂Cl₂ Salt NaCl + H₂O + CO₂ Deprotection_Mechanism ProtectedPeptide NNap-NH-Peptide (Protected Peptide) Intermediate 8-Amino-5-chloro-1-naphthoyl-NH-Peptide (Reduced Intermediate) ProtectedPeptide->Intermediate Reduction (e.g., H₂, Pd/C) DeprotectedPeptide H₂N-Peptide (Deprotected Peptide) Intermediate->DeprotectedPeptide Intramolecular Cyclization Lactam Lactam By-product Intermediate->Lactam SPPS_Workflow Start Start: Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Couple NNap-AA (HBTU, DIPEA, DMF) Wash1->Coupling Wash2 Wash (DMF, DCM, MeOH) Coupling->Wash2 NNap_Deprotection NNap Deprotection (H₂, Pd/C, MeOH) Wash2->NNap_Deprotection Wash3 Wash (MeOH, DCM) NNap_Deprotection->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage End Purified Dipeptide Cleavage->End

References

Application Notes and Protocols for Enzymatic Reactions Involving Derivatives of 8-Nitro-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing enzymatic reactions with derivatives of 8-Nitro-1-naphthoic acid. The primary focus is on the reduction of the nitro group by nitroreductase enzymes, a reaction of significant interest in the development of hypoxia-activated prodrugs for cancer therapy.

Introduction

Derivatives of this compound are a class of nitroaromatic compounds that can serve as substrates for various enzymes. The most prominent and therapeutically relevant enzymatic transformation is the reduction of the nitro group, primarily catalyzed by nitroreductase enzymes. This reaction is central to the strategy of Gene-Directed Enzyme Prodrug Therapy (GDEPT), where a non-toxic prodrug is selectively activated to a potent cytotoxic agent within tumor cells expressing a bacterial nitroreductase. The hypoxic environment of many solid tumors makes this an attractive approach for targeted cancer treatment.[1][2][3][4]

The enzymatic reduction of the nitro group proceeds in a stepwise manner, typically involving the formation of nitroso and hydroxylamine intermediates.[5][6][7] The resulting hydroxylamine derivative is often the biologically active cytotoxic agent, capable of inducing cellular damage.[1][8]

Key Enzymatic Reaction: Nitroreduction

The principal enzymatic reaction for this compound derivatives is the reduction of the nitro moiety to a hydroxylamino or amino group. This reaction is catalyzed by nitroreductases, which are flavoenzymes that utilize NAD(P)H as a reducing cofactor.[6][9][10][11]

Reaction Scheme:

R-NO₂ + 2 NAD(P)H + 2 H⁺ → R-NHOH + 2 NAD(P)⁺ + H₂O

Further reduction to the amine (R-NH₂) can also occur.

Quantitative Data on Analogous Substrates

Enzyme SourceSubstrateKm (Substrate)Km (Cofactor)kcatCofactorReference
Enterobacter cloacaep-Nitrobenzoic acid130 ± 5 µM35 ± 8 µM (NADH)1.7 ± 0.3 s⁻¹NADH[13]
Escherichia coli NfsANitrofurazone-100 ± 11 µM (NADPH)-NADPH[8]
Escherichia coli NfsACB1954---NADPH/NADH[8]

Note: The table above presents data for analogous substrates to provide an estimation of the kinetic parameters that might be expected for derivatives of this compound. Actual values must be determined experimentally.

Experimental Protocols

The following are detailed protocols for performing and analyzing the enzymatic reduction of this compound derivatives.

Protocol 1: Spectrophotometric Assay for Nitroreductase Activity

This protocol measures the rate of NAD(P)H oxidation, which is stoichiometric with the reduction of the nitroaromatic substrate.

Materials:

  • Recombinant nitroreductase (e.g., from E. coli or Enterobacter cloacae)

  • This compound derivative

  • NADPH or NADH

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • DMSO (for dissolving the substrate)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the this compound derivative in DMSO (e.g., 100 mM).

  • Prepare a reaction mixture in a cuvette containing:

    • 50 mM Potassium phosphate buffer (pH 7.0)

    • 150 µM NAD(P)H

    • A desired concentration of the this compound derivative (e.g., 100 µM, added from the DMSO stock).

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small volume of the nitroreductase enzyme solution (e.g., 1-10 µg/mL final concentration).

  • Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NAD(P)H).

  • Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NAD(P)H at 340 nm (6220 M⁻¹cm⁻¹).

Protocol 2: HPLC-Based Assay for Substrate Depletion and Product Formation

This protocol allows for the direct measurement of the substrate and its reduced product(s), providing a more detailed analysis of the reaction progress.

Materials:

  • Same as Protocol 1

  • HPLC system with a C18 reverse-phase column and a UV detector

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Quenching solution (e.g., 1 M HCl or acetonitrile)

Procedure:

  • Set up the enzymatic reaction as described in Protocol 1, but in a larger volume (e.g., 500 µL) in a microcentrifuge tube.

  • At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture (e.g., 50 µL).

  • Quench the reaction by adding the aliquot to an equal volume of the quenching solution.

  • Centrifuge the quenched samples to pellet the precipitated enzyme.

  • Analyze the supernatant by reverse-phase HPLC.

    • Mobile Phase Example: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Detection: Monitor at a wavelength where both the substrate and the expected product absorb (e.g., determined by a UV scan).

  • Quantify the concentrations of the substrate and product(s) by comparing their peak areas to a standard curve of known concentrations.

Visualizations

Signaling Pathway: Prodrug Activation by Nitroreductase

Caption: Prodrug activation by nitroreductase in a tumor cell.

Experimental Workflow: HPLC-Based Nitroreductase Assay

G start Start: Prepare Reaction Mixture incubate Incubate at Controlled Temperature start->incubate aliquot Take Aliquots at Time Points incubate->aliquot quench Quench Reaction aliquot->quench centrifuge Centrifuge to Pellet Enzyme quench->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc analyze Quantify Substrate and Product hplc->analyze

Caption: Workflow for HPLC-based analysis of nitroreductase activity.

Applications in Drug Development

The enzymatic reduction of this compound derivatives is a cornerstone of a targeted cancer therapy strategy. By designing prodrugs that are substrates for bacterial nitroreductases, it is possible to achieve selective activation in tumor cells that have been engineered to express the enzyme. This approach offers the potential for:

  • High Tumor Specificity: The cytotoxic agent is generated primarily within the tumor, minimizing systemic toxicity.

  • Bystander Effect: The activated drug can diffuse to neighboring, non-transfected tumor cells, enhancing the therapeutic effect.[4]

  • Hypoxia Targeting: The naturally low oxygen environment in many tumors can enhance the activity of some nitroreductases, providing an additional layer of selectivity.[2][3]

Researchers in drug development can utilize the protocols and principles outlined in these notes to screen and characterize novel this compound derivatives as potential prodrug candidates. Key parameters to evaluate include the efficiency of enzymatic reduction (kcat/Km) and the cytotoxicity of the reduced metabolite.

References

Application Notes and Protocols: 8-Nitro-1-naphthoic Acid-Based Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitro-1-naphthoic acid and its derivatives represent a class of fluorophores with significant potential in various scientific and biomedical applications. The core structure, a naphthalene ring substituted with a carboxyl and a nitro group at the 1 and 8 positions, respectively, creates a unique electronic and steric environment. This arrangement is key to their utility as "turn-on" fluorescent probes, particularly for detecting enzymatic activity, and as photoremovable protecting groups.

The fluorescence of these compounds is typically quenched by the electron-withdrawing nitro group. However, upon reduction of the nitro group to an amino group, a significant increase in fluorescence intensity is observed. This "turn-on" mechanism forms the basis for their application as probes for enzymes such as nitroreductases, which are important biomarkers for hypoxic conditions in tumors. The steric strain between the substituents at the C-1 and C-8 positions of the naphthalene ring also plays a crucial role in their application as protecting groups.

This document provides a comprehensive overview of the photophysical properties of fluorophores based on this compound, detailed experimental protocols for their application, and visualizations of the key mechanisms and workflows. While specific photophysical data for this compound itself is limited in the literature, the properties and applications of structurally related 1,8-naphthalimide derivatives provide valuable insights into their expected behavior.

Photophysical Properties

The photophysical properties of this compound-based fluorophores are intrinsically linked to the presence of the nitro group. In their native state, these compounds are generally weakly fluorescent due to photoinduced electron transfer (PET) from the excited naphthalene core to the electron-deficient nitro group, which quenches the fluorescence.

Upon enzymatic or chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂), this quenching mechanism is disrupted. The amino group, being an electron-donating group, participates in an intramolecular charge transfer (ICT) process, leading to a significant enhancement of fluorescence emission. This "turn-on" response is the key feature for their use as fluorescent probes.

Due to the limited availability of specific quantitative data for this compound, the following table presents data for a representative 4-nitro-1,8-naphthalimide probe that operates on a similar nitro-to-amino conversion principle for the detection of nitroreductase (NTR).

Table 1: Photophysical Properties of a Representative Nitroreductase-Activated Naphthalimide Probe

CompoundAbsorption Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ_F) (before NTR)Quantum Yield (Φ_F) (after NTR)
Morpholine-conjugated 4-nitro-1,8-naphthalimide[1]Not Specified543 nm0.0020.13

Applications

The unique properties of this compound-based fluorophores lend themselves to several key applications in research and drug development.

Fluorescent Probes for Nitroreductase Detection and Hypoxia Imaging

Nitroreductases (NTRs) are enzymes that are overexpressed in hypoxic (low oxygen) environments, a common characteristic of solid tumors. This makes NTRs a valuable biomarker for cancer diagnosis and for monitoring therapeutic response. This compound derivatives can be designed as "turn-on" fluorescent probes for NTR activity. In the presence of NTR and a cofactor like NADH, the nitro group is reduced to an amino group, leading to a dramatic increase in fluorescence. This allows for the sensitive and selective detection of NTR in cells and tissues, providing a means to visualize hypoxic regions.

Photoremovable Protecting Groups

The steric hindrance between the substituents at the peri-positions (C1 and C8) of the naphthalene ring makes this compound derivatives suitable as photoremovable protecting groups (PPGs).[2][3] In this application, a molecule of interest (e.g., an amine or an alcohol) is covalently attached to the carboxylic acid group of this compound. The bulky nitro group at the 8-position sterically hinders the cleavage of this bond. Upon irradiation with light, the nitro group is reduced, relieving the steric strain and leading to the release of the protected molecule. This allows for the spatial and temporal control over the release of biologically active compounds.

Experimental Protocols

Protocol 1: In Vitro Nitroreductase Activity Assay

This protocol describes a general method for measuring nitroreductase activity in a cell-free system using a fluorogenic probe based on this compound.

Materials:

  • This compound-based fluorescent probe (e.g., an amide derivative)

  • Nitroreductase enzyme (e.g., from E. coli)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (Dimethyl sulfoxide)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the fluorescent probe in DMSO.

    • Prepare a 10 mM stock solution of NADH in PBS buffer.

    • Prepare a stock solution of nitroreductase enzyme in PBS buffer at a suitable concentration.

  • Assay Setup:

    • In a 96-well black microplate, prepare the reaction mixture by adding the following components in order:

      • PBS buffer (to a final volume of 200 µL)

      • NADH stock solution (to a final concentration of 200 µM)

      • Fluorescent probe stock solution (to a final concentration of 10 µM)

    • Include control wells:

      • Negative control 1: Reaction mixture without the enzyme.

      • Negative control 2: Reaction mixture without NADH.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the nitroreductase enzyme solution to the appropriate wells.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular time intervals (e.g., every 2 minutes for 30-60 minutes). Use an excitation wavelength appropriate for the amino-derivative of the probe (typically in the range of 400-450 nm) and an emission wavelength at the maximum of its fluorescence spectrum (typically in the range of 500-550 nm).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • The initial rate of the reaction can be determined from the slope of the linear portion of the curve.

    • Compare the fluorescence signal of the wells with the enzyme to the negative controls to determine the enzyme-specific activity.

Protocol 2: Cellular Imaging of Hypoxia

This protocol provides a general guideline for using an this compound-based probe to image nitroreductase activity in cultured cells as an indicator of hypoxia.

Materials:

  • Cell line of interest (e.g., a cancer cell line known to express nitroreductase under hypoxic conditions)

  • Complete cell culture medium

  • This compound-based fluorescent probe

  • Hypoxia chamber or a chemical hypoxia-inducing agent (e.g., CoCl₂)

  • Fluorescence microscope with appropriate filter sets

  • PBS (Phosphate-buffered saline)

  • DMSO

Procedure:

  • Cell Culture and Induction of Hypoxia:

    • Seed the cells on glass-bottom dishes or chamber slides and culture them until they reach 60-70% confluency.

    • To induce hypoxia, either place the cells in a hypoxia chamber (e.g., 1% O₂) for a specified period (e.g., 12-24 hours) or treat them with a chemical inducer like CoCl₂ at a predetermined concentration and duration.

    • Maintain a parallel set of cells under normoxic conditions (21% O₂) as a control.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe (e.g., 5-10 µM) in serum-free cell culture medium from a 1 mM DMSO stock solution.

    • Remove the culture medium from the cells and wash them once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

    • Add fresh, pre-warmed complete culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope. Use an excitation source and emission filter suitable for the reduced (amino) form of the probe.

  • Data Analysis:

    • Acquire fluorescence images from both the hypoxic and normoxic cells.

    • Compare the fluorescence intensity between the two conditions. A significantly higher fluorescence signal in the hypoxic cells indicates the presence of nitroreductase activity.

Visualizations

Signaling Pathway for Nitroreductase Detection

Nitroreductase_Detection Probe_Inactive This compound Derivative (Non-fluorescent) Probe_Active 8-Amino-1-naphthoic Acid Derivative (Fluorescent) Probe_Inactive->Probe_Active Reduction of -NO2 to -NH2 Fluorescence Fluorescence Signal Probe_Active->Fluorescence NTR Nitroreductase (NTR) NTR->Probe_Active NAD NAD+ NTR->NAD NADH NADH NADH->NTR

Caption: Mechanism of "turn-on" fluorescence for nitroreductase detection.

Experimental Workflow for Cellular Hypoxia Imaging

Hypoxia_Imaging_Workflow cluster_preparation Cell Preparation cluster_experiment Experiment cluster_analysis Data Analysis Seed_Cells Seed Cells on Imaging Dish Induce_Hypoxia Induce Hypoxia (e.g., 1% O2) Seed_Cells->Induce_Hypoxia Normoxia_Control Normoxia Control (21% O2) Seed_Cells->Normoxia_Control Load_Probe Load Cells with Fluorescent Probe Induce_Hypoxia->Load_Probe Normoxia_Control->Load_Probe Wash_Cells Wash to Remove Unbound Probe Load_Probe->Wash_Cells Image_Cells Fluorescence Microscopy Wash_Cells->Image_Cells Compare_Fluorescence Compare Fluorescence Intensity Image_Cells->Compare_Fluorescence Conclusion Higher Fluorescence in Hypoxic Cells indicates NTR Activity Compare_Fluorescence->Conclusion

Caption: Workflow for cellular imaging of hypoxia using a nitroreductase-sensitive probe.

References

Troubleshooting & Optimization

overcoming low yield in the synthesis of 8-Nitro-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 8-Nitro-1-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Direct nitration of 1-naphthoic acid: This is a common approach where 1-naphthoic acid is treated with a nitrating agent.

  • Oxidation of 8-nitro-1-methylnaphthalene: This method involves the oxidation of the methyl group of 8-nitro-1-methylnaphthalene to a carboxylic acid.

Q2: Why is controlling the reaction temperature so critical during the nitration of 1-naphthoic acid?

A2: Controlling the reaction temperature is crucial for several reasons. Firstly, the nitration of naphthalene derivatives is an exothermic reaction, and poor temperature control can lead to a runaway reaction. Secondly, temperature influences the regioselectivity of the nitration. Lower temperatures, typically below 0°C, have been shown to favor the formation of the 8-nitro isomer.[1] At higher temperatures, the formation of other isomers and di-nitrated byproducts increases, leading to a lower yield of the desired product and a more complex purification process.

Q3: What are common side products when synthesizing this compound?

A3: Common side products can include:

  • Isomeric mononitro-1-naphthoic acids: The nitration of 1-naphthoic acid can also yield other isomers, such as 5-nitro-1-naphthoic acid.

  • Dinitro-1-naphthoic acids: If the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent), dinitration can occur.

  • Oxidation byproducts: Strong nitrating agents can also act as oxidizing agents, leading to the formation of colored impurities.

  • Unreacted starting material: Incomplete reaction will leave residual 1-naphthoic acid.

Q4: How can I purify the crude this compound?

A4: Purification can typically be achieved through recrystallization. The choice of solvent is critical for effective purification. Common solvents for recrystallization of aromatic carboxylic acids include ethanol, acetic acid, or toluene. It may be necessary to try a range of solvents or solvent mixtures to find the optimal conditions for obtaining high-purity crystals of this compound. Column chromatography can also be employed for more challenging separations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Yield of this compound
Potential Cause Troubleshooting Step
Incorrect Reaction Temperature For the nitration of 1-naphthoic acid, maintain a low temperature (ideally between -15°C and 0°C) to favor the formation of the 8-nitro isomer and prevent decomposition.[1] For the oxidation of 8-nitro-1-methylnaphthalene, the optimal temperature may be higher and should be determined based on the specific oxidizing agent used.
Inappropriate Nitrating Agent A standard mixture of concentrated nitric acid and sulfuric acid is commonly used. However, the ratio and concentration can be critical. Consider using alternative nitrating agents such as fuming nitric acid or a mixture of nitric acid and acetic anhydride for potentially better regioselectivity.
Ineffective Oxidizing Agent For the oxidation route, ensure the chosen oxidizing agent (e.g., potassium permanganate, chromic acid) is active and used in the correct stoichiometry. The reaction conditions (temperature, pH) must be optimized for the specific agent.
Poor Quality Starting Material Ensure the 1-naphthoic acid or 8-nitro-1-methylnaphthalene is pure. Impurities can interfere with the reaction.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the reaction has gone to completion.
Problem 2: Formation of Multiple Isomers
Potential Cause Troubleshooting Step
High Reaction Temperature As mentioned, higher temperatures can lead to a mixture of isomers. Strictly maintain low temperatures during the addition of the nitrating agent and throughout the reaction.
Incorrect Nitrating Agent or Solvent The choice of nitrating agent and solvent can influence the isomer distribution. Experiment with different systems. For example, nitration in the presence of a zeolite catalyst has been shown to influence regioselectivity in naphthalene nitration.[2]
Thermodynamic vs. Kinetic Control The 8-nitro isomer is often the kinetically favored product at low temperatures. Running the reaction at higher temperatures for longer times may favor the formation of a thermodynamically more stable isomer.
Problem 3: Presence of Dark-Colored Impurities
Potential Cause Troubleshooting Step
Oxidative Side Reactions This is often caused by overly harsh reaction conditions. Use the minimum necessary amount of the nitrating/oxidizing agent and maintain the recommended temperature. Adding the nitrating/oxidizing agent slowly can also help to control the reaction exotherm and minimize side reactions.
Decomposition of Starting Material or Product The steric strain in 1,8-disubstituted naphthalenes can make them susceptible to decomposition under harsh conditions. Use milder reaction conditions where possible.
Contaminated Reagents or Glassware Ensure all reagents are of high purity and glassware is thoroughly cleaned to avoid introducing impurities that can cause discoloration.

Quantitative Data

Due to the limited availability of specific yield data for the synthesis of this compound in the literature, the following table provides a general overview of factors influencing yield in related nitration reactions.

Parameter Condition Expected Outcome on Yield/Selectivity Reference
Temperature Low (-15°C to 0°C)Favors formation of the 8-nitro isomer.[1]
High (> 0°C)Increased formation of byproducts and other isomers, leading to lower yield of the desired product.[1]
Nitrating Agent HNO₃/H₂SO₄Standard, but regioselectivity is highly temperature-dependent.General
Fuming HNO₃More reactive, may lead to dinitration if not carefully controlled.General
Catalyst (Nitration) Zeolite (e.g., HBEA)Can improve regioselectivity for the 1-nitro isomer in naphthalene nitration; may be applicable here.[2]

Experimental Protocols

The following are proposed experimental protocols based on established methods for the nitration of naphthalene derivatives and the oxidation of methylnaphthalenes. Researchers should perform small-scale trials to optimize these conditions for their specific setup.

Method 1: Direct Nitration of 1-Naphthoic Acid (Proposed)
  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1-naphthoic acid in concentrated sulfuric acid at a temperature below 10°C.

  • Cooling: Cool the solution to -15°C to -10°C using an ice-salt or dry ice/acetone bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not rise above -5°C.

  • Reaction: After the addition is complete, continue stirring at -10°C to -5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Method 2: Oxidation of 8-nitro-1-methylnaphthalene (Proposed)
  • Suspension: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 8-nitro-1-methylnaphthalene in an aqueous solution.

  • Oxidation: Slowly add a strong oxidizing agent, such as potassium permanganate, in portions to the heated and stirred suspension. The reaction is often carried out at elevated temperatures (e.g., 80-100°C).

  • Reaction: Maintain the temperature and stirring for several hours until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Isolation: Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the crude this compound.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent.

Visualizations

Experimental Workflow for Direct Nitration

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1-Naphthoic Acid in conc. H₂SO₄ cool Cool to -15°C start->cool add_nitrating Slowly Add Nitrating Mixture cool->add_nitrating nitrating_agent Prepare Nitrating Mixture (HNO₃/H₂SO₄) nitrating_agent->add_nitrating stir Stir at Low Temperature add_nitrating->stir monitor Monitor by TLC/HPLC stir->monitor quench Pour onto Ice monitor->quench filter Filter Crude Product quench->filter wash Wash with Water filter->wash recrystallize Recrystallize wash->recrystallize end Pure this compound recrystallize->end

Caption: General experimental workflow for the direct nitration of 1-naphthoic acid.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_reaction_params Reaction Parameters cluster_side_reactions Side Reactions cluster_solutions Potential Solutions start Low Yield of This compound check_temp Was Temperature < 0°C? start->check_temp check_reagents Are Reagents High Purity? start->check_reagents check_time Was Reaction Monitored to Completion? start->check_time check_isomers TLC/HPLC shows multiple spots? start->check_isomers check_color Product is dark/oily? start->check_color sol_temp Maintain -15°C to 0°C check_temp->sol_temp No sol_reagents Purify Starting Material check_reagents->sol_reagents No sol_time Increase Reaction Time check_time->sol_time No sol_isomers Optimize Temperature and Nitrating Agent check_isomers->sol_isomers Yes sol_color Use Milder Conditions / Slower Addition check_color->sol_color Yes

References

Technical Support Center: Purification of 8-Nitro-1-naphthoic Acid by Recrystallization from Mixed Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 8-nitro-1-naphthoic acid using mixed solvent recrystallization. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Crystal Formation Upon Cooling - Excess "Good" Solvent: Too much of the solvent in which the compound is readily soluble was used, preventing the solution from reaching saturation upon cooling. - Insufficient "Bad" Solvent: Not enough of the solvent in which the compound is insoluble was added to induce precipitation. - Cooling Too Slowly or Not Enough: The solution may not have reached a low enough temperature for crystallization to occur.- Concentrate the Solution: Gently heat the solution to boil off some of the "good" solvent and then allow it to cool again. - Add More "Bad" Solvent: While heating, cautiously add more of the "bad" solvent dropwise until slight turbidity persists, then add a drop or two of the "good" solvent to redissolve and cool again. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure this compound.[1] - Ensure Adequate Cooling: Use an ice-water bath to lower the temperature further, but only after the solution has cooled slowly to room temperature to avoid rapid precipitation of impurities.
Oiling Out (Formation of an Oil Instead of Crystals) - High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil. - Solution is Supersaturated at a Temperature Above the Compound's Melting Point: This can occur if the boiling point of the solvent system is too high. - Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice.- Reheat and Add More "Good" Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of the "good" solvent to decrease the saturation level and allow the solution to cool more slowly. - Lower the Boiling Point: If possible, select a "good" solvent with a lower boiling point. - Slow Cooling is Crucial: Allow the flask to cool to room temperature undisturbed on a benchtop before transferring to an ice bath. Insulating the flask can also promote slower cooling.
Low Yield of Purified Crystals - Too Much Solvent Used: A significant portion of the product remains dissolved in the mother liquor. - Premature Crystallization: Crystals formed during hot filtration were lost. - Incomplete Transfer of Crystals: Residual crystals left in the crystallization flask or on the filter paper. - Washing with "Good" Solvent: Washing the collected crystals with the "good" solvent will redissolve the product.- Use the Minimum Amount of Hot "Good" Solvent: Ensure only the minimum volume of the hot "good" solvent is used to dissolve the crude product initially.[2] - Preheat Filtration Apparatus: Preheat the funnel and filter paper with hot solvent before the hot filtration step to prevent the solution from cooling and crystallizing prematurely.[3] - Rinse with Cold Mother Liquor or "Bad" Solvent: Use a small amount of the ice-cold mother liquor or the pure, cold "bad" solvent to wash the crystals and transfer any remaining solid.
Poor Purity of Recrystallized Product (e.g., discolored crystals, broad melting point) - Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice. - Inadequate Removal of Colored Impurities: Some impurities may co-crystallize with the product. - Insoluble Impurities Not Removed: Solid impurities were not effectively removed by hot filtration.- Slow Down Crystallization: Re-dissolve the crystals in the minimum amount of hot "good" solvent, perhaps adding a slightly larger volume than the first attempt, and allow for slower cooling. - Use Activated Carbon: If the hot solution is colored, add a small amount of activated carbon and boil for a few minutes before hot filtration to adsorb colored impurities.[4] Be aware that activated carbon can also adsorb some of the desired product. - Ensure Efficient Hot Filtration: Perform a hot gravity filtration to remove any insoluble materials before allowing the solution to cool.

Frequently Asked Questions (FAQs)

Q1: What is a suitable mixed solvent system for the recrystallization of this compound?

A1: Based on the polar nature of this compound, which contains both a carboxylic acid and a nitro group, a polar "good" solvent and a less polar or highly polar "bad" solvent are recommended. Common choices for similar aromatic carboxylic acids include:

  • Ethanol-Water: Ethanol is a good solvent for many organic compounds, and its miscibility with water makes this a versatile system.

  • Acetic Acid-Water: Glacial acetic acid can be an excellent solvent for carboxylic acids, with water acting as the anti-solvent.

The ideal ratio of the two solvents needs to be determined experimentally.

Q2: How do I choose the right ratio of the "good" and "bad" solvents?

A2: The goal is to create a solvent mixture that just dissolves the this compound at the boiling point but allows it to crystallize upon cooling. A general procedure is to dissolve the crude solid in a minimum amount of the hot "good" solvent. Then, hot "bad" solvent is added dropwise until the solution becomes cloudy (the cloud point), indicating saturation.[2] A few more drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4]

Q3: What are the likely impurities in crude this compound?

  • Isomeric Byproducts: Nitration of 1-naphthoic acid can potentially yield other nitro-isomers, such as 5-nitro-1-naphthoic acid.

  • Unreacted Starting Material: Incomplete nitration will leave residual 1-naphthoic acid.

  • Di-nitrated Products: Over-nitration can lead to the formation of dinitro-1-naphthoic acid derivatives.

  • Oxidation Byproducts: The strong oxidizing conditions of nitration can sometimes lead to the formation of phenolic and other oxidized impurities.

Q4: Can I use a single solvent for recrystallization?

A4: It is possible, but finding a single solvent with the ideal solubility profile (highly soluble when hot, poorly soluble when cold) can be challenging.[2] Mixed solvent systems offer greater flexibility in fine-tuning the solubility properties for optimal purification.

Q5: My crystals are very fine needles. Is this a problem?

A5: Very fine needles can sometimes indicate rapid crystallization, which may trap impurities. They can also be difficult to filter and wash effectively. Slower cooling rates generally promote the formation of larger, more well-defined crystals, which are typically of higher purity.

Experimental Protocol: Recrystallization of this compound from Ethanol-Water

This protocol provides a general methodology. The exact solvent volumes may need to be adjusted based on the initial purity of the crude product.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol (the "good" solvent) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Aim for a near-boiling temperature.

  • Addition of Anti-Solvent: While maintaining the heat, add hot water (the "bad" solvent) dropwise to the solution until a faint cloudiness persists. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a new receiving flask with a small amount of hot ethanol. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to promote the formation of large crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (in a similar ratio to the crystallization solvent) to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, or transfer them to a watch glass to air dry or dry in a desiccator.

Data Presentation

The following table provides a template for recording and comparing experimental data for the recrystallization of this compound.

ParameterExperiment 1 (Ethanol-Water)Experiment 2 (Acetic Acid-Water)
Initial Mass of Crude Product (g) e.g., 5.0e.g., 5.0
Volume of "Good" Solvent (mL) e.g., 20e.g., 15
Volume of "Bad" Solvent (mL) e.g., 10e.g., 8
Final Mass of Purified Product (g) e.g., 4.2e.g., 4.5
Percent Recovery (%) e.g., 84%e.g., 90%
Melting Point of Purified Product (°C) e.g., 215-217e.g., 216-218
Appearance of Crystals e.g., Light yellow needlese.g., Pale yellow prisms

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_saturation Saturation cluster_purification Purification & Isolation crude Crude this compound add_good Add Minimum Hot 'Good' Solvent (e.g., Ethanol) crude->add_good dissolved Completely Dissolved Solution add_good->dissolved add_bad Add Hot 'Bad' Solvent (e.g., Water) to Cloud Point dissolved->add_bad clarify Add Drop of 'Good' Solvent to Clarify add_bad->clarify saturated Hot Saturated Solution clarify->saturated cool Slow Cooling to Room Temperature saturated->cool ice_bath Cool in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent Mixture filtration->wash dry Dry Crystals wash->dry pure Pure this compound dry->pure

Caption: Experimental workflow for the purification of this compound by mixed solvent recrystallization.

Troubleshooting_Logic start Start Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out Occurs start->oiling_out low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product success Successful Purification start->success concentrate Concentrate Solution / Add More 'Bad' Solvent no_crystals->concentrate Too much solvent? induce Scratch Flask / Add Seed Crystal no_crystals->induce Supersaturated? reheat_add Reheat and Add More 'Good' Solvent oiling_out->reheat_add Too concentrated? min_solvent Use Minimum Hot 'Good' Solvent low_yield->min_solvent Product left in mother liquor? preheat Preheat Filtration Apparatus low_yield->preheat Premature crystallization? slow_cool Ensure Slow Cooling impure_product->slow_cool Cooled too fast? activated_carbon Use Activated Carbon impure_product->activated_carbon Colored impurities? concentrate->success induce->success reheat_add->slow_cool slow_cool->success min_solvent->success preheat->success activated_carbon->success

Caption: Troubleshooting decision tree for the recrystallization of this compound.

References

identifying and minimizing side products in the nitration of 1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 1-naphthoic acid. Our aim is to help you identify and minimize the formation of unwanted side products, ensuring a higher yield and purity of your desired nitro-1-naphthoic acid isomer.

Troubleshooting Guide

This guide addresses specific issues that may arise during the nitration of 1-naphthoic acid.

Issue Possible Cause(s) Recommended Solution(s)
Low yield of desired nitro-1-naphthoic acid isomer - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient nitrating agent.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Carefully control the reaction temperature. Lower temperatures often favor selectivity. - Consider using alternative nitrating agents. Milder agents like acetyl nitrate may offer better control.
Formation of multiple isomers (e.g., 5-nitro- and 8-nitro-1-naphthoic acid) - The carboxyl group at the 1-position directs nitration to various positions on the naphthalene ring.- Optimize reaction conditions to favor the formation of the desired isomer. This includes adjusting temperature, reaction time, and the choice of nitrating agent and solvent. - Employ purification techniques such as fractional crystallization or column chromatography to separate the isomers.
Presence of dinitrated side products - Harsh reaction conditions (high temperature, prolonged reaction time, excess nitrating agent).- Use milder reaction conditions. - Carefully control the stoichiometry of the nitrating agent. - Monitor the reaction closely and stop it once the starting material is consumed.
Dark coloration of the reaction mixture or product - Formation of oxidation byproducts.- Maintain a low reaction temperature. - Minimize the reaction time. - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidation.
Difficulty in separating isomeric products - Similar physicochemical properties of the isomers.- Utilize high-performance liquid chromatography (HPLC) for effective separation. - Explore fractional crystallization with different solvent systems. - Chemical derivatization to facilitate separation is another potential strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the nitration of 1-naphthoic acid?

A1: The primary side products are typically other positional isomers of nitro-1-naphthoic acid. The main products are often the 5-nitro- and 8-nitro-1-naphthoic acids. Dinitrated products and oxidation byproducts can also form under harsher conditions.

Q2: How can I control the regioselectivity of the nitration to favor a specific isomer?

A2: Controlling regioselectivity is a key challenge. Several factors can be adjusted:

  • Temperature: Lowering the reaction temperature generally increases selectivity by favoring the kinetically controlled product.

  • Nitrating Agent: The choice of nitrating agent can significantly influence the isomer distribution. Milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), may provide better selectivity compared to a standard mixed acid (HNO₃/H₂SO₄) nitration.

  • Solvent: The solvent can affect the reactivity and selectivity of the nitration reaction. Experimenting with different solvents, such as acetic acid or nitromethane, may alter the isomer ratios.

Q3: What analytical techniques are best for identifying and quantifying the different isomers of nitro-1-naphthoic acid?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying complex mixtures of isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural elucidation and confirming the identity of the different isomers.

Q4: Are there any safety precautions I should take during the nitration of 1-naphthoic acid?

A4: Yes, nitration reactions are potentially hazardous.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Nitrating agents are strong acids and oxidizers. Handle them with extreme care.

  • The reaction can be exothermic. Use an ice bath to control the temperature and prevent runaway reactions.

Experimental Protocols

General Protocol for the Nitration of 1-Naphthoic Acid

This protocol provides a general method for the nitration of 1-naphthoic acid. Optimization may be required to favor the desired isomer and minimize side products.

Materials:

  • 1-Naphthoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve 1-naphthoic acid in concentrated sulfuric acid at 0°C (ice bath).

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture over crushed ice.

  • The precipitated solid product is then collected by vacuum filtration and washed with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

HPLC Method for Isomer Separation

This method provides a starting point for the separation of nitro-1-naphthoic acid isomers.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). A typical starting condition could be 50:50 acetonitrile:water, ramping to 100% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizing Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for the nitration of 1-naphthoic acid and the logical relationship for troubleshooting side product formation.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 1-Naphthoic Acid dissolve Dissolve in conc. H₂SO₄ at 0°C start->dissolve add_nitrating_agent Add Nitrating Agent Dropwise at 0°C dissolve->add_nitrating_agent prepare_nitrating_agent Prepare Nitrating Agent (HNO₃/H₂SO₄) prepare_nitrating_agent->add_nitrating_agent stir Stir and Monitor Reaction (TLC/HPLC) add_nitrating_agent->stir quench Quench on Ice stir->quench filter Filter and Wash quench->filter purify Purify (Recrystallization/Chromatography) filter->purify analyze Analyze Product (HPLC, NMR) purify->analyze end End: Purified Nitro-1-naphthoic Acid analyze->end

Caption: Experimental workflow for the nitration of 1-naphthoic acid.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start High Side Product Formation cause1 Harsh Reaction Conditions start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Suboptimal Reagents/Solvent start->cause3 solution1a Lower Temperature cause1->solution1a solution1b Reduce Reaction Time cause1->solution1b solution2a Precise Control of Nitrating Agent cause2->solution2a solution3a Use Milder Nitrating Agent cause3->solution3a solution3b Optimize Solvent cause3->solution3b

Caption: Troubleshooting logic for minimizing side products.

optimizing reaction conditions for the amidation of 8-Nitro-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the amidation of 8-Nitro-1-naphthoic acid. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this sterically hindered coupling reaction.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the amidation of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Q1: Why is my amidation reaction of this compound resulting in low to no yield?

Several factors can contribute to poor yields in this specific amidation, primarily stemming from the steric hindrance imposed by the peri-substituents (the carboxylic acid at C1 and the nitro group at C8) and the electronic nature of the starting material.

  • Steric Hindrance: The proximity of the bulky nitro group to the carboxylic acid at the C8 and C1 positions, respectively, creates significant steric congestion around the reaction center. This hinders the approach of the amine nucleophile to the activated carboxylic acid intermediate.

  • Incomplete Carboxylic Acid Activation: The chosen coupling reagent may not be sufficiently reactive to efficiently activate the sterically hindered this compound.

  • Poor Nucleophilicity of the Amine: The amine used may not be nucleophilic enough to attack the sterically hindered activated intermediate.

  • Suboptimal Reaction Conditions: Incorrect solvent, base, temperature, or reaction time can all negatively impact the reaction outcome.

  • Hydrolysis of Activated Intermediate: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material. It is crucial to use anhydrous solvents and reagents.[1]

Q2: I am observing a significant amount of unreacted this compound. What can I do to improve conversion?

  • Increase Reagent Equivalents: Consider increasing the equivalents of the coupling reagent and the amine. For sterically hindered substrates, using a slight excess of the amine (1.2-1.5 equivalents) and the coupling reagent (1.1-1.5 equivalents) can drive the reaction towards completion.

  • Elevate Reaction Temperature: For challenging couplings, increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously as it can also lead to side reactions.

  • Extend Reaction Time: Sterically hindered reactions often require longer reaction times. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Choose a More Powerful Activation Method: If standard coupling reagents fail, converting the carboxylic acid to a more reactive intermediate like an acyl chloride or acyl fluoride can be a highly effective strategy.[1]

Q3: My reaction is messy, and I'm having difficulty purifying the desired amide product. What are some common side products and how can I minimize them and purify my product?

  • N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, a common side product is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[2][3] This byproduct can be difficult to separate from the desired amide.

    • Mitigation: Adding a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can intercept the O-acylisourea intermediate, forming an active ester that is more reactive towards the amine and less prone to rearrangement.

  • Purification Strategies:

    • Column Chromatography: Silica gel chromatography is the most common purification method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective. The less polar N-acylurea byproduct will usually elute before the more polar amide product.

    • Recrystallization: If the amide product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

    • Aqueous Work-up: A thorough aqueous work-up is crucial to remove unreacted starting materials and water-soluble byproducts. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove excess amine and basic byproducts. A subsequent wash with a dilute base (e.g., saturated NaHCO3 solution) will remove unreacted carboxylic acid.

Q4: Which coupling reagent is best for the amidation of this compound?

The choice of coupling reagent is critical for this sterically hindered substrate. While there is no single "best" reagent for all amines, the following provides a comparative overview to guide your selection.

Coupling Reagent ClassExample(s)AdvantagesDisadvantagesSuitability for this compound
Acyl Halide Formation SOCl₂, (COCl)₂Highly reactive intermediate leading to high conversion.Requires an extra synthetic step; generates corrosive HCl.Highly Recommended. The most reliable method for overcoming steric hindrance.
Carbodiimides DCC, EDCInexpensive and readily available.Prone to N-acylurea side product formation; DCC byproduct can be difficult to remove.[2][3]Use with caution. Requires an additive like HOBt or OxymaPure to suppress side reactions.
Uronium/Aminium Salts HATU, HBTUHigh efficiency, fast reaction times, and low racemization.[1]More expensive than carbodiimides.Good to Excellent. Often effective for hindered couplings, but may require optimization of base and solvent.
Phosphonium Salts PyBOPEffective for peptide couplings.Can be less efficient than uronium salts for some substrates.Moderate. Worth considering if other methods fail.

Experimental Protocols

Protocol 1: Amidation via Acyl Chloride Formation (Schotten-Baumann Conditions)

This two-step protocol is highly effective for the amidation of sterically hindered this compound.

Step 1: Synthesis of 8-Nitro-1-naphthoyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 8-Nitro-1-naphthoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude 8-Nitro-1-naphthoyl chloride (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Direct Amidation using a Coupling Reagent (HATU)

This one-pot protocol offers a more direct approach, though it may require more optimization for this challenging substrate.

  • To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DCM (0.1 M), add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) under an inert atmosphere.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For this sterically hindered substrate, heating may be necessary (e.g., 40-60 °C).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Amidation_Workflow cluster_start Starting Materials cluster_activation Activation Method cluster_purification Work-up & Purification 8-Nitro-1-naphthoic_Acid 8-Nitro-1-naphthoic_Acid Acyl_Chloride_Formation Acyl Chloride Formation (e.g., SOCl2, (COCl)2) 8-Nitro-1-naphthoic_Acid->Acyl_Chloride_Formation Step 1 Direct_Coupling Direct Coupling (e.g., HATU, DCC/HOBt) 8-Nitro-1-naphthoic_Acid->Direct_Coupling Amine Amine Reaction Reaction Amine->Reaction Acyl_Chloride_Formation->Reaction Step 2 Direct_Coupling->Reaction Aqueous_Workup Aqueous Work-up Reaction->Aqueous_Workup Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography Product N-substituted- 8-Nitro-1-naphthamide Column_Chromatography->Product Troubleshooting_Tree Start Low Yield or No Reaction Check_Activation Is Carboxylic Acid Activation Complete? Start->Check_Activation Yes Check_Amine Is the Amine Sufficiently Nucleophilic and in Excess? Check_Activation->Check_Amine Yes Solution_Activation Use a more potent activation method (e.g., Acyl Chloride) Check_Activation->Solution_Activation No Check_Conditions Are Reaction Conditions (Solvent, Temp, Time) Optimized? Check_Amine->Check_Conditions Yes Solution_Amine Increase amine equivalents or use a more nucleophilic amine. Check_Amine->Solution_Amine No Side_Reactions Are Side Reactions (e.g., N-acylurea) Observed? Check_Conditions->Side_Reactions Yes Solution_Conditions Increase temperature, extend reaction time, use anhydrous polar aprotic solvent. Check_Conditions->Solution_Conditions No Solution_Side_Reactions Add HOBt/OxymaPure with carbodiimides. Optimize purification. Side_Reactions->Solution_Side_Reactions Yes

References

Technical Support Center: 8-Nitro-1-naphthoic Acid Protecting Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the removal of the 8-nitro-1-naphthoic acid protecting group and its derivatives, such as the 5-chloro-8-nitro-1-naphthoyl (NNap) group, from amines. The deprotection strategy leverages the steric strain of the 1,8-disubstituted naphthalene system, which facilitates the release of the protected amine upon reduction of the nitro group.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the deprotection of amines protected with this compound?

A1: The deprotection proceeds via a reduction of the 8-nitro group to an 8-amino group. This intermediate amine then undergoes a rapid intramolecular cyclization with the adjacent amide carbonyl at the 1-position, driven by the release of steric strain inherent in the 1,8-disubstituted naphthalene ring. This cyclization forms a stable lactam and liberates the protected amine.[1][2][3][4]

Q2: What are the most common reagents used for this deprotection?

A2: The most commonly cited and effective reagent for the reduction of the nitro group in this context is zinc dust in acetic acid (Zn/AcOH).[4][5] Other reducing agents have been explored, but Zn/AcOH has demonstrated high yields.

Q3: Is there a difference in the removal of this compound versus its 5-chloro derivative (5-chloro-8-nitro-1-naphthoyl, NNap)?

A3: While specific data for the unsubstituted this compound is limited in readily available literature, the deprotection mechanism is expected to be identical to that of its 5-chloro derivative. The primary difference may lie in the reaction kinetics due to the electronic effect of the chloro substituent on the naphthalene ring. The chloro group is electron-withdrawing, which may influence the reduction potential of the nitro group. Researchers should consider that reaction times and yields might vary between the two.

Q4: What are the expected byproducts of the deprotection reaction?

A4: The primary byproduct from the protecting group itself is the corresponding naphtholactam formed after cyclization.[1][2] In some cases, particularly with alternative reducing agents like Hantzsch ester, the formation of 8-amino-1-naphthoic acid has been observed instead of the lactam, indicating that the cyclization step did not occur.[1][2] Incomplete reduction may also lead to the corresponding nitroso or hydroxylamine intermediates.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or low yield of deprotected amine Inefficient reduction of the nitro group: The reducing agent may be old or of low quality. The reaction temperature may be too low.Use freshly activated zinc dust. Ensure the reaction is performed at the recommended temperature (e.g., preheating the Zn/AcOH suspension). Consider increasing the equivalents of the reducing agent.
Steric hindrance: The substrate may be particularly bulky, hindering the approach of the reducing agent.Increase reaction time and/or temperature. Screen alternative, less sterically demanding reducing agents.
Incorrect workup procedure: The deprotected amine may be lost during extraction if its polarity is not correctly estimated.Carefully check the pH of the aqueous layer during workup to ensure the amine is in the appropriate form (protonated or free base) for extraction into the desired phase.
Formation of unexpected byproducts Alternative reaction pathway: With certain reducing agents (e.g., Hantzsch ester with a photosensitizer), the reaction may terminate at the 8-amino-1-naphthoic acid stage without cyclization.[1][2]If the lactam byproduct is not observed, consider that the cyclization has failed. Re-evaluate the choice of reducing agent. Zn/AcOH is reported to promote the desired cyclization.[4][5]
Incomplete reaction: Insufficient reaction time or amount of reducing agent can lead to the presence of starting material or partially reduced intermediates.Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). Ensure the reaction is allowed to proceed to completion.
Difficulty in purifying the deprotected amine Co-elution with byproducts: The polarity of the deprotected amine may be similar to that of the naphtholactam or other byproducts, making chromatographic separation challenging.Optimize the chromatography conditions (e.g., solvent system, gradient). Consider derivatization of the amine to alter its polarity for easier separation, followed by another deprotection step if necessary. Acid-base extraction during workup can also help separate the basic amine from neutral or acidic byproducts.

Quantitative Data for Deprotection of 5-Chloro-8-nitro-1-naphthoyl (NNap) Protected Amines

The following table summarizes the reported yields for the deprotection of various amines protected with the 5-chloro-8-nitro-1-naphthoyl (NNap) group using Zn/AcOH. This data can serve as a benchmark when troubleshooting the removal of the unsubstituted 8-nitro-1-naphthoyl group.

Protected AmineDeprotection ConditionsYield of Deprotected AmineReference
N-(n-octyl)-5-chloro-8-nitro-1-naphthamideZn/AcOH>90%[2]
N-(tert-octyl)-5-chloro-8-nitro-1-naphthamideZn/AcOH>90%[2]
N-(4-tert-butylanilide)-5-chloro-8-nitro-1-naphthamideZn/AcOH>90%[2]
N,N-dibutyl-5-chloro-8-nitro-1-naphthamideZn/AcOH95%[1]

Experimental Protocols

Detailed Methodology for the Deprotection of N,N-dibutyl-5-chloro-8-nitro-1-naphthamide (A Model Substrate) [1]

  • Preparation: A suspension of zinc dust (specific equivalents relative to the substrate) in acetic acid is preheated.

  • Reaction: A solution of the N,N-dibutyl-5-chloro-8-nitro-1-naphthamide in acetic acid is added to the preheated zinc suspension.

  • Monitoring: The progress of the reduction can be monitored by thin-layer chromatography (TLC) or 1H NMR spectroscopy.

  • Workup: Upon completion, the reaction mixture is filtered to remove excess zinc. The filtrate is then subjected to an appropriate aqueous workup, which may include neutralization and extraction with an organic solvent to isolate the deprotected di-n-butylamine and the lactam byproduct.

  • Purification: The crude product can be purified by standard methods such as column chromatography.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products A Protected Amine C Combine and Heat A->C B Zn Dust + Acetic Acid B->C D Filter to Remove Zn C->D E Aqueous Workup (Extraction) D->E F Purification (e.g., Chromatography) E->F G Deprotected Amine F->G H Naphtholactam Byproduct F->H

Caption: General experimental workflow for the deprotection of 8-nitro-1-naphthoyl protected amines.

Deprotection_Mechanism A Protected Amine (Sterically Strained) B Reduction of Nitro Group (e.g., Zn/AcOH) A->B Step 1 C 8-Amino Intermediate B->C D Intramolecular Cyclization (Release of Steric Strain) C->D Step 2 (Spontaneous) E Deprotected Amine D->E F Naphtholactam Byproduct D->F

References

Technical Support Center: Improving the Solubility of 8-Nitro-1-naphthoic Acid for Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of 8-Nitro-1-naphthoic acid during reaction scale-up. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The poor solubility of this compound stems from a combination of its molecular structure. The rigid, aromatic naphthalene core is nonpolar and hydrophobic, while the carboxylic acid and nitro groups are polar. The strong intermolecular forces, including hydrogen bonding from the carboxylic acid and dipole-dipole interactions from the nitro group, in the solid-state lead to a high crystal lattice energy that is difficult to overcome by solvent-solute interactions. The electron-withdrawing nature of the nitro group can also influence the overall polarity and interactions of the molecule.[1][2][3]

Q2: How can I improve the solubility of this compound for a reaction?

A2: Several strategies can be employed to improve the solubility of this compound:

  • Solvent Selection: Choosing an appropriate solvent is the first and most critical step. Polar aprotic solvents are often effective.

  • Temperature: Increasing the temperature of the solvent will generally increase the solubility.

  • Co-solvents: Using a mixture of solvents can enhance solubility compared to a single solvent system.

  • pH Adjustment (for aqueous systems): Although less common for organic reactions, converting the carboxylic acid to its more soluble salt form by adding a base can be a strategy if the reaction conditions permit.

Q3: What are the best organic solvents for dissolving this compound?

Estimated Solubility of this compound in Various Solvents

SolventClassExpected SolubilityRationale & Comments
Dimethylformamide (DMF)Polar AproticHighExcellent solvent for many polar and nonpolar compounds. Often used in reactions involving carboxylic acids.[7][8][9]
Dimethylacetamide (DMAc)Polar AproticHighSimilar to DMF, with a higher boiling point. Good for dissolving polymers and other challenging solutes.[8]
N-Methyl-2-pyrrolidone (NMP)Polar AproticHighAnother powerful polar aprotic solvent, often used as a substitute for DMF and DMAc.[8]
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong hydrogen bond acceptor, effective at dissolving carboxylic acids.[9][10]
Tetrahydrofuran (THF)Polar EtherModerateGood general-purpose solvent, but may have limited capacity for highly polar compounds.
AcetonePolar AproticModerateCan dissolve a range of organic compounds.
Methanol / EthanolPolar ProticModerate to LowThe presence of the naphthalene ring may limit solubility despite the polarity of the alcohol. Solubility of nitrobenzoic acids is significant in these solvents.[4][5][6]
TolueneNonpolar AromaticLowUnlikely to be a good solvent due to the polarity of the nitro and carboxylic acid groups.[11]
Heptane / HexaneNonpolar AliphaticVery LowNot recommended for dissolving this compound.

Note: This table presents estimated solubilities. It is crucial to perform small-scale solubility tests with your specific batch of this compound and intended reaction solvents.

Troubleshooting Guides

Issue 1: this compound is not dissolving sufficiently in the chosen solvent.

This is a common challenge when moving from a small-scale experiment to a larger-scale reaction.

Troubleshooting Workflow for Poor Solubility

Caption: Troubleshooting workflow for addressing poor solubility.

Issue 2: The reaction is sluggish or incomplete, possibly due to poor solubility.

When a reactant has limited solubility, the reaction rate can be mass-transfer limited rather than kinetically limited.

Troubleshooting Sluggish Reactions Due to Poor Solubility

  • Increase Agitation: On a larger scale, mechanical stirring is more effective than magnetic stirring. Ensure the stirring is vigorous enough to keep the solid suspended and well-dispersed.

  • Increase Temperature: If the reaction chemistry allows, increasing the temperature can both increase the reaction rate and improve the solubility of the starting material.

  • Use a Phase-Transfer Catalyst: If applicable to your reaction type, a phase-transfer catalyst can help bring the dissolved reactant into the appropriate phase for the reaction to occur.

  • Consider a Slurry-Based Approach: If complete dissolution is not feasible, the reaction can be run as a slurry. This requires careful monitoring to ensure consistent reaction progress.

Issue 3: Safety concerns during the scale-up of a reaction involving a nitroaromatic compound.

Nitration reactions and reactions with nitroaromatic compounds can be highly exothermic and require careful safety considerations during scale-up.[12][13][14]

Key Safety Considerations for Scale-Up

  • Thermal Hazard Assessment: Before scaling up, it is highly recommended to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the exothermic potential of the reaction.[14]

  • Controlled Addition: Add reagents slowly and monitor the internal temperature of the reactor closely.

  • Adequate Cooling: Ensure that the cooling capacity of the reactor is sufficient to handle the heat generated by the reaction.

  • Emergency Plan: Have a clear plan in place for managing a thermal runaway, including access to emergency cooling and quenching agents.

Experimental Protocols

Protocol 1: Determining the Solubility of this compound

This protocol describes a general method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Vials with sealed caps

  • Shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions: To a series of vials, add a known volume of the solvent. Add an excess of this compound to each vial to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials and place them in a shaker or on a stirrer at a constant temperature. Allow the solutions to equilibrate for at least 24 hours.

  • Sample Collection: After equilibration, carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the sample immediately using a syringe filter.

  • Quantification: Dilute the filtered sample with a known volume of solvent and analyze the concentration of this compound using a pre-calibrated analytical method.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).

Experimental Workflow for Solubility Determination

G start Start: Determine Solubility prepare_solutions Prepare Saturated Solutions (Excess Solid) start->prepare_solutions equilibrate Equilibrate at Constant Temperature (e.g., 24h with stirring) prepare_solutions->equilibrate sample_and_filter Collect and Filter Supernatant equilibrate->sample_and_filter quantify Quantify Concentration (e.g., HPLC, UV-Vis) sample_and_filter->quantify calculate Calculate Solubility quantify->calculate end End: Solubility Data calculate->end

Caption: Workflow for experimental solubility determination.

Protocol 2: General Procedure for a Reaction with Poorly Soluble this compound (Slurry Method)

This protocol provides a general framework for conducting a reaction where this compound is not fully dissolved.

Materials:

  • This compound

  • Reaction solvent(s)

  • Other reactants and catalysts

  • Reactor with overhead mechanical stirrer and temperature control

  • In-process control (IPC) analytical method (e.g., TLC, HPLC)

Procedure:

  • Reactor Setup: Charge the reactor with the chosen solvent and this compound.

  • Stirring: Begin vigorous mechanical stirring to create a uniform slurry.

  • Inert Atmosphere: If required, purge the reactor with an inert gas (e.g., nitrogen, argon).

  • Heating: Heat the slurry to the desired reaction temperature.

  • Reagent Addition: Add the other reactants and/or catalysts to the slurry. The addition can be done in one portion or portion-wise, depending on the reactivity and exothermicity of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable IPC method. This may involve taking samples of the slurry, filtering them, and analyzing the liquid phase.

  • Work-up: Once the reaction is complete, proceed with the appropriate work-up procedure, which may involve filtering the reaction mixture to remove any unreacted starting material or solid byproducts.

Logical Relationship for Handling Slurries in Scale-Up

G start Decision: Proceed with Slurry agitation Ensure Robust Mechanical Agitation start->agitation heat_transfer Monitor Heat Transfer Efficiency agitation->heat_transfer sampling Develop a Representative Sampling Method heat_transfer->sampling filtration Plan for Post-Reaction Filtration sampling->filtration scale_up_considerations Scale-Up Considerations filtration->scale_up_considerations success Successful Slurry Reaction scale_up_considerations->success All factors addressed

Caption: Key considerations for scaling up a slurry reaction.

References

preventing decomposition of 8-Nitro-1-naphthoic acid during functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Nitro-1-naphthoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing decomposition during functionalization reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this unique molecule.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to decomposition during some functionalization reactions?

The primary reason for the unique reactivity and potential decomposition of this compound is the significant steric strain between the nitro group and the carboxylic acid at the peri (1 and 8) positions of the naphthalene ring.[1][2][3] This steric hindrance forces the substituents out of the plane of the aromatic ring, leading to bond strain and unusual reactivity.[2] Under certain reaction conditions, this strain can be a driving force for unexpected rearrangements and decomposition pathways to relieve the steric clash.[3]

Q2: I am having trouble with the amidation of this compound. What is the recommended procedure?

Direct amidation of this compound using standard coupling reagents can be challenging. A more reliable method is to first convert the carboxylic acid to the corresponding acyl chloride, which can then be reacted with the desired amine. A modified Schotten-Baumann condition has been shown to be effective.[1][2]

Q3: Can the nitro group in this compound be protected?

Currently, there are no standard protecting groups for the nitro functional group. It is generally considered a robust group under many reaction conditions. Its primary reactivity is reduction to an amino group.[1][2] Therefore, reaction planning should focus on choosing reagents and conditions that are compatible with the nitro group to avoid its unintended reduction.

Q4: Is decarboxylation a concern when working with this compound?

While not the most common decomposition pathway under typical functionalization conditions, decarboxylation of aromatic carboxylic acids can occur at elevated temperatures or in the presence of certain catalysts.[4][5] Given the inherent strain in the molecule, it is advisable to use the mildest possible conditions for functionalization to minimize the risk of decarboxylation.

Q5: Are esters of this compound stable?

Esters of this compound, such as ethyl 8-nitro-1-naphthoate, have been synthesized and studied. Their stability is dependent on the reaction conditions. For example, the kinetics of alkaline hydrolysis of ethyl 8-nitro-1-naphthoate have been investigated, indicating that these esters are susceptible to hydrolysis under basic conditions.[6]

Troubleshooting Guides

Issue 1: Low Yield or No Product in Amidation Reactions
Possible CauseSuggested Solution
Direct coupling reagents are ineffective due to steric hindrance. Convert the carboxylic acid to the more reactive 8-nitro-1-naphthoyl chloride prior to reaction with the amine.
Decomposition of the starting material or product. Use mild reaction conditions. For the reaction of the acyl chloride with an amine, Schotten-Baumann conditions (e.g., in the presence of aqueous sodium carbonate) at low temperatures (0 °C to room temperature) are recommended.[1][2]
The amine is not nucleophilic enough. For less reactive amines, consider the use of a stronger, non-nucleophilic base to facilitate the reaction.
Issue 2: Unexpected Side Products Observed
Possible CauseSuggested Solution
Unintended reduction of the nitro group followed by cyclization. If you have formed an amide and are performing a subsequent reaction, be cautious of using reducing agents. The reduction of the nitro group to an amine can lead to a spontaneous cyclization to form a lactam, with the cleavage of the amide bond.[1][2]
Rearrangement of the naphthalene core. The steric strain can lead to unusual rearrangements. In one reported case, a derivative of this compound underwent an unexpected rearrangement involving the addition of water, leading to the fragmentation of a C-C bond in the aromatic ring.[3] Ensure your reaction is conducted under strictly anhydrous conditions if such reactivity is a concern.
Hydrolysis of ester or amide products. If your product is an ester or amide, avoid strongly acidic or basic workup and purification conditions to prevent hydrolysis.[6]

Experimental Protocols

Protocol 1: Synthesis of 8-Nitro-1-naphthoyl Chloride

This protocol is based on the synthesis of a similar derivative, 5-chloro-8-nitro-1-naphthoyl chloride.[1][2]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

  • Suspend this compound in an anhydrous solvent under an inert atmosphere.

  • Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by observing the dissolution of the solid and the cessation of gas evolution).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 8-nitro-1-naphthoyl chloride.

  • The crude acyl chloride can often be used in the next step without further purification.

Protocol 2: Amidation of this compound via the Acyl Chloride (Schotten-Baumann Conditions)

This protocol is adapted from the acylation of amines using 5-chloro-8-nitro-1-naphthoyl chloride.[1][2]

Materials:

  • 8-Nitro-1-naphthoyl chloride

  • Primary or secondary amine

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium carbonate (Na₂CO₃) solution

Procedure:

  • Dissolve the amine (1 equivalent) in dichloromethane.

  • In a separate flask, dissolve 8-nitro-1-naphthoyl chloride (1 equivalent) in dichloromethane and cool the solution to 0 °C.

  • Slowly add the amine solution dropwise to the cooled acyl chloride solution.

  • After the addition is complete (typically after about 5 minutes of stirring), add an aqueous solution of sodium carbonate (5 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for an additional 25-30 minutes.

  • Perform an aqueous workup by separating the organic layer, washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure to yield the amide product.

Quantitative Data for Amidation of Various Amines with 5-Chloro-8-nitro-1-naphthoyl chloride [1][2][7]

AmineProduct Yield
n-Octylamine86%
tert-Octylamine87%
Di-n-butylamine90%
4-tert-Butylaniline91%

Visualizations

experimental_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A This compound C 8-Nitro-1-naphthoyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) E Amide Product C->E CH₂Cl₂, 0 °C to RT D Amine (R-NH₂) F Na₂CO₃ (aq)

Caption: Experimental workflow for the amidation of this compound.

decomposition_pathway A 8-Nitro-1-naphthamide Derivative B Reduction of Nitro Group (e.g., H₂, Pd/C) A->B C 8-Amino-1-naphthamide (Unstable Intermediate) B->C D Intramolecular Cyclization (Relief of Steric Strain) C->D E Lactam Product D->E F Released Amine D->F

Caption: Decomposition pathway of an 8-nitro-1-naphthamide via nitro reduction.

rearrangement_pathway A Strained 8-Nitro-1-naphthoic Acid Derivative B Formation of Strained Naphtho Oxazinium Intermediate A->B C Addition of H₂O B->C D Fragmentation of Naphthalene Core C->D E Rearranged Product (Conjugated Aldehyde) D->E

Caption: Logical relationship of the unexpected rearrangement of a strained derivative.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Nitro-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds such as 8-Nitro-1-naphthoic acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered to indicate tailing, although for many assays, peaks with an As up to 1.5 may be acceptable.[1][2] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention. For an acidic compound like this compound, this often involves secondary interactions with the stationary phase. Key causes include:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with acidic analytes, causing tailing.[1][3]

  • Mobile Phase pH: If the mobile phase pH is not optimized, acidic compounds can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[1][4]

  • Insufficient Buffer Capacity: A low buffer concentration may not maintain a stable pH throughout the column, leading to inconsistent analyte ionization and poor peak shapes.[3]

  • Column Issues: Column contamination, voids in the packing material, or a partially blocked inlet frit are also common culprits.[5]

  • Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, can increase dead volume and contribute to peak tailing.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase and cause peak distortion.[6]

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to band broadening and peak tailing.[1]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. The predicted pKa of the structurally similar 3-Nitro-1-naphthoic acid is 2.62. To achieve a symmetrical peak, it is recommended to adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[7] At a lower pH, the carboxylic acid group of this compound will be predominantly in its protonated (un-ionized) form. This minimizes secondary interactions with the stationary phase and promotes a single retention mechanism, resulting in a sharper, more symmetrical peak.[4][8] Conversely, if the mobile phase pH is close to the pKa, the analyte will exist as a mixture of ionized and un-ionized forms, which can lead to a broadened or split peak.[4][9]

Q4: What type of HPLC column is best suited for the analysis of this compound?

A4: For reversed-phase HPLC analysis of an aromatic carboxylic acid like this compound, a C18 or Phenyl column is a good starting point.[10] To minimize peak tailing due to silanol interactions, it is advisable to use a modern, high-purity silica column that is well end-capped.[2][3] Phenyl columns can offer alternative selectivity for aromatic compounds due to π-π interactions.[11]

Q5: Can the injection solvent affect peak shape?

A5: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion.[1] It is always best to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.[1]

Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Protocol 1: Optimization of Mobile Phase pH

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

Methodology:

  • Preparation of Mobile Phases:

    • Prepare a series of aqueous mobile phase buffers with different pH values. Given the predicted pKa of a similar compound is around 2.62, a good starting range would be pH 2.0, 2.5, 3.0, and 3.5.

    • Use a suitable buffer system, such as phosphate or formate, at a concentration of 20-50 mM. For example, to prepare a pH 2.5 phosphate buffer, you can titrate a solution of phosphoric acid with a solution of sodium hydroxide.

    • The organic modifier (e.g., acetonitrile or methanol) will be mixed with the aqueous buffer. A common starting point is a 50:50 (v/v) mixture.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the first mobile phase composition (e.g., Acetonitrile:Buffer pH 2.0).

    • Inject a standard solution of this compound.

    • Record the chromatogram and calculate the tailing factor for the peak of interest.

  • Iterative Testing:

    • Repeat step 2 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

  • Data Analysis:

    • Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.

Protocol 2: Evaluation of Column Performance

Objective: To assess if the column is the source of peak tailing.

Methodology:

  • Column Flushing:

    • Disconnect the column from the detector.

    • Flush the column with a series of strong solvents to remove any potential contaminants. A typical sequence for a reversed-phase column is:

      • Water (20 column volumes)

      • Methanol (20 column volumes)

      • Acetonitrile (20 column volumes)

      • Isopropanol (20 column volumes)

    • Re-equilibrate the column with the mobile phase.

  • Injection of a Standard Mixture:

    • Inject a standard mixture containing a neutral compound (e.g., toluene) and this compound.

  • Data Analysis:

    • If the peak shape of the neutral compound is also poor, it may indicate a physical problem with the column, such as a void or a blocked frit.

    • If only the this compound peak is tailing, the issue is likely related to secondary chemical interactions.

  • Column Replacement:

    • If the above steps do not resolve the issue, replace the column with a new one of the same type or a different chemistry (e.g., a phenyl column if a C18 was initially used).

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Tailing Factor of an Acidic Analyte

Mobile Phase pHTailing Factor (Tf)
4.52.1
4.01.8
3.51.5
3.01.2
2.51.1

Note: This table presents hypothetical data to illustrate the expected trend. Actual results may vary.

Visualizations

Troubleshooting_Workflow cluster_column Column Troubleshooting cluster_mobile_phase Mobile Phase Optimization cluster_sample Sample Considerations start Peak Tailing Observed for This compound check_system Check for Obvious System Issues (Leaks, Pressure Fluctuations) start->check_system check_column Evaluate Column Performance (Protocol 2) check_system->check_column System OK check_mobile_phase Optimize Mobile Phase (Protocol 1) check_column->check_mobile_phase Column OK flush_column Flush Column check_column->flush_column check_sample Investigate Sample-Related Issues check_mobile_phase->check_sample Tailing Persists adjust_ph Adjust pH (Lower) check_mobile_phase->adjust_ph solution Symmetrical Peak Achieved check_sample->solution Issue Resolved reduce_concentration Reduce Sample Concentration check_sample->reduce_concentration test_standard Inject Test Mix flush_column->test_standard replace_column Replace Column test_standard->replace_column Tailing Persists increase_buffer Increase Buffer Strength adjust_ph->increase_buffer Tailing Persists match_solvent Match Injection Solvent to Mobile Phase reduce_concentration->match_solvent Tailing Persists

Caption: Troubleshooting workflow for peak tailing.

Chemical_Interactions cluster_column Silica Stationary Phase cluster_analyte This compound Silanol Si-OH Residual Silanol Group Analyte_Ionized R-COO⁻ Ionized (Anionic) Analyte_Ionized->Silanol Secondary Interaction (Causes Tailing) Analyte_UnIonized R-COOH Un-ionized Desired State for Good Peak Shape

Caption: Analyte-stationary phase interactions.

References

Technical Support Center: Strategies to Improve the Regioselectivity of 1-Naphthoic Acid Nitration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective nitration of 1-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the regioselectivity of this important reaction, troubleshoot common experimental issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the nitration of 1-naphthoic acid?

A1: The nitration of 1-naphthoic acid can proceed via two main pathways: electrophilic aromatic substitution (EAS) on the naphthalene ring or ipso-nitration, where the carboxylic acid group is replaced by a nitro group. In the case of EAS, the carboxylic acid group is deactivating and directs the incoming nitro group to the other ring, primarily at the 5- and 8-positions. Therefore, the expected major products are 5-nitro-1-naphthoic acid and 8-nitro-1-naphthoic acid.

Q2: Which isomer, 5-nitro- or this compound, is typically favored?

A2: Based on studies of related 1-substituted naphthalenes with deactivating groups, the 8-nitro isomer is often the major product, particularly at lower reaction temperatures. This is attributed to a combination of electronic and steric effects. For instance, the nitration of Tobias acid (2-amino-1-naphthalenesulfonic acid) shows a preference for the 8-nitro isomer, with an approximate 80:20 ratio of 8-nitro to 5-nitro product at lower temperatures. One study on the nitration of 1-naphthoic acid reported a 44% yield of this compound and a 37% yield of what is presumed to be the 5-nitro isomer.

Q3: What are the common side reactions in the nitration of 1-naphthoic acid?

A3: Common side reactions include:

  • Dinitration: Introduction of a second nitro group onto the naphthalene ring.

  • Ipso-nitration: Replacement of the carboxylic acid group with a nitro group to form 1-nitronaphthalene.

  • Decarboxylation: Loss of the carboxylic acid group, which can be followed by nitration of the resulting naphthalene.

  • Oxidation: The strong oxidizing conditions of nitration can lead to the formation of colored byproducts.

Q4: How can I minimize the formation of dinitrated byproducts?

A4: To minimize dinitration, you should use a controlled amount of the nitrating agent (typically 1.0 to 1.2 equivalents), maintain a low reaction temperature, and monitor the reaction closely by TLC or HPLC to stop it once the starting material is consumed.

Q5: Under what conditions does ipso-nitration become significant?

A5: Ipso-nitration is a potential side reaction where the carboxylic acid group is replaced by a nitro group. While specific conditions favoring this for 1-naphthoic acid are not extensively detailed in readily available literature, high-throughput screening experiments suggest that certain combinations of nitrating agents and activating reagents can promote this pathway. Generally, factors that destabilize the ipso-intermediate or reaction conditions that favor decarboxylation followed by nitration could lead to products that appear to be from ipso-nitration.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Nitro Isomer 1. Suboptimal reaction temperature.2. Inappropriate nitrating agent.3. Insufficient reaction time.4. Significant side reactions (e.g., oxidation, dinitration).1. Optimize the reaction temperature. Start at a low temperature (0-5 °C) and slowly warm to room temperature if the reaction is too slow.2. For deactivated rings, a stronger nitrating agent like nitronium tetrafluoroborate (NO₂BF₄) might be necessary.3. Monitor the reaction progress using TLC or HPLC to ensure completion.4. Use a slight excess of the nitrating agent (1.0-1.2 equivalents) and maintain low temperatures to minimize side reactions.
Poor Regioselectivity (Mixture of 5- and 8-nitro isomers) 1. Reaction temperature is too high, leading to a loss of selectivity.2. The chosen solvent or nitrating agent does not sufficiently differentiate between the 5- and 8-positions.1. Perform the reaction at lower temperatures (e.g., -15 °C to 0 °C) to favor the kinetically preferred product.2. Experiment with different solvent systems (e.g., acetic acid, nitromethane) or nitrating agents (e.g., acetyl nitrate).
Formation of 1-Nitronaphthalene (Ipso-Nitration Product) 1. The reaction conditions favor the replacement of the carboxylic acid group.1. Modify the reaction conditions to disfavor ipso-attack. This may involve using milder nitrating agents or different solvent systems.
Presence of Naphthalene in the Product Mixture 1. Decarboxylation of the starting material or product has occurred.1. Use milder reaction conditions (lower temperature, shorter reaction time) to minimize decarboxylation.
Formation of Dark-Colored Impurities 1. Oxidation of the naphthalene ring by the strong nitrating mixture.1. Maintain low reaction temperatures.2. Ensure slow, dropwise addition of the nitrating agent.3. Perform the reaction under an inert atmosphere (e.g., nitrogen).

Quantitative Data on Isomer Distribution

The regioselectivity of 1-naphthoic acid nitration is influenced by the reaction conditions. The following table summarizes available and analogous quantitative data.

Substrate Nitrating Agent Conditions Isomer Distribution Yield (%) Source
1-Naphthoic AcidNitric Acid4 hours8-nitro isomer, 5-nitro isomer44 (8-nitro), 37 (5-nitro)Chemical and Pharmaceutical Bulletin, 1984
Tobias AcidMixed Acid (HNO₃/H₂SO₄)10-15 °C~80% 8-nitro, ~20% 5-nitroHighUS Patent 3,251,877
Tobias AcidMixed Acid (HNO₃/H₂SO₄)~ -15 °C>80% 8-nitro, <20% 5-nitroHighUS Patent 3,251,877

Experimental Protocols

Protocol 1: General Procedure for Mononitration of 1-Naphthoic Acid with Mixed Acid

This protocol is a general starting point and may require optimization for the best regioselectivity.

1. Preparation of Nitrating Mixture:

  • In a separate flask, slowly add concentrated sulfuric acid (1.0-1.2 equivalents) to concentrated nitric acid (1.0-1.2 equivalents) while cooling in an ice-salt bath to maintain a temperature below 10 °C.

2. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-naphthoic acid (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

3. Addition of Nitrating Agent:

  • Add the prepared nitrating mixture dropwise to the solution of 1-naphthoic acid over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5-10 °C.

4. Reaction Monitoring:

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, and then let it warm to room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

5. Workup:

  • Once the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

6. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Protocol 2: Strategy for Improved Regioselectivity using Zeolite Catalysis (Adapted from Naphthalene Nitration)

The use of solid acid catalysts like zeolites can sometimes improve regioselectivity and lead to milder reaction conditions.

1. Catalyst Preparation:

  • Prepare a modified HBEA zeolite catalyst by ion exchange with a suitable metal cation if desired, followed by calcination.

2. Reaction Setup:

  • To a three-necked flask, add 1-naphthoic acid (e.g., 1.0 mmol), the HBEA zeolite catalyst (e.g., 0.10 g), and a solvent like 1,2-dichloroethane.

3. Cooling:

  • Cool the mixture to the desired temperature (e.g., -15 °C) using an appropriate cooling bath.

4. Addition of Nitrating Agent:

  • Slowly add fuming nitric acid (95%, e.g., 1.5 equivalents) to the stirred mixture.

5. Reaction Monitoring:

  • Monitor the reaction by TLC or HPLC.

6. Workup:

  • Upon completion, remove the zeolite catalyst by filtration.

  • Wash the filtrate with water, then with a 5% aqueous solution of sodium bicarbonate, and finally with water again.

  • Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

7. Purification:

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

ReactionPathways Potential Reaction Pathways in 1-Naphthoic Acid Nitration cluster_eas Electrophilic Aromatic Substitution (EAS) cluster_ipso Ipso-Nitration cluster_decarboxylation Decarboxylation 1-Naphthoic Acid 1-Naphthoic Acid 5-Nitro-1-naphthoic Acid 5-Nitro-1-naphthoic Acid 1-Naphthoic Acid->5-Nitro-1-naphthoic Acid C-H Nitration This compound This compound 1-Naphthoic Acid->this compound C-H Nitration 1-Nitronaphthalene 1-Nitronaphthalene 1-Naphthoic Acid->1-Nitronaphthalene Ipso-Nitration Naphthalene Naphthalene 1-Naphthoic Acid->Naphthalene Decarboxylation Nitrating Agent (e.g., HNO3/H2SO4) Nitrating Agent (e.g., HNO3/H2SO4) Nitrated Naphthalene Nitrated Naphthalene Naphthalene->Nitrated Naphthalene

Caption: Reaction pathways in the nitration of 1-naphthoic acid.

TroubleshootingFlowchart Troubleshooting Poor Regioselectivity start Poor Regioselectivity Observed check_temp Is the reaction temperature > 10 °C? start->check_temp lower_temp Lower temperature to 0 °C or below check_temp->lower_temp Yes check_agent Consider a different nitrating agent (e.g., acetyl nitrate) check_temp->check_agent No analyze_products Analyze isomer ratio by HPLC or NMR lower_temp->analyze_products change_solvent Experiment with a different solvent (e.g., acetic acid vs. nitromethane) check_agent->change_solvent Yes check_agent->analyze_products No change_solvent->analyze_products

Caption: Decision-making flowchart for troubleshooting poor regioselectivity.

Technical Support Center: Purification of Crude 8-Nitro-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions concerning the removal of colored impurities from crude 8-Nitro-1-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the likely source of colored impurities in my crude this compound? A1: Colored impurities in nitro compounds often arise from byproducts formed during the synthesis process. These can include unsaturated compounds like nitroolefins or other side-reaction products that are highly colored and can lead to discoloration of the final product, especially during storage.[1][2]

Q2: What are the most common methods for removing these colored impurities? A2: The most common and effective methods are recrystallization and treatment with an adsorbent material like activated carbon.[3] Recrystallization relies on the difference in solubility between the desired compound and the impurities in a given solvent.[4][5] Activated carbon is highly effective at adsorbing a wide range of organic impurities, including color bodies, due to its porous structure and large surface area.[3][6]

Q3: How does activated carbon work to decolorize the product? A3: Activated carbon possesses a high degree of porosity, which creates a large internal surface area. Colored organic impurities are trapped within these pores through a process of adsorption.[6] For acidic compounds like this compound, using an acid-washed grade of activated carbon is often recommended to minimize the introduction of ash or metallic impurities.[7][8][9]

Q4: Can I use column chromatography for this purification? A4: Yes, column chromatography is a viable purification technique.[10] For colored compounds, sometimes a multi-step approach is necessary. For instance, if normal-phase chromatography on silica gel fails to remove the color, subsequent purification using reversed-phase flash chromatography can be effective.[11] However, for larger-scale purifications, recrystallization and activated carbon treatment are often more practical and cost-effective.

Q5: What safety precautions should I take during this purification process? A5: Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. The purification should be performed in a well-ventilated fume hood. Many organic solvents used for recrystallization are flammable and may be toxic, so their Safety Data Sheets (SDS) should be consulted before use.[12]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
The recrystallized product is still colored. - The chosen recrystallization solvent is not effective at separating the colored impurity. - The colored impurities are co-crystallizing with the product. - Adsorbent treatment was insufficient or not performed.- Perform a solvent screen to find a more suitable recrystallization solvent. - Add a small amount of activated carbon (typically 1-2% by weight relative to the crude product) to the hot solution before filtration. The carbon will adsorb many colored impurities.[12] Ensure you perform a hot filtration to remove the carbon.
Low recovery of purified crystals. - Too much solvent was used during recrystallization, leaving a significant amount of product in the mother liquor.[12] - Premature crystallization occurred during hot filtration.[12] - The product is significantly more soluble in the chosen solvent than anticipated.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[12] - Preheat the filtration apparatus (funnel, filter paper, receiving flask) before performing a hot filtration.[12] - After filtering, concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals. Note that the second crop may be less pure.
No crystals form upon cooling. - The solution is not sufficiently saturated because too much solvent was used.[12] - The rate of cooling is too slow for nucleation to occur.- Boil off some of the solvent to create a more concentrated solution and then allow it to cool again.[12] - Try scratching the inside of the flask with a glass rod at the solution's surface to induce crystal formation. - Add a "seed crystal" of pure product to the solution to initiate crystallization.
An oil precipitates instead of solid crystals. - The melting point of the solute is lower than the boiling point of the solvent. - The concentration of impurities is very high, leading to a significant melting point depression.- Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. - Consider using a different recrystallization solvent with a lower boiling point. - Perform a preliminary purification step, such as passing a solution of the crude material through a small plug of silica gel, before attempting recrystallization.[12]

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon

This protocol is intended to be performed prior to recrystallization if the initial solution is highly colored.

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., toluene, ethanol).

  • Addition of Carbon: To the hot, stirred solution, carefully add a small amount of activated carbon (e.g., 1-2% of the crude product's weight). Be cautious, as the solution may bump or foam upon addition.

  • Heating: Gently heat the mixture at or near the boiling point for 5-15 minutes with continuous stirring. This allows the carbon to adsorb the impurities. Avoid boiling off a significant amount of solvent.

  • Hot Filtration: Quickly filter the hot mixture through a pre-heated funnel containing fluted filter paper to remove the activated carbon. The receiving flask should also be pre-heated to prevent premature crystallization in the funnel.[12]

  • Proceed to Recrystallization: The resulting decolorized filtrate can now be used directly for recrystallization as described in Protocol 2.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. This may require small-scale trials.[5]

  • Dissolution: Place the crude this compound (or the decolorized filtrate from Protocol 1) in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling, using a hot plate and a stir bar. Continue to add small portions of the hot solvent until the solid has just completely dissolved.[12]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[12] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.[12]

  • Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum until a constant weight is achieved.

Data Summary

ParameterGuidelineRationale
Activated Carbon Amount 1-2% (w/w) relative to crude productSufficient for adsorbing most colored impurities without significant product loss. Excessive amounts can adsorb the desired compound.[12]
Recrystallization Cooling Rate Slow cooling at room temperature, followed by an ice bathPromotes the formation of larger, more well-defined crystals, which are typically purer as they are less likely to trap impurities.[12]
Washing Solvent Ice-cold recrystallization solventMinimizes the dissolution of the purified crystals while effectively washing away soluble impurities remaining on the crystal surfaces.[12]

Visualized Workflows and Logic

G crude_product Crude this compound dissolve Dissolve in Minimum Hot Solvent crude_product->dissolve is_colored Solution Highly Colored? dissolve->is_colored add_carbon Add Activated Carbon (1-2% w/w) and Heat is_colored->add_carbon  Yes cool_solution Slow Cooling to Room Temp, Then Ice Bath is_colored->cool_solution No hot_filtration_carbon Hot Filtration (Remove Carbon) add_carbon->hot_filtration_carbon hot_filtration_carbon->cool_solution vacuum_filtration Vacuum Filtration (Collect Crystals) cool_solution->vacuum_filtration wash_crystals Wash with Ice-Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals Under Vacuum wash_crystals->dry_crystals pure_product Pure this compound dry_crystals->pure_product

Caption: General workflow for the purification of crude this compound.

G start Troubleshooting Purification issue_color Product Still Colored? start->issue_color issue_yield Low Crystal Yield? start->issue_yield issue_oiling Product 'Oiled Out'? start->issue_oiling used_carbon Was Activated Carbon Used? issue_color->used_carbon too_much_solvent Was Minimum Solvent Used? issue_yield->too_much_solvent slow_cool Was Cooling Slow? issue_oiling->slow_cool sol_carbon Perform Activated Carbon Treatment (Protocol 1) used_carbon->sol_carbon No sol_increase_carbon Increase Carbon Amount or Contact Time. Re-filter. used_carbon->sol_increase_carbon Yes sol_concentrate Concentrate Mother Liquor (Boil off solvent) & Re-cool too_much_solvent->sol_concentrate No sol_use_less_solvent Re-dissolve and Use Less Solvent. Ensure Slow Cooling. too_much_solvent->sol_use_less_solvent Yes sol_reheat_cool Re-heat to Dissolve Oil, Add a bit more Solvent, Cool Slower. slow_cool->sol_reheat_cool No sol_change_solvent Try a Different Recrystallization Solvent. slow_cool->sol_change_solvent Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 8-Nitro-1-naphthoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of 8-Nitro-1-naphthoic acid with its parent compound, 1-naphthoic acid, and other commercially available nitro-isomers. Due to the limited availability of direct experimental data for this compound, this guide combines known data from related compounds with established spectroscopic principles to predict its spectral properties. This comparative approach offers a valuable resource for the identification, characterization, and quality control of this and similar compounds in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for this compound and its relevant isomers. This data is essential for distinguishing between these closely related structures.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsCarboxylic Acid ProtonData Source
1-Naphthoic acid 7.41-8.21 (m, 7H)~11.25 (s, 1H)Experimental[1]
3-Nitro-1-naphthoic acid methyl ester *7.16-7.73 (m, 6H)N/A (Ester)Experimental[1]
Predicted this compound ~7.5-8.5 (m, 6H)~11.0-13.0 (s, 1H)Predicted

Note: Data for the methyl ester is provided as a reference for the influence of a nitro group on the aromatic proton chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic CarbonsCarboxylic Acid CarbonData Source
1-Naphthoic acid 126.9, 127.1, 128.2, 129.0, 129.4, 130.2, 139.8, 145.3166.6Experimental[1]
3-Nitro-1-naphthoic acid methyl ester *114.4, 120.5, 122.7, 129.6, 130.6, 159.6171.8 (Ester)Experimental[1]
Predicted this compound ~120-150~165-170Predicted

Note: Data for the methyl ester is provided as a reference for the influence of a nitro group on the aromatic carbon chemical shifts.

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber, cm⁻¹)

CompoundKey Functional Group AbsorptionsData Source
1-Naphthoic acid ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, 1485 (C=C aromatic stretch)Experimental
3-Nitro-1-naphthoic acid ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1530, 1350 (N-O asymmetric and symmetric stretch), ~1600, 1480 (C=C aromatic stretch)Inferred from typical values
Predicted this compound ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1530, 1350 (N-O asymmetric and symmetric stretch), ~1600, 1480 (C=C aromatic stretch)Predicted

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation PeaksData Source
1-Naphthoic acid 172155 [M-OH]⁺, 127 [M-COOH]⁺Experimental[2]
Predicted this compound 217200 [M-OH]⁺, 187 [M-NO]⁺, 171 [M-NO₂]⁺, 127 [M-NO₂-CO]⁺Predicted

Table 5: UV-Vis Spectroscopic Data

Compoundλmax (nm)SolventData Source
1-Naphthoic acid 293EthanolExperimental[3]
Predicted this compound ~280-320EthanolPredicted

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aromatic carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation : Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay of 2-5 seconds.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

  • Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation : Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition : Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : Record the absorbance spectrum over a wavelength range of approximately 200-400 nm. Use a cuvette containing the pure solvent as a reference.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Prep Sample Weighing & Dissolution NMR NMR (1H, 13C) Prep->NMR IR IR Prep->IR MS Mass Spectrometry Prep->MS UV UV-Vis Prep->UV Process Spectral Processing NMR->Process IR->Process MS->Process UV->Process Interpret Structural Elucidation Process->Interpret

Caption: General workflow for the full spectroscopic characterization of an organic compound.

Structure-Spectra Relationship for this compound

Structure_Spectra_Relationship cluster_structure Chemical Structure: this compound cluster_features Key Structural Features cluster_spectra Expected Spectroscopic Signals Structure Image of this compound structure would be here Aromatic Naphthalene Ring Carboxyl Carboxylic Acid (-COOH) Nitro Nitro Group (-NO2) NMR_H Aromatic ¹H signals Aromatic->NMR_H NMR_C Aromatic & Carbonyl ¹³C signals Aromatic->NMR_C MS_M Molecular Ion Peak (m/z 217) Aromatic->MS_M UV_pi π-π* transitions in UV region Aromatic->UV_pi Carboxyl->NMR_C IR_OH Broad O-H stretch (~3000 cm⁻¹) Carboxyl->IR_OH IR_CO Strong C=O stretch (~1700 cm⁻¹) Carboxyl->IR_CO Carboxyl->MS_M IR_NO2 N-O stretches (~1530, 1350 cm⁻¹) Nitro->IR_NO2 Nitro->MS_M

Caption: Relationship between the structural features of this compound and its expected spectroscopic signals.

References

Assessing the Purity of 8-Nitro-1-naphthoic Acid: A Comparative Guide to HPLC and TLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stringent assessment of chemical purity is a cornerstone of reliable and reproducible results. In the synthesis and application of 8-Nitro-1-naphthoic acid, a key intermediate in various chemical syntheses, ensuring high purity is paramount. This guide provides a comprehensive comparison of two prevalent chromatographic techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). We will delve into detailed experimental protocols, present comparative performance data, and illustrate the analytical workflows.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely utilized technique for the quantitative analysis of non-volatile and thermally labile compounds.[1] It offers high resolution and sensitivity, making it the gold standard for purity determination in pharmaceutical and chemical industries.[2] In contrast, Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile qualitative or semi-quantitative method for monitoring reaction progress, identifying compounds, and assessing purity.[3][4][5]

Comparative Performance at a Glance

The choice between HPLC and TLC often depends on the specific analytical need, balancing factors like required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase within a column.[1]Separation based on differential adsorption of the analyte onto a thin layer of adsorbent material.[6]
Primary Use Quantitative Purity Assessment, Impurity ProfilingQualitative Purity Check, Reaction Monitoring
Resolution High, capable of separating closely related impurities.[1]Lower than HPLC, may not resolve very similar compounds.[1]
Sensitivity High (ng to pg level).[7]Moderate (µg to ng level).
Quantification Highly accurate and precise.[1]Semi-quantitative at best.[1]
Throughput Moderate to high with an autosampler.[1]High, multiple samples can be run simultaneously.[1]
Cost Higher initial instrument cost and operational expenses.Low cost for plates and solvents.
Analysis Time Typically 10-30 minutes per sample.Can be rapid, with development times from 20 minutes to an hour for multiple samples.

Experimental Protocols

The following are proposed starting protocols for the analysis of this compound, based on established methods for similar aromatic nitro- and carboxylic acid compounds.[8][9] Optimization may be required for specific sample matrices and impurity profiles.

High-Performance Liquid Chromatography (HPLC) Protocol

This reversed-phase HPLC method is designed to provide robust and reproducible purity analysis.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]

  • Column oven

  • Autosampler

  • Chromatography data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water[9]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 30% to 70% B

    • 20-25 min: 70% to 30% B

    • 25-30 min: Hold at 30% B for column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C[9]

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL[9]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the this compound sample to be tested in the same manner and at the same concentration as the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter before injection.[1]

Analysis Procedure:

  • Inject a blank (diluent) to ensure a clean baseline.[1]

  • Inject the standard solution to determine the retention time of the this compound peak.[1]

  • Inject the sample solution.

  • Analyze the resulting chromatogram for the main peak and any impurity peaks. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.[1]

Thin-Layer Chromatography (TLC) Protocol

This normal-phase TLC method is suitable for rapid purity screening.

Materials:

  • TLC plates pre-coated with silica gel 60 F254

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm and 366 nm)

Mobile Phase (Eluent):

  • A mixture of Toluene:Ethyl Acetate:Formic Acid (e.g., in a 5:4:1 v/v/v ratio). The polarity can be adjusted to achieve optimal separation.

Sample Preparation:

  • Dissolve the this compound sample in a small amount of a suitable solvent (e.g., acetone or ethyl acetate) to a concentration of approximately 1-2 mg/mL.

Procedure:

  • Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.

  • Using a capillary tube, spot a small amount of the dissolved sample onto the origin line. Allow the spot to dry completely.

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 10-15 minutes.

  • Place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level. Cover the chamber.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

Visualization and Analysis:

  • Visualize the separated spots under a UV lamp at 254 nm. The this compound and any UV-active impurities will appear as dark spots.

  • Circle the observed spots with a pencil.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[10]

  • The purity can be qualitatively assessed by the presence of secondary spots. A single, well-defined spot indicates high purity.

Workflow and Method Comparison Diagrams

To visually represent the analytical processes and their comparative aspects, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution filter Filter Solutions (0.45 µm) prep_std->filter prep_sample Prepare Sample Solution prep_sample->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC purity assessment of this compound.

TLC_vs_HPLC cluster_hplc HPLC cluster_tlc TLC cluster_common Shared Principle hplc_quant Quantitative hplc_res High Resolution hplc_sens High Sensitivity hplc_cost Higher Cost tlc_qual Qualitative tlc_res Lower Resolution tlc_sens Moderate Sensitivity tlc_cost Low Cost chromatography Chromatographic Separation chromatography->hplc_quant Leads to chromatography->tlc_qual Leads to

Caption: Key performance characteristics of HPLC versus TLC.

References

A Comparative Guide to 8-Nitro-1-naphthoic Acid and Other Nitroaromatic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-Nitro-1-naphthoic acid with other selected nitroaromatic carboxylic acids, namely 4-nitro-1-naphthoic acid, 5-nitro-2-furoic acid, and 3-nitrobenzoic acid. The objective is to present a detailed analysis of their chemical properties, synthesis, and biological activities, supported by experimental data to aid in research and development.

Physicochemical Properties: A Comparative Analysis

The position of the nitro group and the nature of the aromatic scaffold significantly influence the physicochemical properties of these carboxylic acids, most notably their acidity. The electron-withdrawing nature of the nitro group generally increases the acidity of the carboxylic acid compared to its unsubstituted parent compound.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa
This compound C₁₁H₇NO₄217.18216-218No experimental data found. Predicted to be a strong acid due to the peri-interaction between the nitro and carboxylic acid groups.
4-Nitro-1-naphthoic acid C₁₁H₇NO₄217.18235-240No experimental data found.
5-Nitro-2-furoic acid C₅H₃NO₅157.08185-189[1][2]~2.06 (Predicted)[2]
3-Nitrobenzoic acid C₇H₅NO₄167.12139-141[3][4]3.47 (in water)[3]

Synthesis of Nitroaromatic Carboxylic Acids

The synthesis of these compounds typically involves nitration of the parent aromatic carboxylic acid or a precursor, followed by oxidation if necessary.

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 1-naphthoic acid. The reaction requires careful control of conditions to favor the formation of the 8-nitro isomer.

Experimental Protocol: A common method involves the nitration of 1-naphthoic acid using a mixture of nitric acid and sulfuric acid at low temperatures. The separation of the resulting isomers can be challenging and may require chromatographic techniques.

Synthesis of 4-Nitro-1-naphthoic acid

Similar to the 8-nitro isomer, 4-nitro-1-naphthoic acid is synthesized by the nitration of 1-naphthoic acid.

Experimental Protocol: The nitration of 1-naphthoic acid will produce a mixture of isomers, including the 4-nitro derivative. The product mixture is typically worked up by pouring it onto ice, followed by filtration and purification, often involving recrystallization.

Synthesis of 5-Nitro-2-furoic acid

5-Nitro-2-furoic acid is generally prepared by the nitration of 2-furoic acid.

Experimental Protocol: 2-furoic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions. The product is then isolated by filtration and can be purified by recrystallization.[1]

Synthesis of 3-Nitrobenzoic acid

3-Nitrobenzoic acid is synthesized by the nitration of benzoic acid. The directing effect of the carboxylic acid group favors the formation of the meta-substituted product.[3][5]

Experimental Protocol: Benzoic acid is slowly added to a cold mixture of concentrated nitric acid and sulfuric acid.[5] The reaction mixture is kept at a low temperature to control the reaction rate and selectivity. After the reaction is complete, the mixture is poured into ice water to precipitate the product, which is then collected by filtration and purified by recrystallization from water.[6] A less efficient route involves the nitration of methyl benzoate followed by hydrolysis.[3]

Biological Activities: A Comparative Overview

Nitroaromatic carboxylic acids have garnered significant interest in drug discovery due to their diverse biological activities, including antimicrobial and anticancer properties. The mechanism of action is often attributed to the reduction of the nitro group within cells, leading to the formation of reactive nitrogen species that can damage cellular components.[7]

CompoundAntimicrobial ActivityAnticancer Activity
This compound Limited specific data available. General activity of nitroaromatics suggests potential.Limited specific data available.
4-Nitro-1-naphthoic acid Limited specific data available.Limited specific data available.
5-Nitro-2-furoic acid Derivatives have shown significant antibacterial and antiprotozoal activity.[1][2] Hydrazone derivatives of 5-nitro-2-furoic acid have been evaluated for antimycobacterial activity.[8]Limited specific data available.
3-Nitrobenzoic acid Exhibits antibacterial and antifungal properties.[9]Derivatives have been investigated for their cytotoxic effects on cancer cell lines.

Experimental Workflows and Signaling Pathways

To visualize the processes involved in the synthesis and potential biological action of these compounds, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis General Synthesis Workflow Parent_Acid Parent Aromatic Carboxylic Acid Reaction Nitration Reaction Parent_Acid->Reaction Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Reaction Workup Reaction Workup (e.g., Quenching with ice) Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product Nitroaromatic Carboxylic Acid Purification->Product

Caption: A generalized workflow for the synthesis of nitroaromatic carboxylic acids.

Biological_Activity_Pathway cluster_pathway Postulated Mechanism of Biological Activity Nitro_Compound Nitroaromatic Carboxylic Acid (Pro-drug) Cellular_Entry Cellular Entry Nitro_Compound->Cellular_Entry Nitroreductase Cellular Nitroreductases Cellular_Entry->Nitroreductase Enzymatic Action Reduction Reduction of Nitro Group Nitroreductase->Reduction Reactive_Species Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Reduction->Reactive_Species Cellular_Damage Damage to Cellular Targets (DNA, Proteins, etc.) Reactive_Species->Cellular_Damage Cell_Death Cell Death (e.g., Apoptosis) Cellular_Damage->Cell_Death

Caption: A simplified signaling pathway illustrating the potential mechanism of action for nitroaromatic compounds.

Conclusion

This guide provides a comparative overview of this compound and other selected nitroaromatic carboxylic acids. While there is a considerable amount of information available for some of these compounds, such as 3-nitrobenzoic acid, there is a noticeable lack of specific experimental data for this compound, particularly concerning its physicochemical properties like pKa and its biological activities. The steric interactions in this compound make it an interesting candidate for further investigation, as these interactions can lead to unique chemical reactivity and biological effects. Further experimental studies are warranted to fully elucidate the properties and potential applications of this and other less-studied nitroaromatic carboxylic acids.

References

A Comparative Analysis of Amine Protecting Groups: 8-Nitro-1-naphthoic Acid Derivatives vs. Fmoc and Boc Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the strategic design of synthetic routes, particularly in peptide and complex molecule synthesis. The tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups have long been the workhorses in this field. However, the emergence of novel protecting groups offers new possibilities for orthogonal strategies and milder reaction conditions. This guide provides an objective comparison of the efficacy of a promising newcomer, the 8-nitro-1-naphthoic acid-derived 5-chloro-8-nitro-1-naphthoyl (NNap) group, against the well-established Fmoc and Boc protecting groups, supported by experimental data.

At a Glance: A Tale of Three Protecting Groups

The fundamental difference between these protecting groups lies in their lability—the chemical conditions required for their removal. This dictates their compatibility with other protecting groups and the overall synthetic strategy.

  • Boc (tert-Butoxycarbonyl): This acid-labile group is the cornerstone of the "Boc strategy" in solid-phase peptide synthesis (SPPS). It is typically removed with strong acids like trifluoroacetic acid (TFA).

  • Fmoc (9-fluorenylmethoxycarbonyl): As a base-labile protecting group, Fmoc is central to the alternative "Fmoc strategy" in SPPS. Its removal is readily achieved with a mild base, most commonly piperidine.

  • NNap (5-chloro-8-nitro-1-naphthoyl): This group, a derivative of this compound, introduces a new dimension of orthogonality. It is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. Instead, the NNap group is cleaved under mild reductive conditions, a feature stemming from the steric strain between the C-1 amide and C-8 nitro substituents on the naphthalene ring.[1][2]

Quantitative Comparison of Protecting Group Performance

The choice of a protecting group is often guided by the efficiency of both its introduction (protection) and removal (deprotection). The following tables summarize the performance of NNap, Fmoc, and Boc based on reported experimental data.

Table 1: Protection and Deprotection Yields
Protecting GroupProtection MethodTypical Protection Yields (%)Deprotection MethodTypical Deprotection Yields (%)
NNap Schotten-Baumann conditions with NNap-Cl86-98%[1]Mild reduction (e.g., Zn/AcOH)>90%[3]
Fmoc Fmoc-OSu or Fmoc-Cl with a base>95%20% Piperidine in DMFQuantitative
Boc (Boc)₂O with a base (e.g., TEA, NaOH)>95%Trifluoroacetic acid (TFA)Quantitative
Table 2: Orthogonality and Stability
Protecting GroupStable to Strong Acid (e.g., TFA)Stable to Mild Base (e.g., 20% Piperidine)Stable to Mild Reduction (e.g., Zn/AcOH)Orthogonal To
NNap Yes (Implied)[1]Yes (Implied)[1]NoFmoc, Boc
Fmoc YesNoYesBoc, NNap
Boc NoYesYesFmoc, NNap

Note: While the orthogonality of the NNap group to acidic and basic conditions is demonstrated by its use in synthetic schemes with Boc-protected amino acids, specific quantitative data on its stability under these conditions is not extensively reported in the literature.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these protecting groups. Below are representative protocols for the protection and deprotection of amines using NNap, Fmoc, and Boc.

5-Chloro-8-nitro-1-naphthoyl (NNap) Protection and Deprotection

Protection of an Amine with NNap-Cl (Schotten-Baumann Conditions): [1]

  • Dissolve the amine (1.0 equivalent) in dichloromethane (CH₂Cl₂).

  • Add the solution dropwise to a solution of 5-chloro-8-nitro-1-naphthoyl chloride (NNap-Cl, 1.0 equivalent) in CH₂Cl₂ at 0 °C.

  • After stirring for 5 minutes, add an aqueous solution of sodium carbonate (Na₂CO₃, 5.0 equivalents).

  • Allow the mixture to warm to room temperature and stir for an additional 25 minutes.

  • Perform a liquid-liquid extraction to isolate the NNap-protected amine.

Deprotection of a NNap-Protected Amine: [2]

  • Suspend the NNap-protected amine in acetic acid (AcOH).

  • Add zinc dust (Zn) to the suspension.

  • Stir the reaction mixture until completion, monitored by TLC or LC-MS.

  • Work-up the reaction to isolate the free amine.

Fmoc Protection and Deprotection

Protection of an Amine with Fmoc-OSu:

  • Dissolve the amine (1.0 equivalent) in a suitable solvent such as 1,4-dioxane or a mixture of acetone and water.

  • Add a base, such as sodium bicarbonate (NaHCO₃) or N,N-diisopropylethylamine (DIPEA).

  • Add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 equivalents) to the solution.

  • Stir the reaction at room temperature for several hours until completion.

  • Acidify the reaction mixture and extract the Fmoc-protected amine.

Deprotection of an Fmoc-Protected Amine (Typical SPPS protocol):

  • Treat the Fmoc-protected amine (often resin-bound) with a solution of 20% piperidine in N,N-dimethylformamide (DMF).

  • Agitate the mixture for 10-20 minutes at room temperature.

  • Filter and wash the resin with DMF to remove the cleaved Fmoc group and piperidine adduct.

Boc Protection and Deprotection

Protection of an Amine with (Boc)₂O:

  • Dissolve the amine (1.0 equivalent) in a solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.

  • Add a base, for example, triethylamine (TEA) or sodium hydroxide (NaOH).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).

  • Stir the reaction at room temperature for 1-12 hours.

  • Work-up the reaction to isolate the Boc-protected amine.

Deprotection of a Boc-Protected Amine:

  • Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA), often as a 25-50% solution in DCM.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the resulting amine salt with a base during work-up to obtain the free amine.

Visualizing Orthogonal Strategies

The following diagrams illustrate the orthogonal relationship between NNap, Fmoc, and Boc protecting groups, as well as a typical workflow for their application in synthesis.

Orthogonality cluster_NNap NNap Group cluster_Fmoc Fmoc Group cluster_Boc Boc Group NNap R-NH-NNap Amine R-NH2 NNap->Amine Mild Reduction (e.g., Zn/AcOH) Fmoc R-NH-Fmoc Fmoc->Amine Base (e.g., Piperidine) Boc R-NH-Boc Boc->Amine Acid (e.g., TFA) Amine->NNap NNap-Cl Amine->Fmoc Fmoc-OSu Amine->Boc (Boc)2O Synthesis_Workflow Start Starting Material (with multiple amine groups) Protect1 Protect Amine 1 with Boc Start->Protect1 Reaction1 Perform Reaction A Protect1->Reaction1 Protect2 Protect Amine 2 with Fmoc Reaction1->Protect2 Reaction2 Perform Reaction B Protect2->Reaction2 Protect3 Protect Amine 3 with NNap Reaction2->Protect3 Reaction3 Perform Reaction C Protect3->Reaction3 Deprotect_Fmoc Deprotect Fmoc (Piperidine) Reaction3->Deprotect_Fmoc Reaction4 Perform Reaction D Deprotect_Fmoc->Reaction4 Deprotect_Boc Deprotect Boc (TFA) Reaction4->Deprotect_Boc Reaction5 Perform Reaction E Deprotect_Boc->Reaction5 Deprotect_NNap Deprotect NNap (Zn/AcOH) Reaction5->Deprotect_NNap Final_Product Final Product Deprotect_NNap->Final_Product

References

Comparative Analysis of 8-Nitro-1-naphthoic Acid Derivative Fluorescence Quantum Yields: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative study on the fluorescence quantum yields of various 8-Nitro-1-naphthoic acid derivatives is currently challenging due to a lack of specific published data. While the broader class of naphthalene-based compounds, particularly naphthalimides, has been extensively studied for their fluorescent properties, specific quantitative and comparative data on a series of this compound derivatives remains elusive in the reviewed literature.

This guide aims to provide researchers, scientists, and drug development professionals with an overview of the existing landscape and the methodologies required for such a comparative study, while highlighting the current data gap.

Introduction to Naphthalene Derivative Fluorescence

Naphthalene and its derivatives are a significant class of fluorophores. Their emission properties are highly sensitive to the nature and position of substituents on the naphthalene ring. Electron-donating groups, such as amino groups, and electron-withdrawing groups, such as nitro groups, profoundly influence the intramolecular charge transfer (ICT) characteristics of these molecules, which in turn dictates their fluorescence quantum yield, Stokes shift, and solvatochromic behavior.

For instance, 4-amino-1,8-naphthalimide derivatives are known to be strong fluorophores, often exhibiting high quantum yields. In contrast, the presence of a nitro group, a potent electron-withdrawing group, is often associated with fluorescence quenching. This makes a comparative study of this compound derivatives particularly interesting to understand the interplay of steric and electronic effects on their photophysical properties.

Current Data Landscape

Extensive searches of scientific literature did not yield specific studies that present a comparative analysis of the fluorescence quantum yields for a series of this compound derivatives. The available literature primarily focuses on:

  • Naphthalimide Derivatives: A significant body of research details the synthesis and photophysical properties of 1,8-naphthalimide derivatives. These studies often explore the effects of substituents at various positions on the naphthalene core, but typically do not focus on the this compound scaffold.

  • Fluorescence Quenching: Some studies discuss the fluorescence quenching properties of naphthalene derivatives in the presence of nitroaromatic compounds.

  • Synthetic Methodologies: Several papers describe the synthesis of various naphthalene derivatives, including those with nitro functionalities, but often without a detailed investigation of their fluorescence quantum yields.

The absence of a direct comparative dataset for this compound derivatives prevents the creation of a quantitative comparison table as initially intended.

Experimental Protocols for Future Comparative Studies

To facilitate future research in this area, this section outlines the detailed experimental methodologies required to perform a robust comparative study of the fluorescence quantum yield of this compound derivatives.

Measurement of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The most common and accessible method for its determination is the comparative method.

Relative Quantum Yield Measurement Protocol:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the excitation wavelength of the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for excitation in the UV region.

  • Solution Preparation:

    • Prepare a series of dilute solutions of both the standard and the this compound derivatives in a suitable solvent (e.g., ethanol, acetonitrile).

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Spectroscopic Measurements:

    • Measure the UV-Vis absorption spectra of all solutions.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. The emission should be recorded over the entire fluorescence band.

  • Data Analysis: The fluorescence quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

    Where:

    • ΦF,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity (area under the emission curve).

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Logical Workflow for a Comparative Study

To systematically evaluate and compare the fluorescence quantum yields of this compound derivatives, the following workflow is proposed.

G cluster_synthesis Derivative Synthesis & Purification cluster_photophysical Photophysical Measurements cluster_analysis Data Analysis & Comparison S1 Synthesize a series of This compound derivatives (e.g., esters, amides) S2 Purify derivatives via chromatography/recrystallization S1->S2 S3 Characterize structure and purity (NMR, MS, Elemental Analysis) S2->S3 P1 Prepare dilute solutions of derivatives and standard S3->P1 P2 Measure UV-Vis absorption spectra P1->P2 P3 Measure fluorescence emission spectra P1->P3 D1 Calculate integrated fluorescence intensities P2->D1 P3->D1 D2 Calculate relative fluorescence quantum yields (ΦF) D1->D2 D3 Tabulate and compare ΦF values across the derivative series D2->D3 D4 Correlate ΦF with structural and electronic properties D3->D4

Caption: Workflow for the comparative study of fluorescence quantum yields.

Conclusion

While a direct comparative guide on the fluorescence quantum yields of this compound derivatives cannot be provided at this time due to a lack of published data, this document serves as a foundational resource for researchers aiming to undertake such a study. By following the outlined experimental protocols and logical workflow, a systematic and valuable dataset can be generated. Such research would provide significant insights into the structure-property relationships governing the fluorescence of this class of compounds, benefiting the fields of materials science, chemical sensing, and drug development. Further investigation into the synthesis and photophysical characterization of a series of this compound derivatives is strongly encouraged to fill this knowledge gap.

Confirming the Molecular Weight of 8-Nitro-1-naphthoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of a compound's molecular weight is a critical first step in chemical analysis and structural elucidation. This guide provides a comparative overview of mass spectrometry and other analytical techniques for confirming the molecular weight of 8-Nitro-1-naphthoic acid, a key intermediate in various synthetic pathways.

This guide presents experimental data and detailed protocols for Electrospray Ionization Mass Spectrometry (ESI-MS), Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS), Elemental Analysis, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data at a Glance: A Comparative Summary

The following table summarizes the expected quantitative results from each analytical technique for the confirmation of the molecular weight of this compound (Molecular Formula: C₁₁H₇NO₄, Molecular Weight: 217.18 g/mol ).

Analytical TechniqueParameterExpected ValueIonization/Detection Principle
ESI-MS Mass-to-Charge Ratio (m/z)[M-H]⁻: 216.03Soft ionization, deprotonation
[M+H]⁺: 218.04Soft ionization, protonation
APCI-MS Mass-to-Charge Ratio (m/z)[M-H]⁻: 216.03Soft ionization, gas-phase proton transfer
[M+H]⁺: 218.04Soft ionization, gas-phase proton transfer
Elemental Analysis Carbon (C)60.84%Combustion and detection of elemental gases
Hydrogen (H)3.25%Combustion and detection of elemental gases
Nitrogen (N)6.45%Combustion and detection of elemental gases
¹H NMR Spectroscopy Chemical Shift (δ)Aromatic Protons: ~7.5-8.9 ppmNuclear spin transitions in a magnetic field

In-Depth Analysis: Experimental Protocols and Considerations

Mass Spectrometry Approaches: ESI-MS and APCI-MS

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing highly accurate molecular weight information.[1] For a thermally labile and polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are ideal as they minimize fragmentation and keep the molecular ion intact.[2]

Given the acidic nature of the carboxylic acid group, this compound is expected to readily deprotonate, making negative ion mode ESI-MS a particularly effective method for its analysis.[3][4][5] In this mode, the most prominent ion observed would be the deprotonated molecule, [M-H]⁻. While less likely, analysis in positive ion mode could yield the protonated molecule, [M+H]⁺.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a 1-10 µg/mL solution of this compound in a solvent mixture of methanol and water (1:1, v/v). To enhance ionization, particularly in negative ion mode, the addition of a small amount of a volatile base like ammonium hydroxide can be beneficial. For positive ion mode, a volatile acid such as formic acid (0.1% v/v) is typically added.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.

  • Instrument Parameters (Negative Ion Mode):

    • Capillary Voltage: -3.0 to -4.5 kV

    • Nebulizing Gas (N₂) Flow Rate: 1.0 - 2.0 L/min

    • Drying Gas (N₂) Flow Rate: 5 - 10 L/min

    • Drying Gas Temperature: 250 - 350 °C

    • Mass Range: m/z 50-500

  • Instrument Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.0 to 4.5 kV

    • Nebulizing Gas (N₂) Flow Rate: 1.0 - 2.0 L/min

    • Drying Gas (N₂) Flow Rate: 5 - 10 L/min

    • Drying Gas Temperature: 250 - 350 °C

    • Mass Range: m/z 50-500

  • Data Analysis: The primary ion of interest in the negative ion mode mass spectrum will be at m/z 216.03, corresponding to the [M-H]⁻ ion of this compound. In the positive ion mode, the expected ion is at m/z 218.04, corresponding to the [M+H]⁺ ion.

Experimental Protocol: Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

APCI is another soft ionization technique suitable for relatively polar, thermally stable small molecules.[6][7] It is often complementary to ESI.

  • Sample Preparation: Prepare a 10-50 µg/mL solution of this compound in a solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer fitted with an APCI source.

  • Instrument Parameters:

    • Corona Discharge Current: 2 - 5 µA

    • Vaporizer Temperature: 350 - 450 °C

    • Sheath Gas (N₂) Flow Rate: 30 - 60 units

    • Auxiliary Gas (N₂) Flow Rate: 5 - 15 units

    • Capillary Temperature: 200 - 300 °C

    • Mass Range: m/z 50-500

  • Data Analysis: Similar to ESI-MS, the expected ions in the mass spectrum will be at m/z 216.03 ([M-H]⁻) in negative ion mode and m/z 218.04 ([M+H]⁺) in positive ion mode.

cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis Sample This compound (Solid) Solution Dissolve in Methanol/Water Sample->Solution Ionization Ionization Source (ESI or APCI) Solution->Ionization Introduction MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Mass Spectrum (m/z vs. Intensity) Detector->Data Signal Acquisition

Experimental workflow for mass spectrometry analysis.

Alternative Techniques for Molecular Weight Confirmation

While mass spectrometry is the most direct method for molecular weight determination, other techniques can provide corroborating evidence.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound.[8] This data can be used to confirm the empirical formula and, in conjunction with a proposed molecular formula, support the molecular weight.

Experimental Protocol: Elemental Analysis (CHN)

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the dried this compound sample into a tin capsule.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature (around 900-1200°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of each element. The experimental percentages should be within ±0.4% of the theoretical values for C₁₁H₇NO₄ (C: 60.84%, H: 3.25%, N: 6.45%).

Sample This compound (C₁₁H₇NO₄) Combustion High-Temperature Combustion (O₂) Sample->Combustion Separation Gas Separation Combustion->Separation Detection Thermal Conductivity Detector Separation->Detection Result Elemental Percentages (C, H, N) Detection->Result

References

Unambiguous Structural Verification of 8-Nitro-1-naphthoic Acid: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For complex molecules such as 8-Nitro-1-naphthoic acid, where the substitution pattern on the naphthalene core is critical to its chemical properties and potential biological activity, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy may not suffice to provide an unambiguous assignment. This guide provides a comparative overview of two-dimensional (2D) NMR techniques for the definitive structural validation of this compound, supported by experimental protocols and a comparison with alternative analytical methods.

Data Presentation: 2D NMR for Structural Elucidation

The structural assignment of this compound is achieved through a combination of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY. Below is a summary of the expected correlations that would confirm the substitution pattern.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-COOH~11.0 (s, 1H)~168.0
2~7.8 (d, 1H)~125.0
3~7.6 (t, 1H)~128.0
4~8.2 (d, 1H)~130.0
5~8.1 (d, 1H)~124.0
6~7.7 (t, 1H)~129.0
7~8.0 (d, 1H)~135.0
8-~148.0
9-~131.0
10-~126.0

Table 2: Key 2D NMR Correlations for this compound Structure Validation.

ExperimentCorrelating Protons/CarbonsSignificance for Structure Validation
COSY H2 – H3, H3 – H4, H5 – H6, H6 – H7Confirms the connectivity of protons on each of the aromatic rings, establishing the separate spin systems.
HSQC H2 – C2, H3 – C3, H4 – C4, H5 – C5, H6 – C6, H7 – C7Directly correlates each proton to its attached carbon, confirming the assignment of protonated carbons.
HMBC H2 – C4, H2 – C10, H4 – C2, H4 – C5, H5 – C4, H5 – C7, H5 – C9, H7 – C5, H7 – C9Establishes long-range (2-3 bond) correlations, which are crucial for piecing together the carbon skeleton and confirming the positions of substituents and quaternary carbons. For instance, the correlation between H7 and the carbon bearing the nitro group (C8) is key.
NOESY H2 – H3, H7 – H6Shows through-space proximity of protons. The key observation would be the absence of a NOESY correlation between the proton at position 2 and the proton at position 7, and a strong correlation between the carboxylic acid proton and the proton at position 2, confirming the peri-relationship of the nitro and carboxylic acid groups.
Alternative Analytical Techniques

While 2D NMR is a powerful tool for structural elucidation in solution, other techniques can provide complementary or confirmatory data.

Table 3: Comparison of Analytical Techniques for the Structural Elucidation of this compound.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atomic connectivity and spatial proximity in solution.Non-destructive; provides a wealth of structural information from a single sample.[1]Requires a relatively large amount of pure sample; not suitable for insoluble compounds.[2]
X-Ray Crystallography Precise 3D atomic arrangement in a single crystal.[3]Provides unambiguous solid-state structure with high resolution.[1]Requires a suitable single crystal, which can be difficult to grow; the solid-state conformation may differ from the solution-state.[1][4]
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity; provides information on molecular formula and substructures.Does not provide stereochemical or detailed connectivity information on its own. Fragmentation of nitroaromatics can be complex.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are standard protocols for the key experiments discussed.

2D NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition: All spectra would be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[7][8] A standard gradient-selected COSY (gCOSY) pulse sequence is used.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbons.[9][10] An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, and is critical for identifying connections across quaternary carbons and heteroatoms.[11][12]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically < 5 Å), providing information about the 3D structure and stereochemistry.[13][14]

X-Ray Crystallography
  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved through slow evaporation of a saturated solution in an appropriate solvent or solvent system.

  • Data Collection: Mount a selected crystal on a goniometer and place it in a stream of cold nitrogen gas. Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.[3]

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions of the molecule.

  • MS and MS/MS Analysis: Acquire a full scan mass spectrum to determine the molecular weight. Perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern that can help confirm the structure.[5][15]

Mandatory Visualization

The following diagram illustrates the logical workflow for the structural validation of this compound using 2D NMR spectroscopy.

G Workflow for 2D NMR Structural Validation of this compound cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_2d cluster_analysis Data Analysis and Structure Confirmation Sample Pure this compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR Experiments OneD_NMR->TwoD_NMR Initial Assessment COSY COSY TwoD_NMR->COSY HSQC HSQC TwoD_NMR->HSQC HMBC HMBC TwoD_NMR->HMBC NOESY NOESY TwoD_NMR->NOESY Assign_Spins Assign Spin Systems (COSY) COSY->Assign_Spins Assign_CH Assign C-H Correlations (HSQC) HSQC->Assign_CH Assign_Connectivity Establish Long-Range Connectivity (HMBC) HMBC->Assign_Connectivity Assign_Stereochem Confirm Spatial Proximity (NOESY) NOESY->Assign_Stereochem Final_Structure Unambiguous Structure of this compound Assign_Spins->Final_Structure Assign_CH->Final_Structure Assign_Connectivity->Final_Structure Assign_Stereochem->Final_Structure

References

assessing the stability of 8-Nitro-1-naphthoic acid protecting group under various deprotection conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the intricate process of multi-step organic synthesis. An ideal protecting group must be robust enough to withstand various reaction conditions and yet be selectively removable without affecting other sensitive functionalities. This guide provides a comprehensive assessment of the 8-nitro-1-naphthoic acid protecting group, and its chloro-substituted derivative (5-chloro-8-nitro-1-naphthoyl, NNap), benchmarking its stability against commonly used protecting groups such as Fmoc, Boc, Cbz, and Troc.

The this compound protecting group, introduced as a sterically strained amide, offers a unique deprotection strategy based on mild reductive conditions. Its stability under non-reductive conditions is a key aspect of its utility in orthogonal synthesis schemes. This guide presents a data-driven comparison of its stability profile.

Comparative Stability of Amine Protecting Groups

The stability of the this compound protecting group is compared with that of other standard amine protecting groups under various deprotection conditions. The data is summarized in the tables below.

Table 1: Stability under Acidic Deprotection Conditions

Protecting GroupReagent/ConditionTemperatureCleavage/Stability
8-Nitro-1-naphthoyl TFA (neat or in DCM)Room Temp.Stable
HCl (in Dioxane/MeOH)Room Temp.Stable
HBr in Acetic AcidRoom Temp.Stable
Boc 50-95% TFA in DCMRoom Temp.>95% cleavage in 1-2 hours
3 M HCl in Ethyl AcetateRoom Temp.>95% cleavage in 30 minutes
0.1% TFA in ACN/H₂ORoom Temp.Slow cleavage (~10% in 4 hours)
Fmoc TFA (neat or in DCM)Room Temp.Stable
Cbz HBr in Acetic AcidRoom Temp.Cleaved
Mild Acid (e.g., dilute HCl)Room Temp.Stable
Troc Strong AcidsRoom Temp.Stable

Table 2: Stability under Basic Deprotection Conditions

Protecting GroupReagent/ConditionSolventCleavage/Stability
8-Nitro-1-naphthoyl Aqueous K₂CO₃MethanolStable
Piperidine (20-50%)DMFStable
NaOH / H₂OVariousStable under mild conditions
Boc Piperidine (20-50%)DMFStable
NaOH / H₂OVariousStable
Fmoc 20% PiperidineDMFHalf-life of ~6 seconds[1][2]
50% MorpholineDMFHalf-life of ~1 minute[1]
Cbz Piperidine (20-50%)DMFStable
Strong Base (e.g., NaOH)VariousStable
Troc Piperidine (20-50%)DMFStable

Table 3: Stability under Reductive and Photolytic Deprotection Conditions

Protecting GroupReagent/ConditionCleavage/Stability
8-Nitro-1-naphthoyl Zn / Acetic Acid Cleaved (>90% yield) [3]
Hantzsch ester / Eosin Y / White Light Cleaved (70% yield) [4]
H₂ / Pd/CNot reported, likely cleaved
Boc H₂ / Pd/CStable
Zn / Acetic AcidStable
Fmoc H₂ / Pd/CStable
Cbz H₂ / Pd/CCleaved
Na / liquid NH₃Cleaved
Troc Zn / Acetic Acid Cleaved
Zn / NH₄ClCleaved
8-Nitro-1-naphthoyl UV Light (Photolysis)Potential for cleavage, but primarily deprotected by reduction of the nitro group.[4]

Deprotection Mechanisms and Workflows

The unique deprotection mechanism of the 8-nitro-1-naphthoyl group, triggered by the reduction of the nitro functionality, sets it apart from other protecting groups.

Deprotection_Workflow cluster_NNap 8-Nitro-1-naphthoyl (NNap) Deprotection NNap_Protected NNap-Protected Amine Reduction Reduction of Nitro Group (e.g., Zn/AcOH) NNap_Protected->Reduction Reductant Amine_Intermediate 8-Amino-1-naphthoyl Intermediate Reduction->Amine_Intermediate Cyclization Intramolecular Cyclization Amine_Intermediate->Cyclization Spontaneous Deprotected_Amine Free Amine Cyclization->Deprotected_Amine Lactam Lactam Byproduct Cyclization->Lactam

Caption: Deprotection workflow for the 8-nitro-1-naphthoyl group.

The orthogonality of the 8-nitro-1-naphthoyl group allows for selective deprotection strategies in the presence of other protecting groups, as illustrated below.

Orthogonal_Strategy cluster_Boc_Removal Acidic Deprotection cluster_NNap_Removal Reductive Deprotection Start Molecule with NNap and Boc Protected Amines TFA Treat with TFA Start->TFA Zn_AcOH Treat with Zn/AcOH Start->Zn_AcOH Boc_Removed NNap-Protected Amine + Free Amine TFA->Boc_Removed NNap_Removed Boc-Protected Amine + Free Amine Zn_AcOH->NNap_Removed

Caption: Orthogonal deprotection of NNap and Boc groups.

Experimental Protocols

1. Protection of a Primary Amine with 5-Chloro-8-nitro-1-naphthoyl Chloride (NNap-Cl)

  • Materials:

    • Primary amine (1.0 equiv)

    • 5-Chloro-8-nitro-1-naphthoyl chloride (NNap-Cl) (1.0 equiv)

    • Dichloromethane (CH₂Cl₂)

    • Aqueous sodium carbonate (Na₂CO₃) solution (5.0 equiv)

  • Procedure:

    • Dissolve the primary amine in CH₂Cl₂ and cool the solution to 0 °C.

    • Add a solution of NNap-Cl in CH₂Cl₂ dropwise to the cooled amine solution.

    • After stirring for 5 minutes, add the aqueous Na₂CO₃ solution.

    • Allow the mixture to warm to room temperature and continue stirring for an additional 25 minutes.

    • Perform a standard aqueous workup and isolate the NNap-protected amine. The product can often be purified by crystallization.[1][4]

2. Deprotection of an NNap-Protected Amine using Zinc and Acetic Acid

  • Materials:

    • NNap-protected amine

    • Zinc dust

    • Acetic acid

    • Methanol or Ethanol

  • Procedure:

    • Suspend the NNap-protected amine in a mixture of acetic acid and methanol or ethanol.

    • Add zinc dust to the suspension.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, filter the reaction mixture to remove excess zinc.

    • Remove the solvent under reduced pressure and perform a suitable workup to isolate the deprotected amine.[5]

3. General Protocol for Assessing Protecting Group Stability

  • Materials:

    • Protected amine substrate

    • Deprotection reagent to be tested (e.g., 20% piperidine in DMF, 50% TFA in DCM)

    • Internal standard

    • Quenching solution

    • HPLC or GC-MS for analysis

  • Procedure:

    • Prepare a stock solution of the protected amine and an internal standard in a suitable solvent.

    • At time zero, add the deprotection reagent to the stock solution.

    • At various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot (e.g., by neutralization).

    • Analyze the quenched aliquot by HPLC or GC-MS to determine the ratio of the protected amine to the internal standard.

    • Plot the percentage of remaining protected amine against time to determine the stability and cleavage kinetics.

Conclusion

The this compound protecting group, particularly its 5-chloro derivative (NNap), presents a valuable tool for amine protection in organic synthesis. Its key advantage lies in its unique deprotection mechanism via mild reduction, which confers orthogonality to many acid- and base-labile protecting groups. As demonstrated, the NNap group exhibits excellent stability under a range of acidic and basic conditions where common protecting groups like Boc and Fmoc are readily cleaved. This robust stability profile, combined with high-yielding protection and deprotection protocols, makes the this compound protecting group a compelling alternative for complex synthetic endeavors requiring strategic, selective manipulation of functional groups.

References

A Comparative Guide to the Reactivity of 8-Nitro-1-naphthoic Acid and 5-Nitro-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomers: 8-Nitro-1-naphthoic acid and 5-Nitro-1-naphthoic acid. Understanding the distinct reactivity profiles of these molecules is crucial for their application in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecular architectures. This comparison is based on established chemical principles, with supporting data from academic literature.

Introduction: Isomeric Differences and Reactivity

This compound and 5-Nitro-1-naphthoic acid, while structurally similar, exhibit significantly different chemical behaviors due to the distinct placement of the nitro (-NO₂) group on the naphthalene ring. The reactivity of the carboxylic acid functional group is modulated by both electronic and steric effects imposed by the nitro substituent.

In 5-Nitro-1-naphthoic acid , the nitro group is positioned on the same aromatic ring as the carboxylic acid but is sufficiently distant to primarily exert its strong electron-withdrawing effect through resonance and inductive effects. This electronic influence is a key determinant of its reactivity.

Conversely, in This compound , the nitro and carboxylic acid groups are in a peri relationship, forcing them into close spatial proximity. This arrangement leads to substantial steric strain, which is the dominant factor governing its unique and often enhanced reactivity.[1][2] This strain can lead to unusual reaction pathways not observed in other isomers.[1][2]

Comparative Analysis of Reactivity

The primary differences in reactivity can be assessed through the lens of steric hindrance and electronic effects, which influence properties such as acidity and susceptibility to nucleophilic attack at the carboxyl carbon.

Steric Effects and Strain-Induced Reactivity

5-Nitro-1-naphthoic Acid: This isomer does not suffer from significant steric hindrance between the nitro and carboxyl groups. The functional groups can adopt a more planar and stable conformation relative to the naphthalene ring. Consequently, its reactions tend to follow more conventional pathways predicted by electronic effects.

Electronic Effects and Acidity

The nitro group is strongly electron-withdrawing, which generally increases the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion.[3]

  • 5-Nitro-1-naphthoic Acid: The nitro group at the 5-position deactivates the aromatic system towards electrophilic substitution and increases the acidity of the carboxylic acid compared to the parent 1-naphthoic acid.

  • This compound: While the nitro group is also electron-withdrawing in this isomer, the steric strain can complicate the purely electronic effects. The twisting of the carboxylic acid group out of the plane of the aromatic ring may reduce the resonance stabilization of the carboxylate anion, potentially offsetting the acid-strengthening inductive effect of the nitro group to some extent.

Quantitative Data Comparison

A direct quantitative comparison of the reactivity of these two isomers can be achieved by examining the kinetics of reactions involving the carboxylic acid group, such as esterification or the hydrolysis of their corresponding esters. PhD theses from the University of Canterbury have investigated the alkaline hydrolysis of ethyl 8-nitro-1-naphthoate and ethyl 5-nitro-1-naphthoate, providing a basis for such a comparison.[1][2] Although the full kinetic data is not publicly available, the abstracts indicate that energies and entropies of activation were determined, allowing for a robust comparison.

Based on the principles of steric hindrance, a summary of the expected and reported findings is presented in the table below.

ParameterThis compound Derivative5-Nitro-1-naphthoic Acid DerivativeRationale for Difference
Qualitative Reactivity High, driven by steric strainModerate, driven by electronic effectsThe steric strain in the 8-nitro isomer provides an additional driving force for reactions that relieve this strain.
Rate of Ester Hydrolysis Expected to be fasterExpected to be slowerSteric hindrance can accelerate hydrolysis by destabilizing the ground state of the ester.
Activation Energy (Ea) Expected to be lowerExpected to be higherThe high ground-state energy of the strained 8-nitro isomer leads to a smaller energy barrier to the transition state.

Experimental Protocols

The following are generalized protocols for the synthesis of the ethyl esters and the subsequent kinetic analysis of their alkaline hydrolysis. These protocols are based on standard laboratory procedures for similar compounds.

Synthesis of Ethyl Nitronaphthoates via Fischer Esterification

Materials:

  • This compound or 5-Nitro-1-naphthoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the respective nitro-naphthoic acid in a 20-fold molar excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the ester by column chromatography or recrystallization.

Kinetic Analysis of Alkaline Hydrolysis

Materials:

  • Ethyl 8-nitro-1-naphthoate or Ethyl 5-nitro-1-naphthoate

  • Ethanol-water solvent (e.g., 85:15 by weight)

  • Standardized sodium hydroxide solution

  • Conductivity meter or titration setup

  • Thermostatted water bath

Procedure:

  • Prepare a solution of the ethyl nitronaphthoate in the ethanol-water solvent.

  • Prepare a separate solution of sodium hydroxide in the same solvent system.

  • Allow both solutions to equilibrate to the desired reaction temperature in a thermostatted water bath.

  • To initiate the reaction, rapidly mix the two solutions.

  • Monitor the progress of the hydrolysis over time. This can be achieved by:

    • Conductivity: Measuring the change in electrical conductivity of the solution as the hydroxide ions are consumed.

    • Titration: Withdrawing aliquots at specific time intervals, quenching the reaction with a known amount of acid, and then back-titrating the excess acid with a standardized base.

  • The rate constants can then be calculated by applying the appropriate integrated rate law for a second-order reaction.

Visualizing Reaction Pathways and Workflows

Steric_Hindrance_Effect 8-Nitro-1-naphthoic_acid This compound (High Steric Strain) Strained_Ground_State High Energy Ground State 8-Nitro-1-naphthoic_acid->Strained_Ground_State Relief_of_Strain Driving Force: Relief of Peri-Strain Strained_Ground_State->Relief_of_Strain Accelerated_Reactions Accelerated Reaction Rates (e.g., Hydrolysis) Relief_of_Strain->Accelerated_Reactions Unique_Pathways Unique Reaction Pathways (e.g., Intramolecular Cyclization) Relief_of_Strain->Unique_Pathways

Caption: Steric strain in this compound drives its reactivity.

Electronic_Effect 5-Nitro-1-naphthoic_acid 5-Nitro-1-naphthoic Acid Nitro_Group Electron-Withdrawing -NO2 Group 5-Nitro-1-naphthoic_acid->Nitro_Group Carbonyl_Carbon Carboxyl Group (C=O) 5-Nitro-1-naphthoic_acid->Carbonyl_Carbon Increased_Electrophilicity Increased Electrophilicity of Carbonyl Carbon Nitro_Group->Increased_Electrophilicity Carbonyl_Carbon->Increased_Electrophilicity Nucleophilic_Attack Facilitates Nucleophilic Attack (e.g., by OH- in hydrolysis) Increased_Electrophilicity->Nucleophilic_Attack

Caption: Electronic effects governing the reactivity of 5-Nitro-1-naphthoic acid.

Experimental_Workflow cluster_0 Isomer A: this compound cluster_1 Isomer B: 5-Nitro-1-naphthoic Acid Esterification_A Fischer Esterification Ester_A Ethyl 8-nitro-1-naphthoate Esterification_A->Ester_A Hydrolysis_A Alkaline Hydrolysis (Kinetic Monitoring) Ester_A->Hydrolysis_A Data_A Rate Constant (kA) Activation Energy (EaA) Hydrolysis_A->Data_A Comparison Compare Kinetic Data: kA vs. kB EaA vs. EaB Data_A->Comparison Esterification_B Fischer Esterification Ester_B Ethyl 5-nitro-1-naphthoate Esterification_B->Ester_B Hydrolysis_B Alkaline Hydrolysis (Kinetic Monitoring) Ester_B->Hydrolysis_B Data_B Rate Constant (kB) Activation Energy (EaB) Hydrolysis_B->Data_B Data_B->Comparison

Caption: Workflow for comparing the reactivity of the two isomers.

Conclusion

The reactivity of this compound is predominantly dictated by the significant steric strain between its peri substituents, leading to a destabilized ground state and facilitating reactions that relieve this strain. In contrast, the reactivity of 5-Nitro-1-naphthoic acid is primarily governed by the electronic-withdrawing nature of the nitro group, which enhances the electrophilicity of the carboxylic acid's carbonyl carbon. These fundamental differences make the 8-nitro isomer a unique substrate for strain-release-driven transformations, while the 5-nitro isomer behaves more predictably based on electronic principles. For professionals in drug development and chemical synthesis, the choice between these isomers allows for the strategic design of reaction pathways, leveraging either steric strain or electronic activation to achieve desired synthetic outcomes.

References

A Comparative Guide to Analytical Methods for the Quantification of 8-Nitro-1-naphthoic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry and process development, the accurate quantification of target molecules within a reaction mixture is paramount for determining reaction yield, purity, and kinetics. This guide provides a comparative overview of potential analytical methods for the quantification of 8-Nitro-1-naphthoic acid, a nitrated aromatic carboxylic acid. The selection of an appropriate analytical technique is critical and depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

While specific validated methods for this compound are not widely published, this guide draws upon established analytical approaches for structurally similar compounds, such as nitrophenols, nitroaromatic compounds, and other naphthoic acid derivatives.[1][2][3][4][5] The primary techniques discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of aromatic carboxylic acids and nitroaromatic compounds. These values are intended to be representative and would require optimization and validation for the specific analysis of this compound.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) >0.99>0.99>0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL10 - 100 ng/mL0.005 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL50 - 500 ng/mL0.015 - 50 ng/mL
Accuracy (% Recovery) 90 - 110%90 - 110%95 - 110%
Precision (% RSD) < 15%< 15%< 15%
Selectivity ModerateHighVery High
Sample Throughput MediumMediumHigh
Derivatization Not typically requiredOften requiredNot typically required

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The concentration is determined by measuring the absorbance of the analyte with a UV detector as it elutes from the column.

Detailed Methodology:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for aromatic acids.

  • Mobile Phase: A gradient elution is often employed for complex reaction mixtures. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent like acetonitrile or methanol. The gradient would typically start with a higher aqueous composition and ramp up to a higher organic composition to elute more retained components.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where this compound has significant absorbance. This would be determined by measuring the UV spectrum of a pure standard.

  • Sample Preparation: A sample of the reaction mixture is diluted with the mobile phase or a suitable solvent. Filtration through a 0.45 µm filter is recommended before injection to remove particulate matter.

  • Quantification: A calibration curve is constructed by injecting known concentrations of a pure this compound standard and plotting the peak area against the concentration. The concentration in the unknown sample is then determined from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, particularly for complex matrices. However, for a polar and non-volatile compound like this compound, derivatization is often necessary to increase its volatility and thermal stability.[3]

Principle: The analyte is first derivatized to a more volatile form. The derivatized sample is then injected into a heated inlet where it is vaporized and carried by an inert gas (mobile phase) through a capillary column. Separation occurs based on the analyte's boiling point and interaction with the stationary phase. The separated components are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides structural information and allows for quantification.

Detailed Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: The carboxylic acid group of this compound needs to be derivatized, for example, by silylation (e.g., with BSTFA) or esterification (e.g., with diazomethane or by Fischer esterification) to form a more volatile derivative.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is used to separate components with different boiling points. For example, starting at 100 °C, holding for 1 minute, then ramping up to 280 °C at 10 °C/min, and holding for 5 minutes.

  • Injector Temperature: Typically set to 250 °C.

  • Ion Source Temperature: Typically 230 °C.

  • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV is common. Data can be acquired in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Sample Preparation: An aliquot of the reaction mixture is taken, and the solvent is evaporated. The residue is then subjected to the derivatization procedure. The derivatized sample is reconstituted in a suitable solvent (e.g., hexane or ethyl acetate) before injection.

  • Quantification: An internal standard is highly recommended for GC-MS to correct for variations in derivatization efficiency and injection volume. A calibration curve is prepared using known concentrations of the derivatized this compound standard and a constant concentration of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the premier method for trace-level quantification, especially in complex matrices.[4][5]

Principle: Similar to HPLC, the analyte is separated on a chromatographic column. The eluent from the column is introduced into the ion source of a mass spectrometer where the analyte molecules are ionized. The precursor ions corresponding to the analyte are then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional selectivity.

Detailed Methodology:

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Column and Mobile Phase: Similar to the HPLC-UV method, a C18 column with a gradient of water/acetonitrile or water/methanol, often with an additive like formic acid to promote ionization, is used.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like carboxylic acids. The analysis would likely be performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻.

  • Mass Spectrometer Settings:

    • Precursor Ion: The m/z of the deprotonated this compound.

    • Product Ion(s): Specific fragment ions generated by collision-induced dissociation (CID) of the precursor ion. The precursor-to-product ion transitions are optimized for the specific compound.

  • Sample Preparation: Similar to HPLC-UV, the sample is diluted and filtered. Due to the high sensitivity of the method, greater dilution may be required.

  • Quantification: An isotopically labeled internal standard is ideal for LC-MS/MS to compensate for matrix effects and variations in ionization efficiency. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the quantitative analysis of this compound in a reaction mixture using a chromatographic method like HPLC or LC-MS/MS.

Analytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing cluster_result Result ReactionMixture Reaction Mixture Aliquot Dilution Dilution with Solvent ReactionMixture->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into LC System Filtration->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification of Analyte PeakIntegration->Quantification CalibrationCurve Calibration Curve (from Standards) CalibrationCurve->Quantification FinalConcentration Final Concentration of This compound Quantification->FinalConcentration

Caption: General workflow for chromatographic quantification.

Conclusion

The choice of an analytical method for quantifying this compound in a reaction mixture depends on the specific requirements of the analysis.

  • HPLC-UV is a good choice for routine analysis when high sensitivity is not required and the sample matrix is relatively simple. It is a robust, cost-effective, and widely available technique.

  • GC-MS can be employed if high selectivity is needed, but it requires a derivatization step which can add complexity and potential for error.

  • LC-MS/MS is the most powerful technique, offering the highest sensitivity and selectivity, making it ideal for trace-level quantification and for analysis in complex reaction mixtures where interfering components may be present.

For any chosen method, thorough validation, including assessment of linearity, accuracy, precision, selectivity, and stability, is crucial to ensure reliable and accurate quantification of this compound.

References

Safety Operating Guide

Proper Disposal of 8-Nitro-1-naphthoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 8-Nitro-1-naphthoic acid (CAS No. 2216-13-9). The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, minimizing environmental impact and adhering to safety regulations.

Immediate Safety and Hazard Information

Hazard Identification and Precautionary Statements:

Hazard ClassGHS Hazard StatementPrecautionary Statements
Acute Toxicity, OralH302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Acute Toxicity, DermalH312: Harmful in contact with skinP280, P302+P352, P312, P362+P364, P501
Acute Toxicity, InhalationH332: Harmful if inhaledP261, P271, P304+P340, P312, P501

Source: Sigma-Aldrich

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical safety goggles or a face shield

  • Chemically resistant gloves (e.g., nitrile)

  • A lab coat or chemical-resistant apron

  • Use in a well-ventilated area, preferably a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through a licensed hazardous waste disposal service.[1][2] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated and compatible hazardous waste container.

  • The container must be made of a material resistant to organic acids and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

2. Spill Management:

  • In the event of a small spill, ensure the area is well-ventilated.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.

3. Final Disposal:

  • Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste.

  • Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste this compound Generated B Solid Waste or Contaminated Materials A->B C Spill A->C D Collect in a Labeled, Compatible Hazardous Waste Container B->D E Small Spill: Absorb with Inert Material C->E Small F Large Spill: Evacuate and Contact EHS C->F Large G Store in a Designated Hazardous Waste Accumulation Area D->G E->D H Arrange for Pickup by a Licensed Hazardous Waste Disposal Service G->H I Final Disposal in Accordance with Regulations H->I

Caption: Disposal workflow for this compound.

Disclaimer: The information provided in this document is based on available safety data for this compound and general principles for the disposal of hazardous chemicals. It is the user's responsibility to ensure that all disposal activities are conducted in full compliance with institutional policies and all applicable regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance.

References

Personal protective equipment for handling 8-Nitro-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for 8-Nitro-1-naphthoic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the required PPE based on best practices for handling nitroaromatic compounds and powdered chemicals.[1][2]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashes.[1][3]Protects against dust particles and potential splashes that can cause serious eye irritation.[1][2][4]
Skin Protection A flame-resistant lab coat should be worn and fully buttoned.[1] Consider a chemical-resistant apron for procedures with a higher risk of splashing.Provides a barrier against accidental skin contact and protects from potentially flammable nature of the compound.[1][5]
Hand Protection Chemical-impermeable gloves, such as butyl rubber or nitrile rubber, are recommended.[1][2] Inspect gloves prior to use and replace them immediately upon contamination.[1][6]Prevents skin absorption, a primary route of exposure for nitro compounds.[2]
Respiratory Protection All handling of powdered this compound should be conducted in a certified chemical fume hood.[2] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1][2]Protects against the inhalation of harmful dust particles and potential vapors.[1][2]

Operational Plan: Safe Handling of this compound

Adherence to the following step-by-step procedures is crucial for minimizing the risk of exposure and contamination when handling this compound in its solid form.

Preparation and Weighing:

  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[2]

  • Surface Protection: Cover the work surface with absorbent bench paper to contain any potential spills.[7]

  • Minimize Dust Generation: When transferring the solid, use a spatula and avoid pouring directly from the bottle to prevent dust aerosolization.[7] If possible, use an enclosed balance.[7]

  • Container Management: Keep the container of this compound closed whenever possible to prevent accidental spillage.[7]

Dissolving the Compound:

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Slowly add the solvent to the solid with gentle stirring to avoid splashing.

  • Temperature Control: If the dissolution process is exothermic, use an ice bath to control the temperature.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to ensure laboratory safety and environmental protection. Nitroaromatic compounds are considered hazardous waste.[8]

Waste Segregation and Collection:

  • Designated Waste Container: All solid waste contaminated with this compound, including gloves, bench paper, and disposable lab coats, must be collected in a clearly labeled, dedicated hazardous waste container.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid organic waste.

  • Avoid Mixing: Do not mix waste containing this compound with other incompatible waste streams.

Disposal Procedure:

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of nitrated aromatic compounds.[8]

  • Licensed Waste Disposal: Arrange for the disposal of the hazardous waste through a licensed waste disposal company.[8]

  • Decontamination: Decontaminate all non-disposable equipment, such as glassware and spatulas, with an appropriate solvent in a chemical fume hood. Collect the rinse solvent as hazardous waste.

Visualizing Safety Protocols

The following diagrams illustrate the decision-making process for selecting appropriate PPE and the workflow for safely handling and disposing of this compound.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling This compound risk_assessment Assess Risk: - Solid (dust inhalation) - Potential for splashes start->risk_assessment eye_face Eye/Face Protection: - Safety Goggles (EN 166 / NIOSH) - Face Shield (if splash risk) risk_assessment->eye_face Always Required skin Skin Protection: - Flame-Resistant Lab Coat - Chemical-Resistant Apron risk_assessment->skin Always Required hand Hand Protection: - Chemical-Impermeable Gloves (Butyl or Nitrile Rubber) risk_assessment->hand Always Required respiratory Respiratory Protection: - Chemical Fume Hood - Respirator (if needed) risk_assessment->respiratory Always Required end_ppe Proceed with Handling eye_face->end_ppe skin->end_ppe hand->end_ppe respiratory->end_ppe

Caption: PPE selection workflow for this compound.

Handling_Disposal_Workflow cluster_handling Safe Handling and Disposal Workflow start_handling Start: Prepare for Handling prep_area 1. Prepare Designated Area in Fume Hood start_handling->prep_area weigh 2. Weigh Solid Chemical (Minimize Dust) prep_area->weigh dissolve 3. Dissolve in Solvent (Controlled Addition) weigh->dissolve experiment 4. Perform Experiment dissolve->experiment waste_segregation 5. Segregate Waste (Solid & Liquid) experiment->waste_segregation solid_waste Contaminated Solids: Gloves, Paper, etc. waste_segregation->solid_waste Solid liquid_waste Contaminated Liquids: Solvents, Solutions waste_segregation->liquid_waste Liquid disposal 6. Dispose via Licensed Company (Consult EHS) solid_waste->disposal liquid_waste->disposal decontaminate 7. Decontaminate Equipment disposal->decontaminate end_handling End of Process decontaminate->end_handling

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.